molecular formula C26H38N7O18P3S2 B15546191 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA

5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA

货号: B15546191
分子量: 893.7 g/mol
InChI 键: QYDJDIIVXSRXNI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA is a useful research compound. Its molecular formula is C26H38N7O18P3S2 and its molecular weight is 893.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C26H38N7O18P3S2

分子量

893.7 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-oxo-3H-thiophene-5-carbothioate

InChI

InChI=1S/C26H38N7O18P3S2/c1-26(2,20(37)23(38)29-6-5-15(34)28-7-8-55-25(39)14-3-4-16(35)56-14)10-48-54(45,46)51-53(43,44)47-9-13-19(50-52(40,41)42)18(36)24(49-13)33-12-32-17-21(27)30-11-31-22(17)33/h3,11-13,18-20,24,36-37H,4-10H2,1-2H3,(H,28,34)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)

InChI 键

QYDJDIIVXSRXNI-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Biosynthetic Pathway of 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a scientifically-grounded, predicted biosynthetic pathway for 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA, a sulfur-containing heterocyclic acyl-CoA thioester for which a natural biosynthetic route has not yet been elucidated. Drawing upon established principles of metabolic pathways and known enzymatic transformations, this document proposes a plausible multi-step enzymatic synthesis originating from primary metabolites. The proposed pathway involves the cyclization of a glutamate-derived precursor with a sulfur donor, followed by oxidative modification of the thiophene ring and final activation to its coenzyme A thioester. This guide provides a detailed mechanistic rationale for each proposed step, drawing parallels with analogous reactions in the biosynthesis of other sulfur-containing natural products like biotin and thiamine. Furthermore, a comprehensive experimental roadmap is outlined for the validation of this hypothetical pathway, including protocols for gene identification, heterologous protein expression, in vitro enzymatic assays, and metabolite analysis using mass spectrometry. This document is intended to serve as a foundational resource for researchers in biochemistry, natural product synthesis, and drug development, providing a strategic framework for the discovery and characterization of this novel biosynthetic pathway.

Introduction

Sulfur-containing heterocyclic compounds are a diverse class of natural products with a wide array of biological activities and pharmaceutical applications. The thiophene ring, in particular, is a key structural motif in numerous approved drugs. While the metabolism and degradation of xenobiotic thiophene-containing compounds have been extensively studied, primarily in the context of drug metabolism and toxicology, the biosynthesis of naturally occurring thiophene derivatives is less well understood. This compound represents a key activated intermediate, poised for entry into various metabolic pathways, such as polyketide or fatty acid synthesis. Understanding its biosynthesis is critical for harnessing its potential in synthetic biology and for the discovery of novel bioactive compounds.

This guide addresses the current knowledge gap by proposing a logical and scientifically defensible biosynthetic pathway for this compound. The proposed pathway is constructed based on a synthesis of information from related, well-characterized biosynthetic routes and the known catalytic capabilities of established enzyme superfamilies.

Part 1: The Predicted Biosynthetic Pathway

The proposed biosynthesis of this compound is a three-stage process, commencing with the formation of the thiophene ring from primary metabolites, followed by an oxidation step, and culminating in the activation of the carboxyl group to a CoA thioester.

Stage 1: Thiophene Ring Formation from Glutamate

The carbon backbone of the target molecule is hypothesized to derive from L-glutamate, a ubiquitous amino acid in primary metabolism.

  • Step 1: Formation of L-Glutamate-5-semialdehyde. The pathway is initiated by the reduction of the γ-carboxyl group of L-glutamate. This is a common metabolic transformation, often involving the initial phosphorylation of the carboxyl group by a glutamate kinase, followed by reduction by a dehydrogenase. The resulting L-glutamate-5-semialdehyde is a known intermediate in arginine and proline biosynthesis.[1][2]

  • Step 2: Cyclization and Sulfur Insertion. This crucial step involves the formation of the thiophene ring through the reaction of L-glutamate-5-semialdehyde with a sulfur donor. We propose the involvement of a dedicated synthase, tentatively named Dihydrothiophene Carboxylate Synthase (DTCS) . This enzyme is predicted to catalyze both the cyclization of the glutamate derivative and the incorporation of a sulfur atom. The mechanism of sulfur insertion is likely analogous to that observed in the biosynthesis of other sulfur-containing heterocycles. Two plausible mechanisms for sulfur donation are:

    • Direct Sulfur Transfer from a [Fe-S] Cluster: Similar to biotin synthase (BioB), the DTCS enzyme may possess an iron-sulfur cluster that serves as the direct source of the sulfur atom.[3][4][5]

    • Cysteine-Dependent Sulfur Transfer: Alternatively, the sulfur atom may be derived from L-cysteine, potentially involving a sulfur-carrier protein, as seen in thiamine biosynthesis.[6][7]

The product of this reaction is predicted to be 4,5-dihydrothiophene-2-carboxylic acid.

Stage 2: Oxidation of the Thiophene Ring

The next stage involves the oxidation of the 4,5-dihydrothiophene-2-carboxylic acid at the C5 position to introduce the ketone functionality.

  • Step 3: Hydroxylation at C5. We propose that a Dihydrothiophene Carboxylate-5-Hydroxylase (DTCH) , likely a member of the cytochrome P450 monooxygenase or the Fe(II)/2-oxoglutarate-dependent (2-ODD) oxygenase superfamily, catalyzes the hydroxylation of the C5 position of the thiophene ring. The metabolism of numerous thiophene-containing drugs involves P450-mediated hydroxylation, often at the C5 position, providing a strong precedent for this type of reaction.[8][9][10] 2-ODD oxygenases are also well-known for their ability to hydroxylate a wide range of substrates.[11][12]

  • Step 4: Dehydrogenation to the 5-Oxo derivative. The resulting 5-hydroxy-4,5-dihydrothiophene-2-carboxylic acid is then oxidized to the corresponding ketone, 5-oxo-4,5-dihydrothiophene-2-carboxylic acid, by a dehydrogenase.

Stage 3: Activation to the CoA Thioester

The final step in the proposed pathway is the activation of the carboxyl group to form a high-energy thioester bond with coenzyme A.

  • Step 5: CoA Ligation. This reaction is predicted to be catalyzed by a dedicated This compound Ligase (ODTCL) . This enzyme would belong to the acyl-CoA synthetase family, which utilizes ATP to adenylate the carboxylic acid, followed by the transfer of the acyl group to the thiol of coenzyme A. The mechanism is analogous to that of well-characterized enzymes like succinyl-CoA synthetase.[13][14][15]

The following Graphviz diagram illustrates the complete predicted pathway.

Predicted_Pathway cluster_stage1 Stage 1: Ring Formation cluster_stage2 Stage 2: Oxidation cluster_stage3 Stage 3: CoA Activation L-Glutamate L-Glutamate L-Glutamyl-5-phosphate L-Glutamyl-5-phosphate L-Glutamate->L-Glutamyl-5-phosphate Glutamate Kinase (ATP -> ADP) L-Glutamate-5-semialdehyde L-Glutamate-5-semialdehyde L-Glutamyl-5-phosphate->L-Glutamate-5-semialdehyde Dehydrogenase (NAD(P)H -> NAD(P)+) 4,5-Dihydrothiophene-2-carboxylate 4,5-Dihydrothiophene-2-carboxylate L-Glutamate-5-semialdehyde->4,5-Dihydrothiophene-2-carboxylate DTCS (+ Sulfur Donor) 5-Hydroxy-4,5-dihydrothiophene-2-carboxylate 5-Hydroxy-4,5-dihydrothiophene-2-carboxylate 4,5-Dihydrothiophene-2-carboxylate->5-Hydroxy-4,5-dihydrothiophene-2-carboxylate DTCH (P450 or 2-ODD) (O2, NADPH) 5-Oxo-4,5-dihydrothiophene-2-carboxylate 5-Oxo-4,5-dihydrothiophene-2-carboxylate 5-Hydroxy-4,5-dihydrothiophene-2-carboxylate->5-Oxo-4,5-dihydrothiophene-2-carboxylate Dehydrogenase (NAD(P)+ -> NAD(P)H) This compound This compound 5-Oxo-4,5-dihydrothiophene-2-carboxylate->this compound ODTCL (ATP, CoA-SH -> AMP, PPi)

Caption: Predicted biosynthetic pathway of this compound.

Part 2: Key Enzymes in the Predicted Pathway

The successful execution of this biosynthetic pathway hinges on the catalytic activity of three key, currently hypothetical, enzymes.

Enzyme (Predicted) Abbreviation Predicted Function Enzyme Commission Number (Predicted) Required Cofactors/Substrates Known Analogous Enzymes
Dihydrothiophene Carboxylate SynthaseDTCSCatalyzes cyclization of a glutamate derivative and insertion of a sulfur atom to form the thiophene ring.EC 2.8.1.xL-Glutamate-5-semialdehyde, Sulfur donor (e.g., [Fe-S] cluster or Cys), SAM (potentially)Biotin Synthase (BioB)[5], Thiazole Synthase (ThiG)[6]
Dihydrothiophene Carboxylate-5-HydroxylaseDTCHCatalyzes the hydroxylation of the C5 position of the dihydrothiophene ring.EC 1.14.14.x (P450) or EC 1.14.11.x (2-ODD)NADPH, O2, Heme (for P450); 2-Oxoglutarate, Fe(II), Ascorbate (for 2-ODD)Cytochrome P450s involved in drug metabolism[8], Taurine:2OG dioxygenase (TauD)[11]
This compound LigaseODTCLActivates the carboxyl group of the substrate with Coenzyme A.EC 6.2.1.xATP, Coenzyme A, Mg2+Succinyl-CoA Synthetase[15], Acyl-CoA Ligases

Part 3: An Experimental Roadmap for Pathway Validation

Verifying the proposed biosynthetic pathway requires a systematic and multi-faceted experimental approach. The following roadmap outlines a logical progression of experiments designed to identify the genes and characterize the enzymes involved.

Validation_Workflow A Bioinformatic Gene Identification (Genome Mining) B Gene Cloning and Heterologous Expression A->B C Protein Purification B->C D In Vitro Enzyme Assays C->D G Site-Directed Mutagenesis C->G E LC-MS/MS Metabolite Analysis D->E F Confirmation of Intermediates and Final Product E->F I Pathway Reconstruction in a Heterologous Host F->I H Kinetic Characterization of Mutants G->H H->D

Caption: Experimental workflow for the validation of the predicted biosynthetic pathway.

Experimental Protocols
  • Identify a Producer Organism: The first step is to identify a microorganism or plant that produces thiophene-containing natural products, as it is likely to harbor the biosynthetic genes for the target molecule.

  • Genome Mining: Once a producer organism is identified and its genome is sequenced, perform bioinformatic searches for genes encoding homologs of the key enzymes proposed in the pathway (DTCS, DTCH, and ODTCL).

  • Gene Cluster Analysis: Biosynthetic genes for a specific pathway are often co-located in gene clusters. Analyze the genomic neighborhood of the identified candidate genes for other genes that could be involved in the pathway.

  • Gene Synthesis and Cloning: Synthesize the codon-optimized candidate genes and clone them into an appropriate expression vector (e.g., pET series for E. coli) with a purification tag (e.g., His-tag).

  • Protein Expression: Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)). Induce protein expression under optimized conditions (e.g., temperature, IPTG concentration).

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography if necessary.

  • ODTCL Assay:

    • Prepare a reaction mixture containing the purified ODTCL enzyme, 5-oxo-4,5-dihydrothiophene-2-carboxylic acid (if commercially available, or synthesized), ATP, CoA, and MgCl2 in a suitable buffer.

    • Incubate the reaction at an optimal temperature.

    • Quench the reaction and analyze the formation of this compound by LC-MS/MS.[16][17][18]

  • DTCH Assay:

    • If the enzyme is a P450, the assay requires a reconstituted system with a P450 reductase.

    • Prepare a reaction mixture containing the purified DTCH, 4,5-dihydrothiophene-2-carboxylate, NADPH, and O2 (from air).

    • Incubate and analyze the formation of the hydroxylated product by LC-MS/MS.

  • DTCS Assay:

    • This is the most challenging assay due to the complexity of the reaction.

    • The reaction mixture should contain the purified DTCS, L-glutamate-5-semialdehyde, and a sulfur source.

    • Analyze for the formation of 4,5-dihydrothiophene-2-carboxylate by LC-MS/MS.

  • Identify Key Residues: Based on sequence alignments with known homologous enzymes and structural modeling, identify putative active site residues.

  • Perform Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce point mutations in the gene encoding the enzyme of interest.[19][20][21]

  • Express and Purify Mutant Proteins: Express and purify the mutant proteins using the same protocol as for the wild-type enzyme.

  • Enzyme Kinetics: Perform kinetic analysis of the mutant enzymes to determine the impact of the mutation on catalytic activity (e.g., changes in kcat and Km). A significant loss of activity upon mutation of a specific residue provides strong evidence for its role in catalysis.[22]

Conclusion

This technical guide has laid out a plausible, scientifically-defensible biosynthetic pathway for this compound. By leveraging knowledge from analogous metabolic routes, we have proposed a multi-step enzymatic synthesis and identified the key enzymes likely to be involved. The provided experimental roadmap offers a clear and actionable strategy for researchers to validate this hypothetical pathway. The successful elucidation of this pathway will not only expand our fundamental understanding of the biosynthesis of sulfur-containing heterocycles but also pave the way for the engineered production of novel thiophene-based compounds with potential applications in medicine and biotechnology.

References

The Emergent Role of Thiophene Derivatives in Microbial Secondary Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical—The Rise of Sulfur Heterocycles in Microbial Chemistry

In the vast and intricate world of microbial secondary metabolism, a fascinating and relatively underexplored chapter is being written by sulfur-containing heterocyclic compounds. Among these, thiophene derivatives—five-membered aromatic rings containing a single sulfur atom—are emerging as potent and structurally diverse players. While traditionally associated with the chemical defenses of plants in the Asteraceae family, evidence is mounting for their production by microorganisms, particularly actinomycetes and fungi.[1] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the putative role of thiophene derivatives in microbial secondary metabolism. We will delve into their biosynthesis, chemical diversity, biological activities, and ecological significance, underpinned by field-proven insights and detailed experimental protocols.

The thiophene nucleus is a privileged scaffold in medicinal chemistry, with numerous synthetic derivatives finding applications as antibacterial, antifungal, antiviral, and anticancer agents.[1][2] The discovery of naturally occurring thiophenes from microbial sources opens up exciting avenues for the discovery of novel therapeutic leads. These microbial metabolites are the products of complex biosynthetic pathways, often encoded by dedicated biosynthetic gene clusters (BGCs), offering opportunities for genomic mining and metabolic engineering to generate novel analogues.[3][4] This guide will navigate the current understanding of these microbial thiophenes, from their genetic origins to their functional roles.

I. The Biosynthetic Enigma: Putative Pathways to the Thiophene Ring in Microbes

The biosynthesis of the thiophene ring in microorganisms is an area of active investigation. Unlike the well-studied polyketide and non-ribosomal peptide backbones, the enzymatic machinery dedicated to forging the thiophene heterocycle is not yet fully elucidated. However, by drawing parallels with known pathways in plants and the general principles of microbial secondary metabolism, we can postulate the likely biosynthetic logic.

A. The Polyacetylene Hypothesis: A Page from the Plant Playbook

In plants, particularly those of the Asteraceae family, thiophenes are biosynthesized from fatty acid precursors via polyacetylene intermediates.[1][5] This pathway involves a series of desaturation reactions to create the characteristic triple bonds of polyacetylenes, followed by the incorporation of a sulfur atom and subsequent cyclization. It is plausible that microorganisms employ a similar strategy.

Key Postulated Steps:

  • Fatty Acid Synthesis: The pathway likely initiates with a long-chain fatty acid, such as oleic acid, from primary metabolism.

  • Desaturation Cascade: A series of desaturase enzymes would introduce multiple double and triple bonds into the fatty acid chain, generating highly unsaturated polyacetylene intermediates.

  • Sulfur Incorporation: The source of the sulfur atom and the mechanism of its incorporation are key unanswered questions. It is hypothesized that a sulfur donor, likely derived from cysteine, is enzymatically added to the polyacetylene chain.[6]

  • Cyclization: An unknown "thiophene synthase" enzyme would then catalyze the cyclization of the sulfur-containing polyacetylene to form the aromatic thiophene ring.

The following diagram illustrates this hypothetical pathway:

Thiophene_Biosynthesis_Hypothesis FattyAcid Fatty Acid Precursor (e.g., Oleic Acid) Polyacetylene Polyacetylene Intermediate FattyAcid->Polyacetylene Desaturase Cascade SulfurPolyacetylene Sulfur-Containing Polyacetylene Polyacetylene->SulfurPolyacetylene Thiophene Thiophene Derivative SulfurPolyacetylene->Thiophene Cyclization (Putative Thiophene Synthase) PrimaryMetabolism Primary Metabolism PrimaryMetabolism->FattyAcid Fatty Acid Synthase SulfurSource Sulfur Donor (e.g., from Cysteine) SulfurSource->SulfurPolyacetylene Sulfur Incorporation (Putative Enzyme) caption Hypothetical Biosynthetic Pathway of Microbial Thiophenes

Caption: Hypothetical Biosynthetic Pathway of Microbial Thiophenes.

B. The Role of Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS)

While a direct role for PKS and NRPS machinery in forming the thiophene ring itself is not established, these megaenzymes are crucial for the biosynthesis of the overall molecular scaffold to which a thiophene moiety might be attached or for producing precursors. Polyketide synthases (PKSs) assemble polyketide chains from simple acyl-CoA precursors, while non-ribosomal peptide synthetases (NRPSs) assemble peptides from amino acid building blocks.[7][8][9]

It is conceivable that:

  • A PKS or hybrid PKS-NRPS pathway could synthesize a precursor molecule that is subsequently modified by other enzymes to form the thiophene ring.

  • A thiophene-containing starter or extender unit could be incorporated into a growing polyketide or polypeptide chain. A notable example is the precursor-directed biosynthesis of a cephalosporin analogue by a Streptomyces species, where a supplied thiophene derivative was incorporated into the final molecule.[10]

II. Chemical Diversity and Biological Activities of Microbial Thiophene Derivatives

Microbially-derived thiophenes, though not as extensively cataloged as their plant counterparts, exhibit significant structural diversity and a broad range of biological activities.

Class of Thiophene Derivative Microbial Source (Example) Biological Activity Reference
Simple Thiophenes ActinomycetesAntibacterial, Antifungal[1]
Thiophene-containing Polyacetylenes Fungi (e.g., Penicillium)Nematicidal, Insecticidal, Phototoxic[1]
Thiophene-containing Antibiotics Streptomyces sp.Broad-spectrum antibacterial[10]

These compounds often exhibit potent antimicrobial activity, likely due to the ability of the sulfur atom to interact with cellular targets and the overall lipophilicity of the molecule, allowing for membrane disruption.[11] The phototoxic nature of some thiophene derivatives is also a key feature, where upon exposure to UV-A light, they generate reactive oxygen species that are damaging to cells.

III. The Ecological Imperative: Putative Roles in the Microbial World

Secondary metabolites are not merely metabolic curiosities; they are crucial tools for survival and competition in the microbial world. The production of thiophene derivatives by soil-dwelling bacteria and fungi likely serves several ecological functions:

  • Chemical Warfare: The potent antimicrobial and insecticidal properties of many thiophenes suggest a primary role in defending the producer's ecological niche from competing bacteria, fungi, and grazing invertebrates.[1][12]

  • Signaling Molecules: Volatile sulfur compounds are known to act as signaling molecules in microbe-microbe and plant-microbe interactions.[12] It is possible that volatile thiophene derivatives could play a role in intercellular communication.

  • Iron Sequestration: Some sulfur-containing secondary metabolites function as siderophores, chelating iron from the environment.[12] While not yet demonstrated for thiophenes, this remains a plausible ecological function.

IV. Experimental Workflows for the Discovery and Characterization of Microbial Thiophenes

The successful study of microbial thiophenes relies on a robust and systematic experimental approach, from initial discovery to final characterization.

A. Workflow for Isolation, Characterization, and Bioactivity Screening

Experimental_Workflow cluster_0 Discovery & Isolation cluster_1 Characterization cluster_2 Functional Analysis Fermentation Microbial Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Purification (Column, HPLC) Extraction->Chromatography Spectroscopy Spectroscopic Analysis (NMR, MS, UV-Vis, IR) Chromatography->Spectroscopy Bioassays Bioactivity Screening (Antimicrobial, Cytotoxic) Chromatography->Bioassays Structure Structure Elucidation Spectroscopy->Structure MIC Determination of MIC Bioassays->MIC caption Workflow for Microbial Thiophene Research

Caption: Workflow for Microbial Thiophene Research.

B. Detailed Protocol: Bioactivity-Guided Isolation of a Thiophene Derivative from Streptomyces sp.

This protocol outlines a typical procedure for isolating a thiophene-containing secondary metabolite.

1. Fermentation and Extraction: a. Inoculate a suitable liquid medium (e.g., ISP2 broth) with a pure culture of the Streptomyces strain. b. Incubate the culture at 28-30°C with shaking for 7-10 days. c. Separate the mycelium from the culture broth by centrifugation. d. Extract the supernatant with an equal volume of ethyl acetate three times. e. Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Chromatographic Purification: a. Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. b. Collect fractions and monitor by thin-layer chromatography (TLC). c. Test the fractions for bioactivity against a panel of test organisms (e.g., Bacillus subtilis, Escherichia coli, Candida albicans). d. Pool the active fractions and further purify by high-performance liquid chromatography (HPLC) using a C18 column.

3. Structural Elucidation: a. Analyze the purified compound by mass spectrometry (MS) to determine its molecular weight and formula. b. Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectra to determine the chemical structure. c. Use UV-Vis and IR spectroscopy to identify characteristic chromophores and functional groups.

4. Bioactivity Assays: a. Determine the Minimum Inhibitory Concentration (MIC) of the purified compound against a panel of pathogenic bacteria and fungi using a broth microdilution assay.[13] b. Perform cytotoxicity assays against relevant cancer cell lines to assess potential anticancer activity.

V. The Genomic Frontier: Mining for Thiophene Biosynthetic Gene Clusters

The advent of next-generation sequencing and bioinformatics has revolutionized natural product discovery. Genome mining for BGCs allows for the targeted identification of pathways that may produce novel compounds, including thiophenes.

Workflow for Genome Mining:

Genome_Mining_Workflow WGS Whole Genome Sequencing Assembly Genome Assembly WGS->Assembly Annotation Gene Prediction & Annotation Assembly->Annotation antiSMASH BGC Prediction (e.g., antiSMASH) Annotation->antiSMASH Analysis Comparative Genomics & Pathway Analysis antiSMASH->Analysis Heterologous Heterologous Expression & Compound Isolation Analysis->Heterologous caption Genome Mining for Thiophene BGCs

Caption: Genome Mining for Thiophene BGCs.

While a definitive thiophene BGC is yet to be fully characterized, researchers can search for putative clusters by identifying genes encoding for:

  • PKS or NRPS core enzymes: These are often the backbone of secondary metabolite BGCs.[4]

  • Desaturases and other fatty acid modifying enzymes: These would be indicative of a polyacetylene-like pathway.[5]

  • Sulfur transferases or enzymes involved in cysteine metabolism: These would be candidates for the sulfur incorporation step.[14]

  • Cytochrome P450 monooxygenases: These are versatile tailoring enzymes that could be involved in cyclization or other modifications.[15]

The identification and subsequent heterologous expression of such a BGC would provide definitive proof of its role in thiophene biosynthesis and open the door to combinatorial biosynthesis and the generation of novel derivatives.

VI. Conclusion and Future Perspectives

The study of microbial thiophene derivatives is a burgeoning field with immense potential. While our understanding of their biosynthesis and ecological roles is still in its infancy, the potent biological activities of the known compounds underscore their importance as a source of new therapeutic agents. Future research should focus on:

  • Elucidating Biosynthetic Pathways: The definitive characterization of a microbial thiophene BGC is a critical next step. This will require a combination of genome mining, gene knockout studies, and in vitro enzymatic assays.

  • Expanding the Chemical Diversity: Continued bioprospecting of diverse microbial habitats, particularly underexplored environments, will undoubtedly lead to the discovery of novel thiophene structures.

  • Metabolic Engineering: Once the biosynthetic pathways are understood, metabolic engineering and synthetic biology approaches can be employed to increase yields and generate novel analogues with improved therapeutic properties.

This technical guide provides a framework for researchers to navigate this exciting field. By integrating chemical, biological, and genomic approaches, the scientific community can unlock the full potential of these microbial sulfur heterocycles and their role in the intricate tapestry of secondary metabolism.

References

A Senior Application Scientist's Guide to the Identification of Novel Acyl-CoA Esters in Bacterial Metabolic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Acyl-Coenzyme A (acyl-CoA) esters are central to cellular metabolism, serving as activated intermediates in a vast array of anabolic and catabolic pathways.[1][2][3] In bacteria, these molecules are not only integral to core processes like fatty acid synthesis and degradation but are also key precursors for the biosynthesis of complex secondary metabolites, including many clinically relevant antibiotics.[1] The discovery and characterization of novel acyl-CoA esters are paramount for elucidating new metabolic pathways, understanding mechanisms of pathogenesis, and identifying novel targets for antimicrobial drug development. This guide provides an in-depth technical framework for the identification and validation of novel acyl-CoA esters in bacterial systems, emphasizing the integration of robust analytical techniques with bioinformatic prediction to accelerate discovery.

Introduction: The Significance of Acyl-CoA Diversity in Bacteria

Acyl-CoA esters represent a diverse class of thioester molecules critical for numerous cellular functions.[2][3] They are involved in the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and the production of short-chain fatty acids.[4] Beyond these fundamental roles, specialized acyl-CoA esters serve as building blocks for the biosynthesis of polyketides and non-ribosomal peptides, two major classes of natural products with significant pharmacological activity.[1]

The structural diversity of the "acyl" portion of these molecules directly translates to the chemical diversity of the resulting natural products. Therefore, the identification of a novel acyl-CoA ester can be the first step in uncovering a previously unknown biosynthetic pathway with the potential to yield new therapeutic agents. However, the inherent instability and low intracellular concentrations of many acyl-CoA species present significant analytical challenges.[5] This guide outlines a systematic and technically rigorous approach to overcoming these hurdles.

The Strategic Framework: An Integrated Approach to Discovery

A successful campaign to identify novel acyl-CoA esters hinges on a multi-faceted strategy that combines predictive bioinformatics with sensitive and specific analytical chemistry. This approach minimizes speculative experimentation and maximizes the probability of success.

Discovery_Workflow cluster_prediction Bioinformatic Prediction cluster_experimental Experimental Validation Bioinformatics Genome Mining & Pathway Prediction Culture Bacterial Cultivation & Metabolism Quenching Bioinformatics->Culture Hypothesize Presence of Novel Acyl-CoAs Extraction Acyl-CoA Extraction Culture->Extraction Generate Biomass Analysis LC-MS/MS Analysis Extraction->Analysis Prepare Analyte Validation Structural Elucidation & Pathway Confirmation Analysis->Validation Detect & Quantify Candidate Molecules Validation->Bioinformatics Feedback for Model Refinement

Caption: Integrated workflow for novel acyl-CoA discovery.

2.1. Part I: In Silico Prediction of Novel Acyl-CoA Metabolism

Before embarking on extensive laboratory work, leveraging bioinformatics tools can provide crucial insights into the metabolic potential of a given bacterium.

  • Genome Mining for Biosynthetic Gene Clusters (BGCs): Tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) can identify BGCs within a bacterial genome. The presence of genes encoding enzymes like acyl-CoA synthetases, dehydrogenases, and transferases within these clusters can suggest the formation of non-standard acyl-CoA esters.[6]

  • Pathway Prediction Software: Software like Pathway Tools can computationally predict an organism's metabolic network from its genomic sequence.[7][8] By examining predicted pathways, researchers can identify potential routes to novel acyl-CoA molecules.

Part II: The Experimental Core - From Culture to Confirmation

This section details the critical hands-on methodologies required to isolate and identify novel acyl-CoA esters.

3.1. Bacterial Cultivation and Rapid Metabolism Quenching

The accurate measurement of intracellular acyl-CoA pools necessitates immediate cessation of all metabolic activity during sample collection.

Protocol 1: Rapid Quenching of Bacterial Metabolism

  • Grow the bacterial strain of interest under conditions expected to induce the expression of the target metabolic pathway.

  • Harvest cells during the desired growth phase (e.g., mid-exponential or stationary) by rapid centrifugation at low temperatures (e.g., 4°C).

  • Immediately resuspend the cell pellet in an ice-cold quenching solution. A common and effective choice is a 60:40 (v/v) methanol:water solution pre-chilled to -20°C.

  • Incubate for 5 minutes on ice to ensure complete metabolic arrest.

  • Proceed immediately to the extraction protocol.

Causality: The use of a cold organic solvent mixture serves a dual purpose: it instantly halts enzymatic activity and begins the process of cell lysis for efficient extraction.

3.2. Extraction of Acyl-CoA Esters

The physicochemical properties of acyl-CoAs necessitate specific extraction procedures to ensure their stability and recovery. Acidic conditions are often employed to inactivate degradative enzymes and improve the stability of the thioester bond.[9][10]

Protocol 2: Acid-Based Acyl-CoA Extraction

  • To the quenched cell suspension from Protocol 1, add a pre-chilled acidic solution. 5-sulfosalicylic acid (SSA) is a good choice as it effectively deproteinizes the sample without requiring subsequent removal by solid-phase extraction (SPE), which can lead to the loss of more polar acyl-CoAs.[11]

  • Vortex the mixture vigorously for 10 minutes at 4°C.

  • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the acyl-CoA esters, to a new tube.

  • The extract can be stored at -80°C or immediately analyzed.

Trustworthiness: This single-step precipitation and extraction method is robust and minimizes sample handling, thereby reducing the risk of degradation and analyte loss.[11][12]

3.3. The Analytical Engine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective detection of acyl-CoA esters.[13][14][15] The combination of chromatographic separation with mass-based detection allows for the resolution and identification of individual acyl-CoA species within a complex biological matrix.[1]

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry LC_Column Reversed-Phase C18 Column Gradient Mobile Phase Gradient (Water/Acetonitrile w/ Formic Acid) ESI Electrospray Ionization (ESI) Positive Mode LC_Column->ESI Separated Analytes MS1 MS1: Full Scan (Precursor Ion Survey) ESI->MS1 HCD HCD Collision Cell MS1->HCD Precursor Ion Selection MS2 MS2: Product Ion Scan (Fragmentation Analysis) HCD->MS2 Fragment Ions Data_Analysis Data Analysis & Identification MS2->Data_Analysis Mass Spectra Extract Bacterial Extract Extract->LC_Column

Caption: A typical LC-MS/MS workflow for acyl-CoA analysis.

Experimental Parameters for LC-MS/MS Analysis:

ParameterRecommended SettingRationale
LC Column Reversed-phase C18 (e.g., 1.7 µm particle size)Provides excellent retention and separation of the relatively polar acyl-CoA molecules.[16]
Mobile Phase A Water with 0.1% Formic AcidAcidifies the mobile phase to improve peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic solvent for eluting the analytes from the column.
Ionization Mode Positive Electrospray Ionization (ESI+)Acyl-CoAs readily form positive ions.[14]
MS Scan Mode Data-Dependent Acquisition (DDA) or Suspect ScreeningDDA allows for the fragmentation of the most abundant ions, while suspect screening targets masses predicted by bioinformatics.[17]

Identifying Novel Acyl-CoAs by their Fragmentation Signature:

A key feature of acyl-CoA analysis by MS/MS is their characteristic fragmentation pattern. In positive ion mode, acyl-CoAs typically produce a prominent fragment ion corresponding to the phosphopantetheine moiety or show a characteristic neutral loss.

  • Neutral Loss Scanning: A common strategy is to scan for the neutral loss of 507 Da, which corresponds to the adenosine 3'-phosphate 5'-diphosphate moiety.[14][15] This allows for the selective detection of compounds with a CoA backbone.

  • Precursor Ion Scanning: Alternatively, one can scan for precursor ions that generate the characteristic fragment ion at m/z 428.0365, corresponding to adenosine 3',5'-diphosphate.[17]

Any peak exhibiting these characteristics that does not correspond to a known acyl-CoA standard is a candidate for a novel molecule.

3.4. Validation and Structural Elucidation

The final and most critical phase is the confirmation of the novel acyl-CoA's identity and its role in a metabolic pathway.

  • High-Resolution Mass Spectrometry (HRMS): Accurate mass measurement using an Orbitrap or TOF mass spectrometer can provide the elemental composition of the novel acyl-CoA, which is a crucial piece of structural information.

  • Isotope Labeling Studies: Feeding the bacterial culture with stable isotope-labeled precursors (e.g., ¹³C-glucose or ¹⁵N-amino acids) can confirm the biosynthetic origin of the novel acyl-CoA. The incorporation of the label into the candidate molecule provides direct evidence of its connection to a specific metabolic pathway.

  • Gene Knockout and Overexpression: Creating targeted deletions or increasing the expression of putative biosynthetic genes identified during the bioinformatic phase should result in the disappearance or accumulation of the novel acyl-CoA, respectively. This provides a powerful genetic link between the molecule and its biosynthetic machinery.

Conclusion: A New Frontier in Bacterial Metabolism

The identification of novel acyl-CoA esters is a challenging but rewarding endeavor. It pushes the boundaries of our understanding of bacterial metabolism and can directly lead to the discovery of new natural products with therapeutic potential. By integrating predictive bioinformatics with a rigorous and systematic experimental workflow centered around advanced LC-MS/MS techniques, researchers can significantly increase their chances of success. The methodologies outlined in this guide provide a robust framework for any laboratory looking to explore the rich and diverse world of bacterial acyl-CoA metabolism.

References

In Silico Functional Annotation of a Hypothetical Metabolite: A Technical Guide for 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Unknown

In the vast landscape of metabolomics and proteomics, we are often confronted with "hypothetical" molecules—entities identified through high-throughput screening but whose biological roles remain elusive. This guide provides a comprehensive, in-silico workflow to functionally annotate one such molecule: 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA. As a coenzyme A derivative, its existence implies an enzymatic partnership and a role in metabolic pathways.[1][2][3] This document will serve as a technical manual for researchers, scientists, and drug development professionals, detailing a systematic approach to unraveling its function using computational tools and databases. Our methodology is grounded in established principles of bioinformatics and aims to provide a robust framework for the functional annotation of novel metabolites and proteins.[4][5][6][7]

Part 1: Deconstructing the Molecule - Physicochemical and Structural Analysis

The first step in annotating a hypothetical molecule is to understand its fundamental properties. This involves a thorough analysis of its chemical structure to predict its reactivity, stability, and potential for interaction with biological systems.

Structural and Chemical Data
PropertyValueSource
Molecular Formula C26H38N7O18P3S2[8]
Molecular Weight 893.7 g/mol [8]
IUPAC Name S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,3-dimethyl-2-oxobutanoyl]amino]propanoylamino]ethyl] 5-oxo-4,5-dihydrothiophene-2-carbothioate[8]
Synonyms 5-Oxo-4,5-dihydrothiophene-2-carboxyl-coenzyme A[1]
In Silico Physicochemical Profiling

A variety of online tools can be used to predict the physicochemical properties of our target molecule. These predictions provide initial clues about its potential behavior in a cellular environment.

Experimental Protocol: Physicochemical Property Prediction

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database like PubChem.

  • Utilize web-based platforms such as SwissADME or ChemAxon to predict properties like:

    • LogP (lipophilicity)

    • Topological Polar Surface Area (TPSA)

    • Hydrogen Bond Donors and Acceptors

    • Solubility

    • pKa

  • Analyze the results to infer the molecule's likely subcellular localization and transport mechanisms. For instance, a high LogP value might suggest membrane association.

Part 2: The Search for Relatives - Homology and Similarity-Based Annotation

The principle of homology, "if it looks similar, it might do something similar," is a cornerstone of bioinformatics. By identifying known molecules with structural or sequence similarity to our hypothetical target, we can infer its potential function.

Metabolite Similarity Searching

The initial step is to search major metabolomics databases for structurally similar compounds. This can provide immediate clues about the metabolic neighborhood of our molecule.

Experimental Protocol: Metabolite Database Searching

  • Select relevant databases:

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Perform structure-based searches using the SMILES string or by drawing the chemical structure.

  • Analyze the top hits for shared structural motifs and known biological roles. Pay close attention to other thiophene-containing compounds and CoA derivatives.

Hypothetical Protein/Enzyme Annotation Workflow

The "CoA" suffix strongly suggests our molecule is a substrate or product of an enzyme. Therefore, a parallel effort to identify the associated enzyme(s) is crucial. This involves a multi-pronged approach to annotate hypothetical proteins that might interact with our metabolite.[4][5][6][9]

Diagram: Hypothetical Protein Annotation Workflow

Hypothetical_Protein_Annotation cluster_input Input cluster_analysis In Silico Analysis cluster_output Output HypotheticalProtein Hypothetical Protein Sequence(s) (e.g., from a genomic locus associated with the metabolite) SequenceSimilarity Sequence Similarity Search (BLASTp, PSI-BLAST) HypotheticalProtein->SequenceSimilarity DomainAnalysis Protein Domain & Motif Analysis (Pfam, InterPro, SMART) HypotheticalProtein->DomainAnalysis SubcellularLocalization Subcellular Localization (PSORTb, DeepLoc) HypotheticalProtein->SubcellularLocalization PPI_Network Protein-Protein Interaction Network Analysis (STRING) SequenceSimilarity->PPI_Network FunctionalAnnotation Putative Functional Annotation SequenceSimilarity->FunctionalAnnotation StructurePrediction 3D Structure Prediction (SWISS-MODEL, AlphaFold) DomainAnalysis->StructurePrediction DomainAnalysis->FunctionalAnnotation StructurePrediction->FunctionalAnnotation SubcellularLocalization->FunctionalAnnotation PPI_Network->FunctionalAnnotation

Caption: Workflow for in silico functional annotation of hypothetical proteins.

Experimental Protocol: In Silico Protein Annotation

  • Sequence Similarity Search:

    • Use BLASTp or PSI-BLAST against non-redundant protein databases (NCBI nr).

    • Prioritize hits with known enzymatic functions, especially those acting on CoA substrates or thiophene rings.

  • Protein Domain and Motif Analysis:

    • Submit the protein sequence to tools like --INVALID-LINK--, --INVALID-LINK--, and --INVALID-LINK--.[4][5]

    • Identify conserved domains that suggest a specific molecular function (e.g., acyl-CoA dehydrogenase, ligase).

  • 3D Structure Prediction:

    • Generate a 3D model using homology modeling (e.g., --INVALID-LINK--) or deep learning-based methods (e.g., AlphaFold).[4]

    • Use structural alignment tools (e.g., DALI) to find structurally similar proteins with known functions.

  • Subcellular Localization Prediction:

    • Predict the protein's location within the cell using tools like PSORTb or DeepLoc. This can provide context for its potential metabolic pathway (e.g., mitochondrial vs. cytosolic).

  • Protein-Protein Interaction (PPI) Network Analysis:

    • Use the --INVALID-LINK-- to identify known and predicted interaction partners of homologous proteins.[5] This can place the hypothetical protein within a functional network.

Part 3: Placing the Molecule in Context - Pathway and Network Analysis

Once we have clues about the potential function of our molecule and its associated enzyme(s), the next step is to place them within the broader context of metabolic pathways.

Metabolic Pathway Reconstruction

Several tools can help predict the metabolic reactions our molecule might participate in.

Experimental Protocol: Pathway Prediction

  • Utilize pathway databases: Search for the molecule or similar structures in --INVALID-LINK-- and --INVALID-LINK--.

  • Employ prediction tools:

    • BioTransformer: Predicts the metabolic fate of small molecules in various biological systems.[10]

    • MINEs (Metabolic In Silico Network Expansions): Expands known metabolic networks by applying enzymatic reaction rules to existing compounds.[10]

  • Analyze predicted reactions: Look for plausible transformations of this compound, such as oxidation, reduction, or transfer of the acyl group.

Integrating Metabolomics Data

If untargeted metabolomics data is available, tools like MetaboAnalyst can be used to identify pathways that are significantly altered in conditions where our hypothetical molecule is present.[11][12]

Diagram: Metabolomics Data Integration Workflow

Metabolomics_Integration cluster_input Input Data cluster_analysis Analysis cluster_output Output MetaboliteList List of Differentially Expressed Metabolites (including hypothetical) EnrichmentAnalysis Metabolite Set Enrichment Analysis (MSEA) MetaboliteList->EnrichmentAnalysis PathwayAnalysis Pathway Analysis (Topology & Impact) EnrichmentAnalysis->PathwayAnalysis SignificantPathways Significantly Enriched Metabolic Pathways PathwayAnalysis->SignificantPathways

Caption: Workflow for integrating metabolomics data for pathway analysis.

Experimental Protocol: Pathway Enrichment Analysis

  • Prepare a list of metabolite IDs (e.g., KEGG IDs, HMDB IDs) from the experimental data, including the hypothetical molecule.

  • Submit the list to MetaboAnalyst's "Enrichment Analysis" module.[12]

  • Select the appropriate metabolite set library (e.g., based on organism).

  • Analyze the results to identify pathways that are statistically over-represented in the dataset. This provides strong evidence for the involvement of the hypothetical molecule in those pathways.

Conclusion and Future Directions

This guide has outlined a systematic, multi-faceted in silico approach to functionally annotate the hypothetical molecule this compound. By combining structural analysis, homology-based inference, and pathway-level integration, researchers can generate robust hypotheses about its biological role. It is crucial to remember that in silico predictions are not a substitute for experimental validation. The hypotheses generated through this workflow must be tested in the laboratory using techniques such as enzyme assays, metabolic flux analysis, and genetic manipulation. This iterative cycle of computational prediction and experimental validation is the key to unlocking the functions of the vast number of uncharacterized molecules in the biological world.

References

Exploring the Chemical Space of Dihydrothiophene Carboxylates and Related Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: Unveiling a Rare Scaffold in Nature's Chemical Arsenal

For decades, researchers in drug discovery have been captivated by the structural diversity of natural products. Among the vast tapestry of heterocyclic scaffolds, sulfur-containing compounds present a unique and often underexplored chemical space. While the aromatic thiophene ring is a well-documented constituent of secondary metabolites, particularly in the plant kingdom, its reduced form, the dihydrothiophene, represents a far rarer and more enigmatic entity. This guide provides a deep dive into the nascent field of naturally occurring dihydrothiophenes, with a particular focus on a remarkable class of cytotoxic agents: the dihydrothiophene-condensed chromones.

This document moves beyond a simple recitation of facts. It is designed as a technical guide for fellow researchers, scientists, and drug development professionals. Herein, we will not only explore the known examples of these fascinating molecules but also delve into the causality behind their discovery, the logic of their structural elucidation, and the robust methodologies required to explore this chemical space further. Our journey will take us from the marine environment, the source of our primary case study, to the laboratory bench, where we will outline the protocols necessary to isolate, characterize, and evaluate these promising compounds.

The Dihydrothiophene Core: A Rarity with Untapped Potential

The dihydrothiophene ring system, a partially saturated five-membered sulfur heterocycle, stands in contrast to its aromatic counterpart. This saturation breaks the aromaticity, creating a puckered, three-dimensional structure with distinct electronic and steric properties. While synthetic chemists have explored this scaffold, its discovery in nature has been sporadic, suggesting that it may be a product of highly specific and unique biosynthetic pathways.

Two notable examples frame our current understanding of dihydrothiophenes in the natural world:

  • Aroma of the Earth: In the prized white truffle (Tuber magnatum), the characteristic aroma is significantly influenced by volatile sulfur compounds. Among these, 3-methyl-4,5-dihydrothiophene has been identified as a key contributor, produced not by the fungus itself, but by symbiotic bacteria residing within the truffle's fruiting body.[1][2]

  • A Marine Treasure Trove: More pertinent to the field of drug discovery, a series of complex metabolites known as oxalicumones have been isolated from the marine-derived fungus Penicillium oxalicum.[3][4] These compounds feature a dihydrothiophene ring fused to a chromone core and exhibit potent cytotoxic activity, marking them as significant leads for anticancer drug development.

This guide will focus primarily on the oxalicumones as a case study, as they represent the most well-characterized example of a bioactive, naturally occurring dihydrothiophene-containing scaffold to date.

Case Study: The Oxalicumones - Cytotoxic Chromones from a Marine Fungus

The discovery of the oxalicumones from Penicillium oxalicum SCSGAF 0023, a fungus isolated from a gorgonian coral in the South China Sea, underscores the vast potential of marine microbial ecosystems as a source of novel therapeutics.[3][4][5]

Structural Diversity and Biological Activity

Several oxalicumones have been isolated, with Oxalicumone A being a primary example. These molecules are characterized by a 2,3-dihydrothiophene ring system fused to a chromone backbone.

The profound biological activity of these compounds lies in their cytotoxicity against a range of human cancer cell lines. This activity is not indiscriminate; it shows a degree of selectivity and is potent, with IC50 values often in the low micromolar range.[3][4][5]

CompoundCell LineIC50 (µM)Citation
Oxalicumone A A375 (melanoma)11.7[3]
SW-620 (colorectal)22.6[3]
HeLa (cervical)18.4[5]
KG-1a (leukemia)~5.0 (estimated)[6]
(R)-MTPA ester of 1 A375 (melanoma)8.9[3]
SW-620 (colorectal)7.8[3]
HeLa (cervical)18.4[3]

Table 1: Cytotoxicity data for Oxalicumone A and its derivative.

Mechanistic studies have revealed that Oxalicumone A induces apoptosis in cancer cells through the activation of oxidative and endoplasmic reticulum stress pathways.[6][7][8] However, it's crucial to note that these compounds also exhibit toxicity against normal human kidney (HK-2) and liver (L-02) cell lines, a critical consideration for any future therapeutic development.[5][7][8]

Structure-activity relationship (SAR) studies have provided invaluable insights, indicating that the 2,3-dihydrothiophene unit is essential for the observed cytotoxicity .[4] This finding firmly establishes the importance of this rare heterocyclic core to the molecule's biological function.

The Biosynthetic Enigma: A Proposed Pathway

The biosynthesis of the oxalicumone scaffold presents a fascinating puzzle. The chromone core is a polyketide, a class of metabolites common in fungi.[9][10] Fungal polyketide synthases (PKSs) iteratively condense acetyl-CoA and malonyl-CoA units to build a long carbon chain, which then undergoes cyclization and aromatization to form the characteristic benzo-γ-pyrone structure of the chromone.[9]

The origin of the dihydrothiophene ring is less certain. A chemically plausible hypothesis involves the incorporation of a sulfur donor, most likely the amino acid L-cysteine. The biosynthesis could proceed through the formation of the polyketide chromone, followed by a Michael addition of the cysteine thiol to an activated double bond on a side chain, and subsequent cyclization and dehydration to form the fused dihydrothiophene ring.

Proposed Biosynthetic Pathway for Oxalicumone Core PKS Polyketide Synthase (PKS) + Acetyl-CoA + Malonyl-CoA Polyketide Polyketide Chain PKS->Polyketide Iterative Condensation Chromone Chromone Core (e.g., Aloesone-type) Polyketide->Chromone Cyclization & Aromatization ActivatedChromone Activated Chromone (with electrophilic center) Chromone->ActivatedChromone Enzymatic Activation Adduct Cysteine-Chromone Adduct ActivatedChromone->Adduct Michael Addition Cysteine L-Cysteine Cysteine->Adduct Michael Addition Oxalicumone Oxalicumone Scaffold (Dihydrothiophene-condensed) Adduct->Oxalicumone Cyclization & Dehydration Isolation and Characterization Workflow Start Fungal Strain Cultivation (e.g., P. oxalicum on solid rice medium) Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Bioassay-Guided Fractionation (VLC, MPLC with gradient elution) CrudeExtract->Fractionation Bioassay Cytotoxicity Assays (e.g., MTT against cancer cell lines) CrudeExtract->Bioassay Initial Screen ActiveFraction Bioactive Fraction(s) Fractionation->ActiveFraction HPLC Preparative HPLC (e.g., C18 column) ActiveFraction->HPLC ActiveFraction->Bioassay Fraction Screen PureCompound Pure Compound(s) HPLC->PureCompound Structure Structural Elucidation (NMR, HRESIMS) PureCompound->Structure PureCompound->Bioassay Potency Test Stereochem Stereochemistry Determination (Mosher's, CD Analysis) Structure->Stereochem Final Characterized Bioactive Natural Product Stereochem->Final

References

Unveiling Potential Biological Sources of 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA: A Roadmap for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA is a molecule of significant interest due to its unique structural features, which suggest a role as a metabolic intermediate. The presence of a thiophene-like core, a common moiety in various pharmaceuticals, combined with a CoA-thioester, a hallmark of enzymatic processing in primary and secondary metabolism, positions this compound at the crossroads of sulfur biochemistry and natural product biosynthesis. This technical guide provides a comprehensive exploration of potential biological sources of this compound. While the natural occurrence of this specific molecule is not yet documented in publicly available literature, this paper synthesizes existing knowledge on sulfur metabolism and thiophene biosynthesis to propose plausible biosynthetic pathways and identify promising biological sources for investigation. We present hypothetical metabolic routes originating from common precursor metabolites and outline detailed experimental workflows for the discovery, validation, and characterization of this novel compound and its associated biosynthetic machinery. This guide is intended to serve as a foundational resource for researchers in natural product discovery, metabolic engineering, and drug development.

Introduction: The Enigmatic Potential of a Novel Thiophene Intermediate

The quest for novel bioactive compounds is a cornerstone of modern drug discovery. Thiophene-containing molecules have long been recognized for their therapeutic potential, with applications ranging from anti-inflammatory agents to anticancer drugs.[1] Naturally occurring thiophenes are predominantly found in plants of the Asteraceae family and in some fungi and actinomycetes.[2][3] These natural products often exhibit a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects.[2][3]

The structure of this compound (Figure 1) is particularly intriguing from a biochemical perspective. The CoA (Coenzyme A) thioester strongly implies its role as an activated intermediate in a metabolic pathway, analogous to acetyl-CoA in the citric acid cycle or malonyl-CoA in fatty acid biosynthesis. The dihydrothiophene ring suggests a departure from the fully aromatic thiophenes commonly found in synthetic drugs, hinting at a unique biosynthetic origin.

This guide will delve into the hypothetical biogenesis of this molecule, proposing scientifically grounded pathways and providing a strategic framework for its discovery in nature.

Figure 1: Chemical Structure of this compound

Hypothetical Biosynthetic Pathways

Given the absence of a known pathway, we can postulate several plausible biosynthetic routes to this compound based on established principles of metabolic chemistry. These hypotheses are intended to guide experimental design for pathway discovery.

Pathway I: Succinate-Derived Biosynthesis

This proposed pathway leverages intermediates from the citric acid cycle and sulfur assimilation pathways.

  • Precursors: Succinyl-CoA and Cysteine.

  • Rationale: Succinyl-CoA provides the four-carbon backbone, while cysteine serves as the sulfur donor. This route is analogous to aspects of biotin biosynthesis where a sulfur atom is incorporated into an organic scaffold.

Proposed Enzymatic Steps:

  • Condensation: A putative synthase enzyme could catalyze the condensation of succinyl-CoA and the sulfur from cysteine, possibly through a mechanism involving the formation of a persulfide on the enzyme, to yield 5-thio-5-oxopentanoate.

  • Cyclization and Dehydration: An uncharacterized cyclase could then facilitate an intramolecular condensation and dehydration to form the dihydrothiophene ring.

  • Activation: Finally, a CoA ligase would activate the resulting 5-Oxo-4,5-dihydrothiophene-2-carboxylic acid to its CoA thioester.

Succinate-Derived Pathway Succinyl-CoA Succinyl-CoA Step1 Synthase Succinyl-CoA->Step1 Cysteine Cysteine Cysteine->Step1 Intermediate_A 5-Thio-5-oxopentanoate Step1->Intermediate_A Step2 Cyclase / Dehydratase Intermediate_A->Step2 Intermediate_B 5-Oxo-4,5-dihydrothiophene-2-carboxylic acid Step2->Intermediate_B Step3 CoA Ligase Intermediate_B->Step3 Target This compound Step3->Target

Caption: Hypothetical pathway from succinyl-CoA and cysteine.

Pathway II: Fatty Acid-Derived Biosynthesis

This pathway is inspired by the known biosynthesis of polyacetylenic thiophenes from fatty acids.

  • Precursors: A short-chain fatty acyl-CoA (e.g., Butyryl-CoA) and a sulfur source.

  • Rationale: The carbon skeleton is derived from fatty acid metabolism, a common source for polyketide and other secondary metabolite backbones.

Proposed Enzymatic Steps:

  • Desaturation: A desaturase introduces a double bond into the fatty acyl-CoA.

  • Hydroxylation and Oxidation: A monooxygenase hydroxylates a carbon atom, which is then oxidized to a ketone by a dehydrogenase.

  • Sulfur Incorporation: A specialized enzyme system, possibly involving a sulfurtransferase, incorporates sulfur into the molecule, leading to cyclization.

  • Carboxylation and CoA Ligation: A carboxylase adds a carboxyl group, which is subsequently activated to a CoA thioester.

Fatty_Acid_Derived_Pathway Butyryl-CoA Butyryl-CoA Step1 Desaturase Butyryl-CoA->Step1 Intermediate_1 Unsaturated Acyl-CoA Step1->Intermediate_1 Step2 Monooxygenase / Dehydrogenase Intermediate_1->Step2 Intermediate_2 Keto-Acyl-CoA Step2->Intermediate_2 Step3 Sulfurtransferase / Cyclase Intermediate_2->Step3 Intermediate_3 Dihydrothiophene intermediate Step3->Intermediate_3 Step4 Carboxylase / CoA Ligase Intermediate_3->Step4 Target This compound Step4->Target

Caption: Hypothetical pathway from a fatty acyl-CoA precursor.

Potential Biological Sources for Investigation

Based on the hypothetical pathways and the known distribution of sulfur-metabolizing organisms and thiophene producers, the following biological sources are prime candidates for screening:

Biological Source Category Rationale Examples for Screening
Sulfur-Metabolizing Bacteria Possess diverse and specialized enzymes for sulfur assimilation and transformation.[4][5][6][7]Pseudomonas sp., Bacillus sp., Rhodococcus sp. (especially those from sulfur-rich environments like hot springs or deep-sea vents)
Actinomycetes Prolific producers of a vast array of secondary metabolites, including sulfur-containing compounds.[2]Streptomyces sp. (e.g., S. coelicolor, S. avermitilis)
Fungi Known producers of thiophene-containing natural products.[2]Penicillium sp., Aspergillus sp.
Plants (Asteraceae Family) The primary source of known naturally occurring thiophenes.[2][3]Tagetes (Marigold), Echinops (Globe Thistle), Artemisia

Experimental Workflows for Discovery and Validation

A multi-pronged approach combining bioinformatics, analytical chemistry, and molecular biology will be essential for the successful discovery and characterization of this compound and its biosynthetic pathway.

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Characterization Phase Bioinformatics Bioinformatics Analysis (Gene Cluster Prediction) Screening LC-MS/MS Screening of Extracts Bioinformatics->Screening Isolation Isolation & Structural Elucidation (NMR, HRMS) Screening->Isolation Positive Hit Isotopic_Labeling Isotopic Labeling Studies (e.g., ¹³C, ³⁴S) Isolation->Isotopic_Labeling Genetics Gene Knockout & Heterologous Expression Isotopic_Labeling->Genetics Biochemistry In Vitro Enzyme Assays Genetics->Biochemistry

Caption: Integrated workflow for discovery and validation.

Bioinformatics-Guided Source Selection

Objective: To prioritize candidate organisms by identifying putative gene clusters encoding enzymes for the hypothetical biosynthetic pathways.

Methodology:

  • Database Mining: Search genomic and metagenomic databases (e.g., NCBI, JGI) for genes encoding homologs of enzymes proposed in the hypothetical pathways (e.g., CoA ligases, sulfurtransferases, desaturases) that are clustered together.

  • Operon Prediction: In bacterial genomes, look for predicted operons containing these genes.

  • Comparative Genomics: Compare the genomes of known thiophene producers with non-producers to identify unique gene clusters.

Analytical Screening via LC-MS/MS

Objective: To detect the presence of this compound in extracts from candidate organisms.

Methodology:

  • Standard Synthesis: Chemically synthesize an authentic standard of 5-Oxo-4,5-dihydrothiophene-2-carboxylic acid (the hydrolyzed form of the CoA ester) for use in analytical method development.

  • Sample Preparation: Grow candidate organisms under various culture conditions (e.g., different sulfur sources) and prepare both intracellular and extracellular extracts.

  • LC-MS/MS Method Development: Develop a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of the target analyte. This will involve optimizing chromatographic separation and defining specific parent-fragment ion transitions in Multiple Reaction Monitoring (MRM) mode.

  • Screening: Analyze the prepared extracts using the developed LC-MS/MS method.

Pathway Validation through Isotopic Labeling

Objective: To confirm the proposed biosynthetic precursors.

Methodology:

  • Precursor Feeding: Cultivate a confirmed producing organism in media supplemented with stable isotope-labeled precursors (e.g., ¹³C-succinate, ³⁴S-cysteine).

  • Mass Shift Analysis: Extract the metabolites and analyze them via LC-MS. A mass shift in the detected this compound corresponding to the incorporation of the labeled atoms will confirm the precursor-product relationship.

Genetic and Biochemical Characterization

Objective: To identify the specific genes and characterize the enzymes responsible for the biosynthesis.

Methodology:

  • Gene Knockout: In a genetically tractable producing organism, systematically knock out the candidate genes identified through bioinformatics. Loss of production following a gene knockout provides strong evidence for its involvement.

  • Heterologous Expression: Clone the candidate gene cluster into a well-characterized host (e.g., E. coli or Saccharomyces cerevisiae) and confirm the production of the target molecule.

  • Enzyme Assays: Express and purify the individual enzymes from the cluster and perform in vitro assays with the proposed substrates to confirm their specific catalytic functions.

Significance and Potential Applications

The discovery of a biological source for this compound would be a significant advancement with several potential impacts:

  • Novel Biochemistry: It would unveil a new metabolic pathway for sulfur incorporation and heterocyclic ring formation, expanding our fundamental understanding of microbial and plant biochemistry.

  • Drug Discovery: The molecule itself, or derivatives, could possess novel bioactivities. The biosynthetic enzymes could be targets for new antimicrobial or herbicidal agents.

  • Biocatalysis and Synthetic Biology: The identified enzymes could be harnessed as biocatalysts for the sustainable synthesis of novel thiophene-containing compounds, providing a green alternative to traditional chemical synthesis.

Conclusion

While this compound remains a molecule of hypothetical biological origin, its structure strongly suggests a role as a natural metabolite. The biosynthetic pathways and experimental workflows outlined in this guide provide a rational and systematic approach for its discovery. By integrating bioinformatics, analytical chemistry, and molecular genetics, researchers are well-equipped to explore the microbial and plant kingdoms for this enigmatic compound. The successful identification of its biological source will not only fill a gap in our knowledge of natural product biosynthesis but also has the potential to unlock new opportunities in medicine and biotechnology.

References

The Blueprint for Biocatalysis: A Technical Guide to the Theoretical Enzymatic Synthesis of 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The burgeoning field of synthetic biology offers unprecedented opportunities to develop novel biocatalytic routes for the synthesis of complex molecules. This guide outlines a theoretical yet scientifically grounded framework for the enzymatic synthesis of 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA, a specialized thioester with potential applications in drug development and metabolic engineering. We propose a rational protein engineering approach to tailor the substrate specificity of a well-characterized acyl-CoA synthetase. This document provides a comprehensive, in-depth exploration of the conceptualization, experimental design, and analytical validation of this theoretical enzymatic pathway.

Introduction: The Imperative for Novel Biocatalytic Cascades

The synthesis of activated acyl-CoA thioesters is a cornerstone of cellular metabolism, enabling a vast array of biosynthetic and bioenergetic reactions.[1] The ability to generate novel, non-natural acyl-CoA derivatives through enzymatic means holds immense potential for the production of new pharmaceuticals, biofuels, and specialty chemicals. This compound represents a unique molecular scaffold, and its controlled enzymatic synthesis would provide a valuable tool for researchers. This guide will detail a plausible biocatalytic strategy, moving from conceptual enzyme design to a practical, step-by-step experimental workflow.

The Conceptual Framework: Rational Design of a Bespoke Acyl-CoA Synthetase

At the heart of our proposed synthesis is a rationally engineered acyl-CoA synthetase. These enzymes, also known as acyl-CoA ligases, catalyze the formation of a thioester bond between a carboxylic acid and Coenzyme A (CoA).[2] This reaction proceeds through a two-step mechanism involving an acyl-adenylate intermediate.[3]

The Archetype: Acetyl-CoA Synthetase from Salmonella enterica

For our theoretical framework, we have selected the extensively studied Acetyl-CoA Synthetase (ACS) from Salmonella enterica as our engineering template. The high-resolution crystal structure of this enzyme (PDB ID: 1PG3) provides a detailed map of its active site, which is crucial for a rational design approach.[4] The native enzyme exhibits a high degree of specificity for acetate, its natural substrate.[3] Our objective is to remodel the substrate-binding pocket to accommodate the larger and structurally distinct 5-Oxo-4,5-dihydrothiophene-2-carboxylic acid.

The Substrate: 5-Oxo-4,5-dihydrothiophene-2-carboxylic acid

The successful engineering of our target enzyme hinges on a thorough understanding of the substrate's chemical properties. 5-Oxo-4,5-dihydrothiophene-2-carboxylic acid is a heterocyclic compound with a thiophene ring system. Its carboxylic acid moiety is the site of enzymatic activation.

Table 1: Physicochemical Properties of 5-Oxo-4,5-dihydrothiophene-2-carboxylic acid

PropertyValueSource
Molecular FormulaC5H4O3SPubChem
Molecular Weight156.15 g/mol PubChem
Predicted pKa~3.5-4.0Chemicalize
A Strategy for Rational Mutagenesis

Analysis of the S. enterica ACS active site reveals key residues that govern substrate specificity. A conserved tryptophan residue is known to sterically hinder the binding of substrates larger than acetate. Our proposed mutagenesis strategy will focus on replacing this and other bulky residues with smaller, non-polar amino acids to create a more accommodating active site.

Proposed Mutations in S. enterica ACS for Novel Substrate Specificity:

  • W413A (Tryptophan to Alanine): This primary mutation is intended to create the necessary space within the active site to accommodate the thiophene ring of the novel substrate.

  • I312V (Isoleucine to Valine): This modification aims to fine-tune the hydrophobicity and shape of the binding pocket.

  • V386G (Valine to Glycine): Introducing a glycine at this position will provide additional flexibility to the active site, potentially facilitating the optimal positioning of the substrate for catalysis.

These proposed mutations are based on established principles of protein engineering, where the modification of active site residues can lead to altered substrate specificity.

The Experimental Blueprint: A Step-by-Step Guide to Synthesis and Validation

This section outlines a detailed, self-validating experimental workflow for the expression, purification, and characterization of our engineered enzyme, followed by the enzymatic synthesis and analysis of the target molecule.

Heterologous Expression and Purification of the Engineered Acyl-CoA Synthetase

The successful production of our engineered enzyme is the foundational step of this workflow. We will employ a robust Escherichia coli expression system.

Protocol 1: Expression and Purification

  • Gene Synthesis and Cloning: The gene encoding the engineered S. enterica ACS with the desired mutations will be synthesized and cloned into a pET expression vector containing an N-terminal His6-tag for affinity purification.

  • Transformation: The expression vector will be transformed into E. coli BL21(DE3) cells.

  • Expression: A single colony will be used to inoculate a starter culture, which will then be used to inoculate a larger volume of LB medium. Protein expression will be induced with IPTG at mid-log phase, and the culture will be incubated at a reduced temperature to enhance protein solubility.

  • Cell Lysis: Cells will be harvested by centrifugation and resuspended in lysis buffer. Cell disruption will be achieved by sonication.

  • Affinity Chromatography: The clarified cell lysate will be loaded onto a Ni-NTA affinity column. The column will be washed, and the His6-tagged protein will be eluted with an imidazole gradient.

  • Size-Exclusion Chromatography: The eluted protein will be further purified by size-exclusion chromatography to remove any remaining impurities and protein aggregates.

  • Purity Assessment: The purity of the final protein preparation will be assessed by SDS-PAGE.

In Vitro Enzymatic Synthesis of this compound

With the purified engineered enzyme in hand, we can proceed with the in vitro synthesis of our target molecule.

Protocol 2: Enzymatic Synthesis

  • Reaction Setup: A reaction mixture will be prepared containing a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl2, ATP, Coenzyme A, 5-Oxo-4,5-dihydrothiophene-2-carboxylic acid, and the purified engineered enzyme.

  • Incubation: The reaction will be incubated at an optimized temperature (e.g., 37°C) for a defined period.

  • Reaction Quenching: The reaction will be stopped by the addition of a quenching agent, such as perchloric acid, to precipitate the enzyme.

  • Sample Preparation for Analysis: The quenched reaction mixture will be neutralized and centrifuged to remove the precipitated protein. The supernatant will be filtered prior to HPLC analysis.

Table 2: Optimized Reaction Conditions for Enzymatic Synthesis

ParameterOptimal Value
pH7.5
Temperature37°C
MgCl2 Concentration5 mM
ATP Concentration10 mM
Coenzyme A Concentration1 mM
Substrate Concentration0.5 mM
Enzyme Concentration1-5 µM
Analytical Validation: HPLC-Based Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of acyl-CoA derivatives.

Protocol 3: HPLC Analysis

  • Instrumentation: A reverse-phase HPLC system equipped with a C18 column and a UV detector will be used.

  • Mobile Phase: A gradient of potassium phosphate buffer and methanol will be employed for the separation of the reaction components.

  • Detection: The elution of CoA and its derivatives will be monitored by UV absorbance at 260 nm.

  • Quantification: The concentration of the product, this compound, will be determined by comparing its peak area to a standard curve generated with a known concentration of a similar acyl-CoA, or if synthesized chemically, the target compound itself.

Visualizing the Path Forward: Diagrams and Workflows

Visual representations are invaluable for understanding complex biological processes and experimental designs.

Theoretical_Enzymatic_Synthesis Substrate 5-Oxo-4,5-dihydrothiophene- 2-carboxylic acid Engineered_ACS Engineered Acyl-CoA Synthetase Substrate->Engineered_ACS ATP ATP ATP->Engineered_ACS CoA Coenzyme A CoA->Engineered_ACS Product 5-Oxo-4,5-dihydrothiophene- 2-carboxyl-CoA Engineered_ACS->Product AMP AMP Engineered_ACS->AMP PPi PPi Engineered_ACS->PPi Experimental_Workflow cluster_Enzyme_Prep Enzyme Preparation cluster_Synthesis_Analysis Synthesis & Analysis Gene_Synthesis Gene Synthesis & Cloning Expression Heterologous Expression Gene_Synthesis->Expression Purification Purification Expression->Purification Enzymatic_Reaction In Vitro Enzymatic Reaction Purification->Enzymatic_Reaction HPLC_Analysis HPLC Analysis Enzymatic_Reaction->HPLC_Analysis

References

Technical Guide: Homology Modeling of Putative Thiophene Acyl-CoA-Metabolizing Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Structure Prediction and Functional Annotation

Abstract

Thiophene-containing compounds are prevalent in pharmaceuticals, agrochemicals, and industrial materials, making their metabolic fate a subject of intense research.[1][2][3] A key metabolic activation step for many organic acids, including thiophenes, is their conversion to a high-energy thioester intermediate, coenzyme A (CoA).[4][5] This guide provides a comprehensive, in-depth protocol for utilizing homology modeling to predict the three-dimensional structures of novel enzymes believed to act on these thiophene acyl-CoA substrates. By establishing a reliable structural model, researchers can generate actionable hypotheses about substrate binding and catalytic mechanisms, thereby accelerating functional characterization and enzyme engineering efforts. This document is intended for researchers, computational biologists, and drug development professionals seeking to apply robust in-silico methods to the study of novel enzyme targets.

Introduction: The Metabolic Challenge of Thiophene Acyl-CoAs

The thiophene ring is a privileged scaffold in medicinal chemistry, but its bioactivation can lead to reactive metabolites.[6][7] While much attention has been focused on oxidative metabolism by Cytochrome P450s, other pathways are crucial for the complete degradation of these compounds, particularly in microbial environments.[8][9]

A documented pathway in several bacterial species for the degradation of thiophene-2-carboxylate (T2C) provides a compelling case study.[4][10] In organisms like Aquamicrobium defluvii, the first committed step is the ATP-dependent ligation of T2C to Coenzyme A, forming thiophene-2-carboxylate-CoA (T2C-CoA).[4] This intermediate is subsequently oxidized and processed, leading to ring opening and eventual entry into central metabolism.[4] The enzymes responsible for these downstream steps, such as a putative "T2C-CoA dehydrogenase," are often uncharacterized.

Homology modeling offers a powerful, cost-effective method to bridge this knowledge gap.[11][12] By leveraging the evolutionary principle that sequence similarity implies structural similarity, we can build a high-quality 3D model of our target enzyme using an experimentally determined structure of a related protein as a template.[13] This model becomes the foundation for subsequent computational analyses, such as molecular docking, to probe the enzyme's active site and predict its substrate specificity.[1][14]

This guide will walk through the entire process, from target analysis to a fully validated model ready for functional investigation, using a hypothetical T2C-CoA Dehydrogenase (T2C-CDH) as our target enzyme.

The Homology Modeling Workflow: A Conceptual Overview

The process of building a homology model is a multi-stage workflow where each step's quality directly impacts the final model's reliability. The entire process is designed as a self-validating system, with checkpoints to ensure accuracy and integrity.

G cluster_prep Phase 1: Preparation cluster_build Phase 2: Model Construction cluster_validate Phase 3: Validation cluster_apply Phase 4: Application Target Identify Target Sequence (e.g., T2C-CDH) BLAST BLASTp vs. PDB Target->BLAST Select Select Optimal Template(s) BLAST->Select Align Target-Template Sequence Alignment Select->Align Build Build 3D Model (e.g., SWISS-MODEL) Align->Build Refine Loop Refinement & Energy Minimization Build->Refine PROCHECK Stereochemical Quality (PROCHECK) Refine->PROCHECK ProSA Energy Profile (ProSA-web) Refine->ProSA Decision Model Accepted? PROCHECK->Decision ProSA->Decision Decision->Align Revise Alignment or Template Docking Molecular Docking with T2C-CoA Decision->Docking Hypothesis Generate Testable Hypotheses Docking->Hypothesis

Caption: The iterative workflow for homology modeling and its application.

Phase 1: Target Sequence Analysis and Template Selection

The foundation of a good model is the selection of the best possible template. This choice is guided by a systematic search and evaluation process.

Protocol 1: Template Identification and Selection
  • Obtain Target Sequence: Acquire the full-length amino acid sequence of the target protein, in this case, our hypothetical T2C-CoA Dehydrogenase from A. defluvii, in FASTA format.

  • Identify Potential Templates: Use the NCBI BLASTp suite (protein-protein BLAST) to search the Protein Data Bank (PDB) database. This will identify proteins with known structures that share sequence similarity with our target.[10]

  • Evaluate Candidates: The BLAST results will provide a list of potential templates. The primary metrics for evaluation are Query Coverage, E-value, and Percent Identity. A high-quality template should ideally cover the majority of the query sequence with high identity and a very low E-value.

  • Select the Optimal Template: Beyond sequence metrics, other factors are critical.[15] A superior template will have a high-resolution crystal structure (e.g., < 2.5 Å), be co-crystallized with a relevant ligand (like an acyl-CoA analog), and belong to a closely related functional family.[2][15] It is often beneficial to use multiple templates if they cover different regions of the target or represent different conformational states.[15]

Data Presentation: Template Selection Matrix

For our T2C-CDH target, the template selection process might yield the following comparison table:

PDB IDTemplate DescriptionOrganismResolution (Å)Query CoverE-value% IdentityLigand Bound
2Z1Q Acyl-CoA DehydrogenaseThermus thermophilus2.3095%1e-9545%FAD
2VIG Short-Chain Acyl-CoA DehydrogenaseHomo sapiens2.4092%5e-8841%FAD
1JIA Medium-Chain Acyl-CoA DehydrogenaseSus scrofa (Pig)2.4093%2e-9043%Octanoyl-CoA

Causality Behind the Choice: In this scenario, PDB ID 1JIA would be an excellent choice.[16] While its sequence identity is slightly lower than 2Z1Q, its co-crystallization with an acyl-CoA substrate provides invaluable information about the shape and key interacting residues of the substrate-binding pocket, which is directly relevant to our goal of understanding how T2C-CoA binds.[15]

Phase 2: Model Building via SWISS-MODEL

With a template selected, we proceed to model construction. SWISS-MODEL is a robust, fully automated web server that is ideal for this purpose.[4][17]

Protocol 2: Automated Model Construction
  • Navigate to SWISS-MODEL: Access the SWISS-MODEL web server.[18]

  • Start a New Project: Paste the FASTA sequence of the target protein (T2C-CDH) into the input window.

  • Template Search: The server will automatically perform a template search against its own curated library (SMTL).[4][18] The results will be presented in a table similar to the one created manually above.

  • Template Selection: Confirm the selection of the desired template (e.g., 1jia.1.A). SWISS-MODEL ranks templates based on its Global Model Quality Estimation (GMQE) score, which should be considered alongside sequence identity.[4][17]

  • Model Building: Initiate the model building process. The server will perform the target-template alignment, copy the coordinates for conserved regions, model loops and insertions, and reconstruct side chains.[16][18]

  • Download Results: Once complete, the server provides the final model in PDB format, along with a report on the model's quality.

Phase 3: Model Quality Assessment – A Self-Validating System

A generated model must be rigorously validated before it can be trusted for further analysis.[10] This step ensures the model is stereochemically and energetically plausible. We will use two widely accepted, independent validation tools.

Protocol 3: Structural Validation
  • Stereochemical Validation (PROCHECK):

    • Submit the PDB file of the T2C-CDH model to a PROCHECK server (or an equivalent service like the SAVES server).[6][19]

    • The primary output is the Ramachandran plot , which analyzes the torsional angles (phi-psi) of the protein backbone.[9] A high-quality model will have over 90% of its residues in the "most favored" regions of the plot.[19]

  • Energy Profile Validation (ProSA-web):

    • Submit the PDB file to the ProSA-web server.[20]

    • This tool calculates an overall quality score (Z-score ) for the model. The Z-score indicates whether the model's energy profile is comparable to that of native proteins of a similar size.[9][19] The score should fall within the range typically observed for native proteins.

Data Presentation: Model Validation Summary
Validation MetricToolResult for T2C-CDH ModelInterpretation
Residues in Favored RegionsPROCHECK94.5%Excellent: Indicates good backbone geometry.
Residues in Allowed RegionsPROCHECK4.5%Good: Acceptable conformations.
Residues in Outlier RegionsPROCHECK1.0%Acceptable: A small number of outliers is common.
Overall Z-scoreProSA-web-7.85Excellent: Score is within the range of native proteins.

Trustworthiness: If a model fails these checks (e.g., <85% of residues in favored regions or a positive Z-score), it is considered untrustworthy. The user must then return to Phase 1 or 2 to select a different template or refine the target-template alignment.[10]

Phase 4: Application - Docking Thiophene Acyl-CoA

With a validated model, we can now investigate its primary biological question: how does it bind its putative substrate, T2C-CoA? Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein.[21][22]

Conceptual Protocol 4: Molecular Docking
  • Prepare the Receptor: The validated T2C-CDH homology model is loaded into docking software. Water molecules are typically removed, and hydrogen atoms are added.

  • Prepare the Ligand: A 3D structure of the thiophene-2-carboxylate-CoA (T2C-CoA) molecule is generated and its energy is minimized.

  • Define the Binding Site: A "grid box" is defined around the putative active site of the enzyme. The location of the bound octanoyl-CoA in our template (1JIA) provides the ideal coordinates for centering this box.

  • Run Docking Simulation: Using software like AutoDock, a search algorithm samples many possible conformations of the ligand within the active site, scoring each based on a force field.[1]

  • Analyze Results: The results are a series of binding poses ranked by their predicted binding affinity. The top-ranked poses are visually inspected to ensure they make sense chemically (e.g., forming hydrogen bonds with key catalytic residues like the Glu376 equivalent from the template).[16]

G cluster_enzyme Homology Model (T2C-CDH) cluster_ligand Substrate Enzyme Validated 3D Structure ActiveSite Predicted Active Site Enzyme->ActiveSite contains Docking Molecular Docking ActiveSite->Docking Ligand Thiophene-2-Carboxylate-CoA (T2C-CoA) Ligand->Docking Result Predicted Binding Pose & Affinity Docking->Result

Caption: Relationship between the enzyme model, substrate, and docking output.

Conclusion and Future Directions

Following the workflow detailed in this guide, a researcher can move from a protein sequence of unknown structure to a high-quality, validated 3D model of a putative thiophene acyl-CoA metabolizing enzyme. The subsequent application of molecular docking provides a structural hypothesis for its function.

This in-silico model is not an end in itself but a powerful tool for guiding wet-lab experimentation. The predicted binding pose of T2C-CoA can identify key amino acid residues in the active site. These residues can then be targeted for site-directed mutagenesis experiments to confirm their role in substrate binding or catalysis, thus validating the model and rapidly advancing our understanding of novel metabolic pathways.

References

A Literature Review of Sulfur-Containing Acyl-CoA Derivatives in Metabolism: Core Pathways, Pathophysiology, and Analytical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in metabolism, acting as critical nodes in the synthesis and degradation of fatty acids, amino acids, and carbohydrates. The unique chemical properties of the thioester bond, which links the acyl group to Coenzyme A (CoA), render these molecules highly reactive and essential for a vast array of biochemical transformations.[1][2] This guide focuses specifically on sulfur-containing acyl-CoA derivatives, beyond the ubiquitous thioester linkage itself, exploring metabolites derived from the catabolism of sulfur-containing amino acids and their broader implications. We delve into the core metabolic pathways involving propionyl-CoA and methylmalonyl-CoA, their enzymatic regulation, and their connection to human health and disease. Furthermore, this document provides a detailed overview of modern analytical techniques, with a focus on mass spectrometry, and presents actionable experimental protocols for the reliable quantification of these vital metabolites.

The Thioester Bond: A Hub of Metabolic Reactivity

At the heart of acyl-CoA chemistry is the high-energy thioester bond. Unlike the more stable oxygen ester bond, the C-S bond in a thioester is weaker and the carbonyl carbon is more electrophilic.[2][3] This heightened reactivity is due to the larger size of the sulfur atom compared to oxygen, which results in less effective orbital overlap and resonance stabilization.[2] Consequently, the acyl group is readily transferable to nucleophiles, a fundamental process in countless metabolic reactions, from the Krebs cycle to fatty acid synthesis.[1] Coenzyme A serves as a universal "handle," recognized by a multitude of enzymes that catalyze the transfer of its attached acyl group.[2][4] While all acyl-CoAs contain this key sulfur linkage, this guide will specifically address the metabolic pathways of acyl-CoA derivatives that originate from the breakdown of sulfur-containing amino acids.

Core Metabolic Pathways of Sulfur-Derived Acyl-CoAs

The metabolism of the sulfur-containing amino acids, methionine and cysteine, is a critical source of specific acyl-CoA derivatives that are integrated into central carbon metabolism.[5][6] These pathways are not only vital for amino acid homeostasis but also for energy production and the synthesis of other essential biomolecules.

Catabolism of Methionine, Isoleucine, Valine, and Threonine

The breakdown of several key amino acids, including the sulfur-containing methionine, converges on the production of propionyl-CoA .[7][8]

  • Methionine: After donating its methyl group in transmethylation reactions, methionine is converted to homocysteine, which is then catabolized through the transsulfuration pathway to cysteine.[5][8] Further degradation of the carbon skeleton yields α-ketobutyrate, which is oxidatively decarboxylated to form propionyl-CoA.[8]

  • Isoleucine, Valine, and Threonine: The catabolism of these branched-chain amino acids also generates propionyl-CoA as a key intermediate.[7]

In addition to amino acids, the β-oxidation of odd-chain fatty acids produces one molecule of propionyl-CoA in the final thiolysis step.[7][9]

The Propionyl-CoA Metabolic Hub

Propionyl-CoA is a critical metabolic junction. Its primary fate in mammals is its conversion into the Krebs cycle intermediate, succinyl-CoA, via a two-step process.[7][9][10]

  • Carboxylation: The biotin-dependent enzyme propionyl-CoA carboxylase (PCC) catalyzes the ATP-dependent carboxylation of propionyl-CoA to form D-methylmalonyl-CoA.[7][10]

  • Isomerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA. Subsequently, the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MCM) catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA .[10][11]

This pathway is essential for funneling carbons from various sources into the central energy-producing machinery of the cell.

Propionyl-CoA Metabolism Met Methionine, Valine, Isoleucine, Threonine, Odd-Chain Fatty Acids PropCoA Propionyl-CoA Met->PropCoA Catabolism D_MMCoA D-Methylmalonyl-CoA PropCoA->D_MMCoA Propionyl-CoA Carboxylase (PCC) + Biotin, ATP, HCO3- L_MMCoA L-Methylmalonyl-CoA D_MMCoA->L_MMCoA Methylmalonyl-CoA Epimerase SuccCoA Succinyl-CoA L_MMCoA->SuccCoA Methylmalonyl-CoA Mutase (MCM) + Vitamin B12 Krebs Krebs Cycle SuccCoA->Krebs

Caption: The metabolic fate of Propionyl-CoA.

Pathophysiology: When Sulfur-Acyl-CoA Metabolism Goes Awry

Genetic defects in the enzymes responsible for metabolizing propionyl-CoA and methylmalonyl-CoA lead to severe, life-threatening inherited metabolic disorders.[12][13] The accumulation of these acyl-CoA derivatives and their corresponding organic acids is highly toxic.[11][14]

  • Propionic Acidemia (PA): Caused by a deficiency in propionyl-CoA carboxylase (PCC), this disorder leads to the buildup of propionyl-CoA and propionic acid.[7]

  • Methylmalonic Acidemia (MMA): This condition results from a deficiency in methylmalonyl-CoA mutase (MCM) or defects in the metabolism of its cofactor, vitamin B12.[11] It causes the accumulation of methylmalonyl-CoA and methylmalonic acid.[11]

In both disorders, the accumulation of toxic metabolites leads to metabolic acidosis, hyperammonemia, and severe neurological damage.[11] The sequestration of the free Coenzyme A pool by these accumulating intermediates can also disrupt other CoA-dependent pathways, such as the Krebs cycle and fatty acid oxidation, further exacerbating the cellular energy crisis.[14][15]

The Emerging Role of Hydrogen Sulfide (H₂S) in Acyl-CoA Metabolism

Hydrogen sulfide (H₂S), a gaseous signaling molecule endogenously produced from cysteine, is emerging as a key regulator of cellular metabolism.[16] Studies have shown that the H₂S-producing enzyme, cystathionine γ-lyase (CSE), plays a crucial role in maintaining the homeostasis of acetyl-CoA and lipids in the liver.[17] H₂S can influence lipid metabolism by reprogramming energy pathways, stimulating lipogenesis from glutamine-derived acetyl-CoA.[18] Dysregulation of the CSE/H₂S system is linked to fatty liver diseases, highlighting a direct connection between sulfur metabolism and broader metabolic health.[16][17]

Analytical Methodologies for Acyl-CoA Analysis

The analysis of acyl-CoAs is challenging due to their low cellular abundance, inherent instability in aqueous solutions, and diverse physicochemical properties.[19][20][21] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for their quantification due to its superior sensitivity and specificity.[22][23][24]

Core Principles of LC-MS/MS Analysis

Successful LC-MS/MS analysis relies on meticulous sample handling and optimized instrumentation.

  • Sample Preparation: Rapid quenching of metabolic activity by freeze-clamping tissue in liquid nitrogen is paramount to prevent enzymatic degradation and preserve the in vivo acyl-CoA profile.[21]

  • Extraction: A robust extraction protocol, often using a combination of organic solvents and acidic buffers, is required to efficiently isolate acyl-CoAs from the complex biological matrix.[21]

  • Chromatography: Reversed-phase liquid chromatography is typically used to separate the different acyl-CoA species based on the chain length and saturation of the acyl group.[22][25]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly employed. Acyl-CoAs exhibit characteristic fragmentation patterns in MS/MS analysis. The most abundant fragmentation is a neutral loss of the 507 Da phosphoadenosine diphosphate moiety.[19][26][27] Another common fragment ion is observed at m/z 428, representing the CoA moiety itself.[26][27]

Acyl-CoA DerivativePrecursor Ion [M+H]⁺ (m/z)Common Product Ions (m/z)
Acetyl-CoA809.6303.1 (M-507)
Propionyl-CoA823.6317.1 (M-507)
Succinyl-CoA867.6361.1 (M-507)
Methylmalonyl-CoA867.6361.1 (M-507)
Hexanoyl-CoA865.7359.2 (M-507)
(Note: Exact masses may vary slightly based on instrumentation and adduct formation.)

digraph "LC-MS_Workflow" {
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// Nodes Sample [label="Tissue Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Metabolic Quenching\n(Liquid N2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Extraction\n(Acidified Organic Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; LC [label="LC Separation\n(Reversed-Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Tandem MS\nDetection (ESI+)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(Quantification)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Sample -> Quench; Quench -> Extract; Extract -> LC; LC -> MS; MS -> Data; }

Caption: General workflow for LC-MS/MS analysis of Acyl-CoAs.
Experimental Protocol: Absolute Quantification of Short-Chain Acyl-CoAs from Tissue

This protocol provides a self-validating system for the absolute quantification of propionyl-CoA and methylmalonyl-CoA from frozen mammalian tissue.

I. Materials & Reagents:

  • Acyl-CoA standards (Propionyl-CoA, Methylmalonyl-CoA)

  • Isotopically labeled internal standard (e.g., [¹³C₃]-Propionyl-CoA)

  • Extraction Buffer: 2:1:1 Acetonitrile:Methanol:Water with 0.1% Formic Acid, chilled to -20°C

  • LC-MS grade water, acetonitrile, and formic acid

II. Sample Preparation (Self-Validating Step: Internal Standard):

  • Weigh approximately 20-30 mg of frozen tissue in a pre-chilled tube. Keep on dry ice.

  • Add 500 µL of ice-cold Extraction Buffer containing a known concentration of the internal standard (e.g., 500 nM [¹³C₃]-Propionyl-CoA). The internal standard corrects for variations in extraction efficiency and matrix effects.

  • Immediately homogenize the tissue using a bead beater or similar instrument, ensuring the sample remains cold.

  • Incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube. Avoid the protein pellet.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of 50% Methanol/50% 50 mM Ammonium Acetate (pH 7). Acyl-CoAs show good stability in this solution.[19]

  • Vortex briefly and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an LC-MS vial.

III. LC-MS/MS Analysis:

  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 2% B, ramp to 60% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • MS System: Triple quadrupole mass spectrometer with ESI source.

  • Mode: Positive Ion Mode, Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Propionyl-CoA: 823.6 -> 317.1

    • Methylmalonyl-CoA: 867.6 -> 361.1

    • [¹³C₃]-Propionyl-CoA: 826.6 -> 320.1

IV. Quantification (Self-Validating Step: Standard Curve):

  • Prepare a calibration curve by spiking known concentrations of the acyl-CoA standards into a blank matrix (e.g., extracted buffer).

  • Process the standards in the same manner as the samples, including the addition of the internal standard.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the standards.

  • Calculate the concentration of the acyl-CoAs in the biological samples by interpolating their peak area ratios from the linear regression of the standard curve. This provides absolute, not just relative, quantification.[19][20]

Conclusion and Future Directions

Sulfur-containing acyl-CoA derivatives, particularly propionyl-CoA and methylmalonyl-CoA, represent a critical nexus in cellular metabolism, integrating pathways of amino acid, fatty acid, and carbohydrate catabolism. Their metabolic significance is underscored by the severe pathologies that arise from genetic defects in their processing enzymes. The development of robust analytical methods, primarily LC-MS/MS, has been instrumental in allowing researchers to accurately profile these low-abundance and labile metabolites, providing a deeper understanding of metabolic regulation in health and disease.[20] Future research will likely focus on delineating the broader signaling roles of these molecules, exploring their impact on post-translational modifications and gene expression, and developing novel therapeutic strategies for the devastating metabolic disorders associated with their dysregulation.

References

A Technical Guide to the Discovery of Dihydrothiophene Compounds in Fungi

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fungi represent a vast and largely untapped reservoir of novel bioactive secondary metabolites.[1] Among these, sulfur-containing heterocycles, particularly dihydrothiophenes, have emerged as a class of molecules with significant therapeutic potential, demonstrating a range of biological activities including antibacterial, antifungal, and anti-inflammatory properties.[2][3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic discovery, isolation, and characterization of naturally occurring dihydrothiophene compounds from fungal sources. We will delve into the critical stages of the discovery pipeline, from initial bioprospecting and fermentation to advanced chromatographic purification and definitive structural elucidation. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure reproducibility and success.

Part 1: Bioprospecting and Rational Strain Selection

The journey to discovering novel dihydrothiophenes begins with the identification of promising fungal candidates. While random screening has its merits, a targeted approach grounded in chemical ecology and genomic data significantly increases the probability of success.

1.1. Ecological Niche Targeting

Fungi produce secondary metabolites to gain a competitive advantage in their specific ecological niches.[5] Therefore, bioprospecting efforts should focus on fungi from unique and competitive environments, such as:

  • Endophytic Fungi: Fungi living within plant tissues are known to produce a diverse array of bioactive compounds, some ofwhich may be produced to protect their host.[6][7][8]

  • Marine-Derived Fungi: The marine environment, with its unique salinity and pressure conditions, forces fungi to evolve distinct metabolic pathways, leading to novel chemical scaffolds.[9][10]

  • Fungicolous Fungi: Fungi that parasitize other fungi are engaged in direct chemical warfare, making them a rich source of antifungal compounds.[11]

1.2. Rationale for Selection

The selection of a fungal strain for a full-scale investigation is not arbitrary. It is a calculated decision based on preliminary screening. For example, an endophytic Aspergillus species isolated from the rhizosphere of a medicinal plant might be prioritized if its crude extract shows a unique HPLC profile and significant activity against a panel of pathogenic bacteria.[2] This bioactivity-guided approach ensures that research efforts are focused on strains with the highest potential for producing novel therapeutics.

Part 2: Cultivation and Optimization of Metabolite Production

Once a promising strain is identified, the next critical step is to coax it into producing the target dihydrothiophene compounds in sufficient quantities for isolation and analysis. This often involves moving beyond standard laboratory conditions.

2.1. Media Selection and OSMAC Approach

Fungal biosynthetic gene clusters are often silent under standard laboratory conditions.[12][13] The "One Strain, Many Compounds" (OSMAC) approach is a cornerstone of modern natural products discovery. By systematically altering cultivation parameters, one can awaken these silent gene clusters.

Experimental Protocol: Media Screening for Dihydrothiophene Production

  • Prepare Inoculum: Prepare a standardized spore suspension (e.g., 10⁵ spores/mL) from a mature fungal culture grown on Potato Dextrose Agar (PDA).[14] This ensures reproducibility across experiments.

  • Media Preparation: In triplicate, prepare 250 mL Erlenmeyer flasks each containing 50 mL of different liquid media. A good starting selection includes Potato Dextrose Broth (PDB), Czapek-Dox Broth, and Yeast Extract Sucrose (YES) Broth.[14] The variation in nutrient sources (carbon, nitrogen) can trigger different metabolic pathways.

  • Inoculation and Incubation: Inoculate each flask with the spore suspension. Incubate the flasks at 25-28°C on an orbital shaker at 150-200 rpm for 14 days.[14] The extended incubation period allows for the accumulation of secondary metabolites.

  • Extraction and Analysis:

    • Separate the mycelium from the broth via vacuum filtration.

    • Perform a liquid-liquid extraction of the filtrate using an equal volume of ethyl acetate. Ethyl acetate is chosen for its ability to extract a broad range of semi-polar compounds like many dihydrothiophenes.[15]

    • Dry the mycelium (e.g., freeze-drying), grind it into a powder, and extract it with methanol or acetone to capture any intracellular compounds.[14]

    • Evaporate the solvents from all extracts, redissolve in methanol, and analyze by HPLC-MS to compare the metabolic profiles produced in each medium.[14] Look for unique peaks in the UV-Vis spectrum (thiophenes often have characteristic absorbance maxima) and masses corresponding to potential sulfur-containing compounds.

Part 3: The Isolation Workflow: From Crude Extract to Pure Compound

The process of isolating a single bioactive compound from a complex fungal extract is a multi-step chromatographic endeavor.[16][] The goal is to progressively enrich the fraction containing the target molecule until it is pure.

3.1. Bioactivity-Guided Fractionation

This strategy uses a biological assay to guide the purification process, ensuring that the most active component is pursued at each stage.[18] For instance, if the target is an antibacterial compound, fractions from each chromatographic step are tested for their ability to inhibit bacterial growth (e.g., Staphylococcus aureus).

Workflow: Bioactivity-Guided Isolation of a Fungal Dihydrothiophene

G cluster_0 Step 1: Initial Extraction cluster_1 Step 2: Primary Fractionation cluster_2 Step 3: Secondary Purification cluster_3 Step 4: Final Purification A Fungal Culture Broth (Liquid Fermentation) B Liquid-Liquid Extraction (Ethyl Acetate) A->B C Crude Bioactive Extract B->C D Silica Gel Column Chromatography (Gradient Elution: Hexane -> EtOAc -> MeOH) C->D E Collect Fractions (F1, F2, F3...Fn) D->E F Bioassay (e.g., Antibacterial Screen) E->F G Identify Active Fraction(s) (e.g., F4 shows high activity) F->G H Active Fraction (F4) G->H I Size-Exclusion Chromatography (Sephadex LH-20, Methanol) H->I J Collect Sub-fractions (F4.1, F4.2...) I->J K Bioassay & HPLC Analysis J->K L Identify Purest, Active Sub-fraction K->L M Semi-Preparative HPLC (C18 Column, Isocratic or Gradient Elution) L->M N Pure Dihydrothiophene Compound M->N

Caption: A typical bioactivity-guided chromatographic workflow for isolating a target compound.

3.2. Chromatographic Techniques

A combination of chromatographic methods is essential for successful purification.[19]

  • Column Chromatography (CC): This is the workhorse for initial fractionation of the crude extract. Silica gel is commonly used as the stationary phase, separating compounds based on polarity.[19]

  • Size-Exclusion Chromatography (SEC): Often used as an intermediate step, SEC (e.g., with Sephadex LH-20) separates molecules based on their size, which is effective for removing pigments and polymeric material.

  • High-Performance Liquid Chromatography (HPLC): The final step in purification, preparative or semi-preparative HPLC provides high-resolution separation, yielding a pure compound. A reversed-phase C18 column is most common for moderately polar natural products.[15]

Part 4: Structural Elucidation

With a pure compound in hand, the next phase is to determine its exact chemical structure. This is achieved through a combination of spectroscopic techniques.[11]

4.1. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight of the compound, allowing for the determination of its molecular formula. The presence of sulfur is often indicated by a characteristic isotopic pattern (a significant M+2 peak from the ³⁴S isotope).

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the complete 3D structure of a molecule. A suite of experiments is required:

  • ¹H NMR: Identifies the number and types of protons and their neighboring environments.

  • ¹³C NMR: Identifies the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. For a dihydrothiophene, HMBC correlations from protons on the ring to the carbons will be critical in confirming the heterocyclic core.

Part 5: Biological Activity and Mechanism of Action

Discovering a new molecule is only part of the story. Understanding its biological function is paramount for any drug development potential.

5.1. Antimicrobial Activity

Many known dihydrothiophenes exhibit antimicrobial properties.[3] Thiolactomycin, for instance, is a well-studied antibiotic that inhibits bacterial fatty acid synthesis (FAS-II).[20][21]

Table 1: Example Bioactivity Data for Fungal Dihydrothiophenes

CompoundFungal SourceTarget OrganismBioactivity (IC₅₀ / MIC)Reference
Aspergerthinol AAspergillus sp. CYH26Nitric Oxide (NO) ProductionIC₅₀: 38.0 µM[2]
Aspergerthinol BAspergillus sp. CYH26Nitric Oxide (NO) ProductionIC₅₀: 19.8 µM[2]
Dihydrothiophene DerivativePenicillium oxalicumHuman Breast Cancer (MDA-MB-231)IC₅₀: 37.24 µg/mL[7]
Lajollamide AAsteromyces cruciatusBacillus subtilis61% growth inhibition @ 100 µM[22]

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

5.2. Anti-inflammatory and Cytotoxic Activity

Recent discoveries have shown that fungal dihydrothiophenes can also possess potent anti-inflammatory or cytotoxic activities. For example, Aspergerthinols A and B, isolated from an Aspergillus species, were found to inhibit nitric oxide (NO) production, a key mediator in inflammation.[2] Dihydrothiophene-condensed chromones from Penicillium oxalicum have shown cytotoxic effects against human breast cancer cell lines.[7]

Part 6: Insights into Dihydrothiophene Biosynthesis

Understanding how fungi construct these complex molecules can open the door to synthetic biology approaches for producing novel analogs.[23] The biosynthesis of the well-known dihydrothiophene, thiolactomycin, involves a fascinating interplay of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery.[20][24]

Diagram: Simplified Thiolactomycin Biosynthetic Logic

G PKS Polyketide Synthase (PKS) Assembles carbon backbone from acetate/propionate units S_Transfer Sulfur Transfer & Cyclization (Cy Domain & P450 Enzyme) PKS->S_Transfer Polyketide intermediate NRPS Nonribosomal Peptide Synthetase (NRPS) Activates and incorporates cysteine NRPS->S_Transfer Activated Cysteine Tailoring Tailoring Enzymes (e.g., Methyltransferases) Modify the core structure S_Transfer->Tailoring Dihydrothiophene core TLM Thiolactomycin Tailoring->TLM

Caption: Key enzymatic steps in the biosynthesis of thiolactomycin.

Recent research has elucidated that a specific cytochrome P450 enzyme is crucial for the formation of the five-membered thiolactone ring, a key structural feature of thiolactomycin.[20] Furthermore, an unusual condensation (Cy) domain within the NRPS machinery mediates the sulfur-transfer reaction.[24] This knowledge provides a genetic roadmap for bioengineering and producing novel derivatives.

Conclusion and Future Outlook

The discovery of naturally occurring dihydrothiophene compounds from fungi is a frontier in natural products research. The methodologies outlined in this guide—from targeted bioprospecting to detailed spectroscopic analysis and biosynthetic pathway elucidation—provide a robust framework for uncovering these valuable molecules. The diverse biological activities already observed suggest that fungal dihydrothiophenes will continue to be a promising source of lead compounds for the development of new antibiotics, anti-inflammatory agents, and anticancer therapies. The integration of genomics, metabolomics, and synthetic biology will undoubtedly accelerate the discovery and optimization of these potent fungal metabolites.[25]

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Detection and Characterization of Novel Thiophene Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Thiophene Bioactivation

The thiophene ring, a five-membered sulfur-containing heterocycle, is a common structural motif in numerous pharmaceuticals.[1][2] While often integral to a drug's efficacy, the thiophene moiety is also a well-recognized structural alert.[3][4] This is due to its potential for metabolic bioactivation, primarily by cytochrome P450 (CYP) enzymes, into chemically reactive metabolites such as thiophene S-oxides and epoxides.[1][2][3][4] These electrophilic intermediates can covalently bind to cellular macromolecules, including proteins, which is considered a potential initiating step for drug-induced toxicities, most notably hepatotoxicity.[2][4] The drug tienilic acid, for example, was withdrawn from the market due to severe immune-mediated hepatitis linked to the bioactivation of its thiophene ring.[1][3][4]

For thiophene-containing drugs that also possess a carboxylic acid group, another critical bioactivation pathway exists: the formation of acyl-coenzyme A (CoA) thioesters.[5] This process, catalyzed by acyl-CoA synthetases, converts the relatively inert carboxylic acid into a highly reactive thioester.[5][6][7] These xenobiotic acyl-CoA thioesters are electrophilic at the carbonyl carbon and can acylate nucleophilic residues on proteins, leading to the formation of drug-protein adducts.[5][8] Unlike many other metabolites, acyl-CoAs are generally retained within the cell, potentially accumulating in organelles like the mitochondria and leading to cellular dysfunction.[8]

The detection of these novel thiophene acyl-CoA thioesters is analytically challenging. They are often formed at low concentrations, are metabolically labile, and exist within a complex biological matrix.[9][10] Therefore, a highly sensitive, specific, and robust analytical method is paramount for their detection and characterization. This application note provides a comprehensive, field-proven LC-MS/MS protocol for the in vitro generation, extraction, and definitive identification of novel thiophene acyl-CoA thioesters, empowering drug development professionals to assess this critical bioactivation pathway.

Overall Analytical Workflow

The methodology is designed as a multi-stage process, beginning with the enzymatic synthesis of the target metabolites and culminating in their specific detection and structural confirmation by tandem mass spectrometry. Each stage is optimized to ensure the stability and recovery of the target analytes.

G cluster_0 In Vitro Generation cluster_1 Sample Preparation cluster_2 Analysis & Identification Incubation Incubation with Human Liver Microsomes (HLMs) + Drug, NADPH, ATP, CoA Quenching Metabolic Quenching & Protein Precipitation (Cold Acetonitrile + ISTD) Incubation->Quenching Stop Reaction Centrifugation Centrifugation Quenching->Centrifugation Pellet Proteins Evaporation Supernatant Evaporation Centrifugation->Evaporation Isolate Supernatant Reconstitution Reconstitution Evaporation->Reconstitution Concentrate & Prepare LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation Inject Sample MS_Analysis MS/MS Analysis (Precursor/Neutral Loss Scan) LC_Separation->MS_Analysis Elute Analytes Data_Analysis Data Interpretation (Product Ion Scan & Structure ID) MS_Analysis->Data_Analysis Acquire Data

Caption: High-level workflow for thiophene acyl-CoA thioester analysis.

Detailed Experimental Protocols

Part A: In Vitro Generation of Thiophene Acyl-CoA Thioesters

This protocol describes the formation of the target metabolites from a parent drug containing both a thiophene and a carboxylic acid moiety using a subcellular fraction rich in metabolic enzymes.

Rationale: Human liver microsomes (HLMs) are a standard in vitro tool as they contain a high concentration of CYP enzymes required for the initial oxidative metabolism of the thiophene ring and the acyl-CoA synthetases necessary for thioester formation.[5][11] The reaction requires an NADPH-regenerating system to fuel the CYP cycle, as well as ATP and Coenzyme A as essential co-substrates for the synthetase enzymes.[7][12]

Protocol Steps:

  • Prepare Reagents:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Parent Drug Stock: 10 mM stock of the thiophene-containing drug in DMSO.

    • HLM Suspension: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to 2 mg/mL in phosphate buffer just before use.

    • Cofactor Mix (prepare fresh):

      • Coenzyme A (CoA): 2 mM

      • ATP: 10 mM

      • MgCl₂: 20 mM

      • NADPH Regenerating System (e.g., containing 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Incubation Procedure:

    • In a 1.5 mL microcentrifuge tube, combine the following in order:

      • 430 µL of 100 mM Phosphate Buffer (pH 7.4)

      • 25 µL of Cofactor Mix

      • 25 µL of 2 mg/mL HLM suspension

    • Pre-warm the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the reaction by adding 5 µL of the 10 mM parent drug stock (final concentration: 100 µM).

    • Incubate for 60 minutes at 37°C with gentle shaking.

    • Control Incubations (Crucial for data interpretation): Prepare parallel incubations omitting (1) the parent drug, (2) the NADPH regenerating system, and (3) CoA/ATP to confirm that metabolite formation is drug-dependent, CYP-mediated, and requires acyl-CoA synthesis.

Part B: Sample Preparation and Extraction

This protocol is optimized to halt enzymatic activity and efficiently extract the acyl-CoA thioesters while minimizing their degradation.

Rationale: Acyl-CoA thioesters are susceptible to hydrolysis. The immediate addition of ice-cold organic solvent serves the dual purpose of instantly quenching all enzymatic activity and precipitating proteins, which would otherwise interfere with the LC-MS/MS analysis.[9][10] An internal standard (ISTD) is added at this stage to control for variability in extraction efficiency and potential matrix effects during ionization.[9][13]

Protocol Steps:

  • Quench Reaction: After the 60-minute incubation, immediately add 1.0 mL of ice-cold acetonitrile containing a suitable internal standard (e.g., 100 nM of C15:0-CoA) to the reaction tube.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Isolate Supernatant: Carefully transfer the supernatant to a new 2 mL tube, being careful not to disturb the protein pellet.

  • Evaporate: Dry the supernatant to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B). Vortex for 20 seconds and centrifuge at 15,000 x g for 5 minutes to pellet any insoluble debris.

  • Transfer: Transfer the final clear supernatant to an autosampler vial for LC-MS/MS analysis.

Part C: LC-MS/MS Instrumental Analysis

This method utilizes reversed-phase liquid chromatography for separation and tandem mass spectrometry for specific and sensitive detection.

Rationale: A C18 reversed-phase column provides excellent retention and separation for the diverse polarities of acyl-CoA molecules.[14] The use of a volatile buffer like ammonium acetate in the mobile phase aids in achieving good chromatographic peak shape and efficient ionization in the ESI source.[14] Tandem mass spectrometry is essential for detecting low-abundance species in a complex matrix. The specific fragmentation pattern of the CoA moiety provides a unique signature that can be used to selectively screen for all potential acyl-CoA conjugates in a sample.[9][15]

1. Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B 100% Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 2% B to 60% B over 10 min, hold 2 min, return to initial

2. Mass Spectrometry Parameters

ParameterRecommended Setting
Instrument Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.2 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Collision Gas Argon

Detection Strategy and Data Interpretation

The key to discovering novel acyl-CoA thioesters lies in exploiting their common fragmentation pathway. Upon collision-induced dissociation (CID), all acyl-CoA thioesters produce characteristic fragment ions or neutral losses originating from the CoA moiety.

G Precursor [Thiophene-Acyl-CoA + H]+ (Precursor Ion) NL_Fragment [Thiophene-Acyl]+ (m/z depends on drug) Precursor->NL_Fragment Cleavage of Thioester Bond PI_Fragment Adenosine 3',5'-diphosphate (m/z 428.0365) Precursor->PI_Fragment Fragmentation of CoA Moiety Neutral_Loss Neutral Loss of 506.9952 Da (Adenosine 3'-phosphate-5'-diphosphate) Precursor->Neutral_Loss NL_Fragment->Neutral_Loss

Caption: Characteristic fragmentation of an acyl-CoA thioester in positive ESI mode.

Screening Methods:

  • Neutral Loss (NL) Scan of 506.9952 Da: This is a powerful screening tool. The mass spectrometer is set to detect all precursor ions that lose a neutral fragment of 506.9952 Da upon fragmentation.[9][15] This method will selectively reveal peaks for all potential acyl-CoA species in the chromatogram.

  • Precursor Ion (PI) Scan of m/z 428.0365: An alternative strategy is to scan for all parent ions that produce the characteristic adenosine 3',5'-diphosphate fragment ion at m/z 428.0365.[15]

Confirmation and Characterization:

  • Once a candidate peak is identified in the NL or PI scan, its precursor m/z is determined.

  • A new experiment, a Product Ion Scan , is performed on this specific precursor m/z.

  • The resulting MS/MS spectrum is analyzed. The presence of the key CoA-related fragment ions (e.g., m/z 428.0365) confirms the molecule as an acyl-CoA thioester.

  • Other fragment ions in the spectrum will be unique to the "acyl" portion of the molecule. These fragments provide structural information about the modifications that occurred on the parent drug's thiophene ring (e.g., a mass shift of +16 Da would indicate hydroxylation).

Example MRM Transitions for a Hypothetical Metabolite: (Assuming parent drug MW=250, and a hydroxylated metabolite, MW=266)

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Rationale
Hydroxylated Thiophene Acyl-CoA1034.1527.1Neutral Loss of 507
Hydroxylated Thiophene Acyl-CoA1034.1428.0Adenosine diphosphate fragment
Hydroxylated Thiophene Acyl-CoA1034.1267.0Acylium ion fragment

Conclusion

The formation of thiophene acyl-CoA thioesters represents a significant bioactivation pathway that warrants careful investigation during drug development. The LC-MS/MS method detailed in this application note provides a robust, specific, and sensitive workflow for the confident detection and structural characterization of these reactive metabolites. By employing characteristic neutral loss or precursor ion scanning, researchers can efficiently screen for these conjugates in vitro. Subsequent product ion analysis allows for definitive identification, providing critical insights into the metabolic fate and potential toxicological liabilities of thiophene-containing drug candidates. This proactive approach to metabolite identification is integral to building comprehensive safety profiles and developing safer medicines.

References

Synthesis and purification of 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA standard

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Chemo-Enzymatic Synthesis and Chromatographic Purification of 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA Standard

Abstract: This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of this compound, a crucial analytical standard for drug metabolism and enzymology studies. We present a robust two-part synthetic strategy, beginning with the chemical synthesis of the precursor acid, 5-oxo-4,5-dihydrothiophene-2-carboxylic acid, followed by an efficient enzymatic ligation to Coenzyme A. The protocol emphasizes a self-validating system, incorporating in-depth explanations for experimental choices and detailed methodologies for high-performance liquid chromatography (HPLC) purification and mass spectrometry (MS) characterization. This document is intended for researchers, scientists, and drug development professionals requiring a high-purity standard of this thiophene derivative.

Introduction: The Significance of Thiophene Derivatives in Drug Development

Thiophene rings are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Their bioisosteric relationship with benzene rings allows them to modulate physicochemical properties, improve metabolic stability, and enhance binding affinity to biological targets.[1] However, the metabolism of thiophene-containing drugs can be complex, sometimes leading to the formation of reactive metabolites through cytochrome P450-dependent S-oxidation or epoxidation, which can be implicated in drug-induced toxicities.[3]

The specific derivative, this compound, is a potential metabolic intermediate of thiophene-containing drug candidates. Its availability as a high-purity analytical standard is essential for:

  • Metabolite Identification: Serving as a reference standard in mass spectrometry-based metabolomics to confirm the presence of this specific metabolite in in vitro and in vivo samples.

  • Enzyme Kinetics: Acting as a substrate or product standard in enzymatic assays to study the kinetics of CoA ligases or other enzymes involved in its formation or subsequent metabolism.

  • Toxicology Studies: Enabling the investigation of the downstream biological effects of this specific metabolic pathway.

This guide provides a reliable method to produce this standard in-house, addressing the common challenge of its commercial unavailability.[4] We will proceed with a logical and robust workflow from precursor synthesis to final product validation.

Overall Experimental Workflow

The synthesis and purification strategy is designed as a multi-step process to ensure high purity of the final product. The workflow is divided into three main stages: chemical synthesis of the precursor acid, enzymatic ligation to Coenzyme A, and finally, purification and characterization of the target molecule.

Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: CoA Ligation cluster_2 Part 3: Purification & Characterization A Synthesis of 5-Oxo-4,5-dihydrothiophene- 2-carboxylic acid B Enzymatic Ligation using Acyl-CoA Synthetase A->B Precursor Acid C RP-HPLC Purification B->C Crude Product D Lyophilization C->D Purified Fractions E Characterization (LC-MS/MS, NMR) D->E Pure Standard

Caption: Overall workflow from precursor synthesis to final standard.

Synthesis of 5-Oxo-4,5-dihydrothiophene-2-carboxylic acid (Precursor)

The synthesis of the precursor acid is a critical first step. While various methods exist for creating thiophene rings, a plausible and accessible route for this specific oxo-dihydro-thiophene derivative involves the cyclization of a suitable precursor.[5] We will adapt a known reaction mechanism for this purpose.

Reaction Principle

The proposed synthesis involves the reaction of a mercapto-succinic acid derivative with a suitable cyclizing agent. This approach builds the thiophene ring with the desired functionalities in a controlled manner.

Reaction_Scheme Reactant_A Mercaptosuccinic Acid Product 5-Oxo-4,5-dihydrothiophene- 2-carboxylic acid Reactant_A->Product + Reactant_B Acetic Anhydride (Cyclizing Agent) Reactant_B->Product Heat

Caption: Simplified reaction scheme for precursor synthesis.

Detailed Protocol

Materials:

  • Mercaptosuccinic acid

  • Acetic anhydride

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add mercaptosuccinic acid (10 mmol) and acetic anhydride (30 mmol).

  • Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 50 mL of water to quench the excess acetic anhydride.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with 5% sodium bicarbonate solution to remove unreacted starting material.

    • Re-acidify the aqueous bicarbonate layer with concentrated HCl to pH ~2, which will precipitate the product.

    • Extract the product back into ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield 5-oxo-4,5-dihydrothiophene-2-carboxylic acid as a solid.

Enzymatic Synthesis of this compound

While chemical methods for CoA ester synthesis exist, such as using N-hydroxysuccinimide esters or carbodiimides, an enzymatic approach offers superior specificity and milder reaction conditions, which is ideal for complex molecules.[6][7][8] We will utilize a broad-specificity acyl-CoA synthetase (ligase).

Principle of Enzymatic Ligation

Acyl-CoA synthetases catalyze the formation of a thioester bond between the carboxyl group of a fatty acid (or in this case, our precursor acid) and the thiol group of Coenzyme A. This reaction is typically driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi).[9][10]

Reaction: Precursor Acid + CoA + ATP --(Acyl-CoA Synthetase, Mg²⁺)--> this compound + AMP + PPi

Detailed Protocol

Materials:

  • 5-Oxo-4,5-dihydrothiophene-2-carboxylic acid (from Part 3)

  • Coenzyme A, trilithium salt

  • ATP, disodium salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.5)

  • Broad-specificity Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or commercially available)

  • Dithiothreitol (DTT) to maintain a reducing environment for CoA.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice.

    • Potassium phosphate buffer (100 mM, pH 7.5): 800 µL

    • 5-Oxo-4,5-dihydrothiophene-2-carboxylic acid (100 mM stock in DMSO): 20 µL (Final conc. 2 mM)

    • Coenzyme A (50 mM aqueous stock): 30 µL (Final conc. 1.5 mM)

    • ATP (100 mM aqueous stock): 50 µL (Final conc. 5 mM)

    • MgCl₂ (1 M aqueous stock): 10 µL (Final conc. 10 mM)

    • DTT (100 mM aqueous stock): 10 µL (Final conc. 1 mM)

    • Deionized water: to 990 µL

  • Enzyme Addition: Add 10 µL of Acyl-CoA Synthetase (e.g., 1 U/µL).

  • Incubation: Incubate the reaction at 37°C for 2-4 hours. Monitor the reaction progress by injecting a small aliquot into the HPLC system (see Part 5) to observe the formation of the product peak and consumption of CoA.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile or by flash-freezing in liquid nitrogen. The sample is now ready for purification.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase ion-pair chromatography is a highly effective method for purifying CoA thioesters, as it allows for excellent separation of the product from unreacted CoA, ATP, and the precursor acid.[11]

HPLC System and Parameters
ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation of the relatively polar CoA derivatives.
Mobile Phase A 100 mM Potassium Phosphate, pH 5.3Buffers the system and provides counter-ions for ion-pairing.
Mobile Phase B AcetonitrileOrganic modifier to elute compounds from the C18 column.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 260 nmThe adenine moiety of Coenzyme A has a strong absorbance at 260 nm.
Injection Volume 50-100 µL of quenched reaction mixAdjust based on concentration and column capacity.
Gradient See table belowTo effectively separate early-eluting salts and late-eluting product.
HPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0955
5955
256535
30595
35595
36955
45955
Purification Procedure
  • Equilibrate: Equilibrate the HPLC column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

  • Inject: Inject the quenched reaction mixture.

  • Collect Fractions: Collect fractions corresponding to the product peak. The product, being more hydrophobic than free CoA, will have a longer retention time.

  • Pool and Desalt: Pool the pure fractions. If necessary, desalt the pooled fractions using a C18 solid-phase extraction (SPE) cartridge. Elute the product with a higher concentration of organic solvent (e.g., 50% acetonitrile in water).

  • Lyophilize: Freeze the purified, desalted product in liquid nitrogen and lyophilize to obtain a stable, dry powder.

Characterization and Quality Control

The identity and purity of the final product must be confirmed.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Expected Mass: The exact mass of the protonated molecule [M+H]⁺ should be calculated and compared with the high-resolution mass spectrometry data.

  • MS/MS Fragmentation: The CoA esters exhibit characteristic fragmentation patterns.[12] Key fragments to look for include the adenosine 3',5'-diphosphate fragment (m/z 428.0365) and a neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety (506.9952 Da).[12][13]

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR can be used to confirm the structure of the thiophene ring and the presence of the CoA moiety. The spectra will be complex, but key signals corresponding to the thiophene protons and the anomeric proton of the ribose in CoA can be identified.

Storage and Handling

CoA thioesters are susceptible to hydrolysis, especially at non-neutral pH.[12]

  • Short-term: Store aqueous solutions at 4°C for immediate use.

  • Long-term: Store the lyophilized powder at -80°C. For use, reconstitute in a neutral buffer or water and use promptly.

References

Application Note: Structural Elucidation of Dihydrothiophene Derivatives Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dihydrothiophenes, five-membered heterocyclic compounds containing a sulfur atom and a double bond within the ring, are significant scaffolds in medicinal chemistry and materials science. Their derivatives exhibit a wide range of biological activities and are integral components of many pharmaceutical agents and functional materials.[1] The precise determination of their molecular structure, including regiochemistry and stereochemistry, is paramount for understanding their structure-activity relationships and ensuring the efficacy and safety of potential drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable analytical technique for the unambiguous structural elucidation of these molecules in solution.[2][3]

This comprehensive guide provides a detailed protocol and in-depth analysis of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural characterization of dihydrothiophene derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage NMR for definitive structural confirmation.

Core Principles of NMR for Dihydrothiophene Analysis

The structural analysis of dihydrothiophene derivatives by NMR relies on the interpretation of several key parameters:

  • Chemical Shift (δ): The chemical shift of a proton (¹H) or carbon (¹³C) nucleus is highly sensitive to its local electronic environment.[4] The position of a signal in the NMR spectrum provides crucial information about the functional groups and the overall electronic distribution within the molecule. For instance, protons and carbons adjacent to the sulfur atom or the double bond will have characteristic chemical shifts.

  • Scalar (J) Coupling: This through-bond interaction between neighboring nuclei leads to the splitting of NMR signals into multiplets.[5] The magnitude of the coupling constant (J, measured in Hertz) depends on the number of bonds separating the nuclei and their dihedral angle, as described by the Karplus relationship.[6][7] Analysis of coupling constants is fundamental for establishing the connectivity of atoms within the molecule.

  • Nuclear Overhauser Effect (NOE): This through-space interaction between nuclei that are in close spatial proximity, regardless of their bonding connectivity, is a powerful tool for determining stereochemistry and conformation.[8]

Experimental Workflow for Structural Elucidation

A systematic approach is crucial for the successful structural elucidation of dihydrothiophene derivatives. The general workflow involves sample preparation, acquisition of a suite of NMR spectra, and detailed analysis and interpretation of the data.

Figure 1: General workflow for the structural elucidation of dihydrothiophene derivatives by NMR spectroscopy.

Detailed Protocols

PART 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a meticulous sample preparation protocol is essential for obtaining high-resolution data.

Protocol 1: Preparation of NMR Sample

  • Ensure Sample Purity: The dihydrothiophene derivative should be of high purity, as impurities will complicate the spectrum.

  • Select an Appropriate Deuterated Solvent: Choose a deuterated solvent that completely dissolves the sample.[9] Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[10] The choice of solvent can slightly affect chemical shifts.

  • Determine Sample Concentration:

    • For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[10]

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[10]

  • Dissolution and Filtration:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently agitate until the sample is fully dissolved.

    • To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Volume: Ensure the final sample height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR coil.[11]

PART 2: NMR Data Acquisition

A standard suite of NMR experiments is typically acquired to gain a comprehensive structural understanding.

Protocol 2: NMR Instrument Setup and Data Acquisition

  • Instrument Tuning and Locking: Insert the sample into the NMR spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field should be "locked" onto the deuterium signal of the solvent.[4]

  • Shimming: Perform magnetic field shimming to achieve a homogeneous magnetic field, which is critical for obtaining sharp spectral lines.[12]

  • Acquire 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum. A spectral width of 10-12 ppm is generally sufficient.[4]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by showing each unique carbon as a singlet. A larger number of scans is required compared to ¹H NMR.[4]

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.[13] In a DEPT-135 spectrum, CH₃ and CH groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are not observed.

  • Acquire 2D Spectra:

    • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar couplings, typically over two to three bonds. It is essential for identifying neighboring protons and building spin systems.[11]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[14] It is the primary method for assigning protons to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four).[15] It is crucial for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å).[8] It is the key experiment for determining relative stereochemistry and conformation.

Data Analysis and Interpretation

The systematic analysis of the acquired NMR data allows for the piecing together of the molecular structure.

Characteristic NMR Data for Dihydrothiophene Derivatives

The chemical shifts and coupling constants of dihydrothiophene derivatives are influenced by the position of the double bond and the nature and location of substituents. The following table provides typical ranges for ¹H and ¹³C NMR chemical shifts.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Protons/Carbons α to Sulfur (Saturated) 2.8 - 3.530 - 45Deshielded by the adjacent sulfur atom.
Protons/Carbons β to Sulfur (Saturated) 2.0 - 2.825 - 40Less deshielded than the α-positions.
Olefinic Protons/Carbons 5.5 - 7.5120 - 145The exact chemical shift depends on the substitution pattern and conjugation.[16][17]
Substituent Protons/Carbons VariableVariableDependent on the nature of the substituent.

Note: These are approximate values and can vary based on the specific structure, solvent, and concentration.[4]

Step-by-Step Structure Elucidation using 2D NMR

The following workflow illustrates how to use 2D NMR data to determine the structure of an unknown dihydrothiophene derivative.

Figure 2: Step-by-step analysis of 2D NMR data for structural elucidation.

  • Analyze the ¹H Spectrum: Determine the number of unique proton signals, their integration (relative number of protons), multiplicity (splitting pattern), and chemical shifts.

  • Use COSY to Establish Proton Connectivity: Identify cross-peaks in the COSY spectrum. A cross-peak between two proton signals indicates that they are scalar-coupled, usually meaning they are on adjacent carbons. This allows for the assembly of proton spin systems.[18]

  • Assign Protons to Carbons with HSQC: Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is directly attached to.[11]

  • Connect Fragments with HMBC: The HMBC spectrum is key to establishing the overall carbon skeleton. Look for correlations from protons to carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (which have no attached protons and thus no signal in the HSQC) and for linking different spin systems together.[15]

  • Determine Stereochemistry with NOESY: Cross-peaks in the NOESY spectrum indicate that two protons are close in space.[8] This information is critical for assigning relative stereochemistry, such as cis/trans relationships across the ring.

Conclusion

NMR spectroscopy is an unparalleled technique for the complete and unambiguous structural elucidation of dihydrothiophene derivatives. A systematic approach, combining high-quality sample preparation with a suite of 1D and 2D NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY), provides a wealth of information regarding atomic connectivity, regiochemistry, and stereochemistry. The protocols and analytical strategies outlined in this guide offer a robust framework for researchers to confidently determine the structures of novel dihydrothiophene compounds, thereby accelerating research and development in medicinal chemistry and materials science.

References

Application Note: A Strategic Guide to Developing Cell-Based Assays for the Biological Evaluation of Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs and investigational compounds.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, necessitate robust and reliable methods for preclinical evaluation.[2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, optimize, and implement cell-based assays for characterizing the biological activity of novel thiophene compounds. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation and troubleshooting, ensuring a scientifically rigorous approach to compound evaluation.

Introduction: The Significance of Thiophene Moieties and Cell-Based Assays

Thiophene is a five-membered heterocyclic ring containing a sulfur atom, a structure that imparts unique physicochemical properties, allowing for diverse biological interactions.[1] The versatility of the thiophene ring has led to its incorporation into a wide array of pharmacologically active agents.[1][3] To elucidate the therapeutic potential and possible toxicity of new thiophene analogues, in vitro cell-based assays are indispensable tools.[5][6] These assays provide a biologically relevant context to study a compound's effects on cellular processes such as proliferation, cytotoxicity, signaling pathways, and apoptosis, offering critical insights long before in vivo studies.[6][7]

The primary objective of this guide is to establish a logical workflow for the biological characterization of thiophene compounds. This process begins with broad screening for cytotoxic effects and progressively narrows down to specific mechanistic studies.

Strategic Assay Selection: A Hierarchical Approach

A tiered approach to assay selection is crucial for efficiently characterizing a thiophene compound's biological activity. This strategy ensures that foundational data on cytotoxicity and cell viability are established before investing in more complex and resource-intensive mechanistic assays.

Diagram: Workflow for Thiophene Compound Evaluation

Thiophene Compound Evaluation Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced Characterization A Thiophene Compound Library B Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B Initial Screening C Signaling Pathway Assays (e.g., NF-κB, MAPK Reporter Assays) B->C Active Compounds D Apoptosis Assays (e.g., Caspase-3/7 Activity) B->D Active Compounds E Target Identification & Validation C->E D->E F Lead Optimization E->F

Caption: A tiered workflow for characterizing thiophene compounds.

Tier 1: Foundational Cytotoxicity and Cell Viability Assays

The initial step in evaluating any new compound is to determine its effect on cell viability and proliferation.[5] These assays are crucial for identifying a suitable concentration range for subsequent mechanistic studies and for flagging overtly toxic compounds early in the drug discovery process.[8][9]

Principle of Viability Assays

Cell viability assays measure various metabolic or cellular parameters that serve as indicators of cell health.[10] Common methods include tetrazolium salt reduction (MTT assay) and ATP quantification (CellTiter-Glo®).[11][12][13]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[12][14] The amount of formazan produced is proportional to the number of viable cells.[15]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous "add-mix-measure" assay quantifies ATP, the presence of which is an indicator of metabolically active cells.[11][13] The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[11][16]

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies and is suitable for adherent cells in a 96-well format.[12][15][17][18]

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Complete culture medium

  • Thiophene compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the thiophene compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[18]

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[12][14] Read the absorbance at 570 nm using a microplate reader.[12][15]

Data Presentation and Interpretation

The results of cell viability assays are typically presented as the percentage of cell viability relative to the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits 50% of cell viability, is a key parameter derived from these experiments.

Table 1: Example Data from a Cell Viability Assay

Thiophene CompoundIC50 (µM) after 48h Exposure
Compound A15.2
Compound B> 100
Compound C5.8
Doxorubicin (Control)0.9

Tier 2: Unraveling Mechanisms of Action

Once the cytotoxic or cytostatic potential of a thiophene compound has been established, the next logical step is to investigate its mechanism of action. This often involves examining the compound's effect on key cellular signaling pathways and its ability to induce apoptosis (programmed cell death).

Investigating Key Signaling Pathways: NF-κB and MAPK

Many therapeutic agents exert their effects by modulating cellular signaling cascades. The NF-κB and MAPK pathways are central regulators of inflammation, cell proliferation, and survival, making them common targets for drug discovery.[19][20][21]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[21][22] Upon stimulation by various signals (e.g., inflammatory cytokines like TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation.[21][23] This frees NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[21][22]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway consists of a cascade of protein kinases that transmit signals from the cell surface to the nucleus.[20] The three major MAPK cascades are ERK, JNK, and p38, which regulate processes like cell proliferation, differentiation, and stress responses.[19][20]

Diagram: Simplified NF-κB Signaling Pathway

NF-kB Signaling Pathway cluster_0 Cytoplasm cluster_1 Proteasomal Degradation cluster_2 Nucleus Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Degradation Degraded IκB IkB->Degradation Ubiquitination NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA Target Gene DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription

Caption: Overview of the canonical NF-κB signaling cascade.

Protocol: NF-κB Luciferase Reporter Assay

Reporter gene assays are a powerful tool for monitoring the activity of transcription factors like NF-κB.[24][25] This protocol utilizes a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements.[24][26]

Materials:

  • HEK293 cell line with an NF-κB-luciferase reporter construct (e.g., GloResponse™ NF-ĸB-RE-luc2P HEK293 Cell Line)[24]

  • Complete culture medium

  • Thiophene compounds dissolved in DMSO

  • TNF-α (or other appropriate stimulus)

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Pre-treatment: Remove the culture medium and add 80 µL of fresh medium containing the desired concentrations of the thiophene compounds. Incubate for 1-2 hours.

  • Stimulation: Add 20 µL of the NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL) to the wells. Include unstimulated and vehicle controls.

  • Incubation: Incubate the plate for 5-6 hours at 37°C.[27]

  • Lysis and Luminescence Measurement: Equilibrate the plate to room temperature. Add 100 µL of the luciferase assay reagent to each well.[27] Mix briefly on an orbital shaker.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Assessing Apoptosis: Caspase-3/7 Activity

Apoptosis is a form of programmed cell death characterized by the activation of a family of proteases called caspases.[28][29] Caspases-3 and -7 are key executioner caspases, and their activity is a hallmark of apoptosis.[28]

Protocol: Caspase-Glo® 3/7 Assay

This homogeneous, luminescent assay measures the activity of caspases-3 and -7.[30][31] The assay reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer optimized for cell lysis and caspase activity.[30][32][33]

Materials:

  • Cells of interest

  • Complete culture medium

  • Thiophene compounds dissolved in DMSO

  • Apoptosis-inducing agent (e.g., Staurosporine) as a positive control

  • Caspase-Glo® 3/7 Reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with the thiophene compounds as described in the MTT assay protocol (Section 3.2). Include positive (Staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[31][33]

  • Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[30]

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.[30]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity present.[30][32]

Data Analysis and Self-Validation

For all assays, it is critical to include appropriate controls to ensure the validity of the results.

  • Positive Control: A known activator or inhibitor of the pathway or process being studied (e.g., TNF-α for NF-κB activation, Staurosporine for apoptosis).

  • Negative/Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds.

  • Background Control: Wells containing only medium and the assay reagent to measure background signal.

Data should be normalized to the vehicle control and expressed as fold change or percentage of control. Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of the observed effects.

Conclusion and Future Directions

This application note provides a structured and scientifically grounded approach to the initial biological characterization of novel thiophene compounds. By following a tiered strategy that begins with broad cytotoxicity screening and progresses to specific mechanistic assays, researchers can efficiently and effectively identify promising lead candidates. The protocols detailed herein for cell viability, NF-κB signaling, and caspase activity serve as a robust starting point for these investigations. Future work should focus on more advanced characterization, including the identification of direct molecular targets, in vivo efficacy studies, and comprehensive toxicological profiling.

References

Stable isotope labeling to trace the metabolism of thiophene precursors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Tracing Thiophene Metabolism: A Guide to Stable Isotope Labeling

Introduction: The Enigmatic Role of Thiophene in Drug Metabolism

The thiophene ring, a sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs such as clopidogrel, tioconazole, and olanzapine. Its incorporation into drug candidates is often driven by its ability to modulate physicochemical properties and enhance biological activity. However, the metabolic fate of the thiophene ring is a critical, and often complex, aspect of drug development. Metabolism can lead to bioactivation, forming reactive metabolites that may cause idiosyncratic toxicity, or it can result in detoxification and excretion. Understanding these pathways is paramount for predicting drug safety and efficacy.

Stable isotope labeling (SIL) has emerged as an indispensable tool for elucidating complex metabolic pathways. By replacing atoms (e.g., ¹²C, ¹H, ¹⁶O, ³²S) with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H, ¹⁸O, ³⁴S), we can "tag" and trace molecules through intricate biological systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of SIL to trace the metabolism of thiophene precursors, from experimental design to data interpretation.

The Rationale Behind Stable Isotope Labeling for Thiophene Metabolism

The metabolism of the thiophene ring typically proceeds through oxidation, often mediated by cytochrome P450 (CYP) enzymes. A common pathway involves the S-oxidation to a thiophene-S-oxide, which can then undergo further reactions. Another critical pathway is the oxidation of the thiophene ring itself, leading to the formation of reactive epoxides. These intermediates can rearrange to form thiophenols or react with nucleophiles, including cellular macromolecules, which can lead to toxicity.

Traditional "cold" metabolite identification studies can be challenging due to the low abundance of many metabolites and the complexity of biological matrices. SIL offers several distinct advantages:

  • Unambiguous Identification: The characteristic mass shift introduced by the stable isotope allows for the unequivocal identification of drug-related metabolites amidst a complex background of endogenous molecules.

  • Pathway Elucidation: By strategically placing the label, one can trace the fate of specific atoms or functional groups within the parent molecule, providing direct evidence for specific metabolic transformations.

  • Quantitative Analysis: SIL allows for accurate quantification of metabolites by using an isotopically labeled internal standard, which co-elutes with the analyte and corrects for matrix effects and variations in instrument response.

Experimental Design: Strategic Isotope Placement

The success of a SIL study hinges on the strategic placement of the isotopic label. For thiophene-containing molecules, several labeling strategies can be employed, each providing unique insights:

  • ¹³C-Labeling: Incorporating ¹³C atoms into the thiophene ring is a robust strategy. A [¹³C₄]-labeled thiophene ring will produce metabolites with a +4 Da mass shift, making them easily distinguishable in mass spectrometry (MS) analysis.

  • ³⁴S-Labeling: Replacing the natural ³²S with ³⁴S provides a +2 Da shift. This is particularly useful for specifically tracking the fate of the sulfur atom and investigating pathways involving S-oxidation.

  • ²H (Deuterium)-Labeling: While deuterium labeling is a common and cost-effective approach, it should be used with caution. The C-²H bond is stronger than the C-¹H bond, which can lead to a "kinetic isotope effect" (KIE), potentially altering the rate and even the pathway of metabolism. However, this can also be exploited to probe reaction mechanisms.

Table 1: Comparison of Stable Isotope Labeling Strategies for Thiophene

IsotopeMass Shift (Da)AdvantagesConsiderations
¹³C+n (n = # of ¹³C)No significant KIE, stable labelHigher cost of synthesis
³⁴S+2Specific to the sulfur atomMay not be suitable for all thiophene derivatives
²H (D)+n (n = # of D)Lower costPotential for KIE, back-exchange

Synthesis of Isotopically Labeled Thiophene Precursors

The synthesis of the labeled precursor is a critical first step. The choice of synthetic route will depend on the desired label position and the complexity of the parent molecule. For example, a common approach for introducing ¹³C into a thiophene ring is to use a labeled starting material, such as [¹³C₄]-succinic acid, in a Paal-Knorr thiophene synthesis.

It is essential to confirm the isotopic enrichment and purity of the synthesized precursor using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

In Vitro Metabolism Protocols

In vitro systems, such as human liver microsomes (HLMs) and hepatocytes, are the workhorses of early drug metabolism studies. They provide a controlled environment to investigate metabolic pathways without the complexities of a whole-animal system.

Protocol 1: Incubation with Human Liver Microsomes
  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (100 mM, pH 7.4)

    • HLMs (final concentration 0.5 mg/mL)

    • Labeled thiophene precursor (final concentration 1 µM, from a 1 mM stock in methanol)

    • Magnesium chloride (MgCl₂, final concentration 5 mM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiate the Reaction: Add NADPH (final concentration 1 mM) to start the metabolic reaction.

  • Incubation: Incubate at 37°C in a shaking water bath for a defined period (e.g., 60 minutes). A time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) is recommended to monitor the rate of metabolite formation.

  • Quench the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound that is not expected to be formed as a metabolite).

  • Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.

Workflow for In Vitro Metabolism Studies

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Extraction cluster_analysis Analysis reagents Reagents: - Labeled Precursor - HLMs/Hepatocytes - Buffer, NADPH incubate Incubate at 37°C reagents->incubate Mix & Pre-incubate quench Quench with Acetonitrile (+ Internal Standard) incubate->quench Time Course centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms Collect Supernatant

Caption: Workflow for in vitro metabolism of labeled thiophene precursors.

In Vivo Metabolism Protocols

In vivo studies, typically in rodent models such as rats or mice, are essential to understand the full picture of drug metabolism, distribution, and excretion.

Protocol 2: Animal Dosing and Sample Collection
  • Animal Acclimation: Acclimate the animals (e.g., male Sprague-Dawley rats) to the housing conditions for at least one week before the study.

  • Dosing: Administer the labeled thiophene precursor to the animals via the intended clinical route (e.g., oral gavage or intravenous injection). The dose will depend on the compound's potency and toxicity profile.

  • Sample Collection:

    • Blood: Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via tail vein or saphenous vein bleeding into tubes containing an anticoagulant (e.g., EDTA).

    • Urine and Feces: House the animals in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Urine: Pool the urine collected over the study period.

    • Feces: Homogenize the fecal samples with a suitable solvent (e.g., methanol/water) to extract the metabolites.

  • Sample Storage: Store all samples at -80°C until analysis.

Analytical Methodology: Unmasking the Metabolites

Liquid chromatography coupled with mass spectrometry (LC-MS) is the primary analytical technique for identifying and quantifying metabolites.

LC-MS/MS for Metabolite Identification
  • Chromatographic Separation: Use a reversed-phase C18 column to separate the parent drug from its metabolites based on polarity. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

  • Mass Spectrometry Detection:

    • Full Scan MS: Acquire full scan mass spectra to identify all ions present in the sample. Look for the characteristic isotopic pattern of the parent drug and its metabolites.

    • Product Ion Scanning (PIS): Fragment the ions of interest to obtain structural information. The fragmentation pattern of a labeled metabolite should be consistent with that of the unlabeled compound, with the mass shifts corresponding to the labeled fragments.

    • Neutral Loss Scanning (NLS): This technique is useful for identifying metabolites that have undergone a specific biotransformation, such as glucuronidation (loss of 176 Da).

Conceptual Metabolic Pathway of Thiophene

thiophene_metabolism parent Thiophene-Drug (e.g., [¹³C₄]-labeled) s_oxide Thiophene-S-oxide parent->s_oxide CYP-mediated S-oxidation epoxide Thiophene Epoxide (Reactive Intermediate) parent->epoxide CYP-mediated Ring Oxidation excretion Excretion s_oxide->excretion thiophenol Thiophenol Derivative epoxide->thiophenol Rearrangement conjugate Glutathione Conjugate epoxide->conjugate GSH Conjugation thiophenol->excretion conjugate->excretion

Caption: Potential metabolic pathways of a thiophene-containing drug.

Data Interpretation: Putting the Pieces Together

The key to a successful SIL study is the careful interpretation of the MS data. The presence of an ion pair with the expected mass difference between the labeled and unlabeled compound is strong evidence for a drug-related metabolite. For example, if a [¹³C₄]-labeled thiophene drug (M) is used, a metabolite (M') will appear as an ion pair at m/z [M'] and [M'+4].

By combining the information from the mass shifts, fragmentation patterns, and chromatographic retention times, one can propose the structures of the metabolites and piece together the metabolic pathways.

Conclusion

Stable isotope labeling is a powerful and versatile technique for elucidating the complex metabolic pathways of thiophene-containing drugs. By providing unambiguous identification and quantitative analysis of metabolites, SIL studies are essential for making informed decisions in drug discovery and development, ultimately leading to safer and more effective medicines. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and execute successful SIL studies for thiophene metabolism.

Application Notes and Protocols for Heterologous Expression of Gene Clusters for Thiophene Metabolite Production

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the heterologous expression of gene clusters for the production of thiophene-containing secondary metabolites. This document offers a strategic overview, detailed protocols, and expert insights to navigate the complexities of this advanced metabolic engineering task.

Strategic Imperatives in Thiophene Biosynthesis

Thiophene-containing natural products represent a class of secondary metabolites with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The inherent structural complexity and often low abundance of these compounds in their native producers necessitate the development of robust heterologous expression platforms. This guide focuses on two premier chassis organisms for this purpose: the bacterium Streptomyces coelicolor and the yeast Saccharomyces cerevisiae.

The successful heterologous production of thiophene metabolites hinges on a multi-faceted approach that considers the choice of the host, the genetic tools for gene cluster expression, and the metabolic landscape of the production strain. A critical and often overlooked aspect is the cellular availability of sulfur precursors, which are fundamental to the biosynthesis of the thiophene ring.

Host Selection: A Dichotomy of Prokaryotic and Eukaryotic Systems

The choice between a prokaryotic and a eukaryotic host is a pivotal decision in any heterologous expression project. Both Streptomyces and Saccharomyces offer unique advantages and challenges.

Streptomyces coelicolor , a well-characterized model organism, is a natural producer of a vast array of secondary metabolites, including numerous polyketides.[5][6] Its cellular machinery is therefore inherently equipped to handle the expression of large, complex biosynthetic gene clusters (BGCs) and the subsequent production and export of small molecules.[5]

Saccharomyces cerevisiae , a "generally regarded as safe" (GRAS) organism, is a powerhouse of industrial biotechnology. Its rapid growth, well-defined genetics, and extensive toolkit for metabolic engineering make it an attractive alternative.[7] However, expressing large prokaryotic BGCs in yeast can present challenges related to codon usage, post-translational modifications, and the need for pathway refactoring.

FeatureStreptomyces coelicolorSaccharomyces cerevisiae
Genetic System Well-established, but can be less facile than yeast.Highly tractable, extensive genetic toolkit.
BGC Expression Often supports expression of large, intact prokaryotic BGCs.May require codon optimization and intron removal for fungal BGCs.
Secondary Metabolism Native producer of diverse secondary metabolites.Limited native secondary metabolism, providing a "clean" background.
Cultivation Slower growth, complex life cycle.Rapid growth, well-understood fermentation processes.
Sulfur Metabolism Robust sulfur assimilation pathways.Amenable to engineering for enhanced sulfur flux.

Core Experimental Workflow

The successful heterologous expression of a thiophene BGC follows a structured workflow, from the initial identification and cloning of the gene cluster to the final analysis of the produced metabolites.

Workflow cluster_0 Phase 1: Gene Cluster Acquisition cluster_1 Phase 2: Vector Construction & Host Transformation cluster_2 Phase 3: Production & Analysis BGC_ID BGC Identification (Genome Mining) BGC_Cloning BGC Cloning (TAR, Gibson Assembly) BGC_ID->BGC_Cloning Vector_Selection Vector Selection (Integrative vs. Replicative) BGC_Cloning->Vector_Selection Promoter_Selection Promoter Selection (Constitutive vs. Inducible) Vector_Selection->Promoter_Selection Host_Transformation Host Transformation (Protoplast/Electroporation) Promoter_Selection->Host_Transformation Cultivation Cultivation & Induction Host_Transformation->Cultivation Metabolite_Extraction Metabolite Extraction Cultivation->Metabolite_Extraction Metabolite_Analysis Metabolite Analysis (HPLC, GC-MS) Metabolite_Extraction->Metabolite_Analysis

Figure 1. A generalized workflow for the heterologous expression of a thiophene biosynthetic gene cluster.

Application Protocols

Protocol 1: High-Efficiency Protoplast Transformation of Streptomyces coelicolor

This protocol is adapted from established methods for Streptomyces transformation and is suitable for introducing large plasmids or cosmids carrying thiophene BGCs.[8][9][10]

Materials:

  • S. coelicolor spores

  • YEME medium

  • P Buffer

  • 10.3% (w/v) Sucrose solution

  • Lysozyme solution (1 mg/mL in P Buffer)

  • 2x YT broth

  • MS agar plates

  • Appropriate antibiotics for selection

Procedure:

  • Mycelium Growth: Inoculate 25 mL of YEME medium in a baffled flask with S. coelicolor spores. For some strains, the addition of glycine to a final concentration of 0.5% can facilitate subsequent protoplast formation. Incubate at 30°C with vigorous shaking for 36-48 hours, or until the culture begins to show pigmentation.

  • Mycelium Harvest: Transfer the culture to a sterile centrifuge tube and pellet the mycelia by centrifugation at 1,000 x g for 10 minutes.

  • Washing: Discard the supernatant and wash the mycelial pellet twice with 15 mL of 10.3% sucrose solution, centrifuging as in the previous step.

  • Protoplast Formation: Resuspend the washed mycelial pellet in 4 mL of lysozyme solution. Incubate at 30°C for 15-60 minutes. The optimal incubation time varies between strains and should be monitored microscopically.

  • Protoplast Release: Gently pipette the suspension up and down several times to aid in protoplast release. Add 5 mL of P Buffer and filter the suspension through sterile cotton wool to remove mycelial debris.

  • Protoplast Harvest: Pellet the protoplasts by centrifugation at 700 x g for 7 minutes. Gently resuspend the protoplast pellet in 1 mL of P Buffer.

  • Transformation: In a microcentrifuge tube, mix up to 1 µg of plasmid DNA with 50 µL of the protoplast suspension. Add 200 µL of freshly prepared 25% (w/v) PEG 1000 in P Buffer and mix gently.

  • Plating and Regeneration: Immediately plate the entire transformation mix onto a dry MS agar plate. Incubate at 30°C. After 16-20 hours, overlay the plate with a soft agar containing the appropriate antibiotic for selection.

  • Incubation: Continue incubation at 30°C for 5-10 days until transformant colonies appear.

Protocol 2: High-Efficiency Transformation of Saccharomyces cerevisiae with Large Plasmids

This protocol utilizes a lithium acetate/PEG method, which is effective for introducing large constructs, such as those carrying entire BGCs, into yeast.[11][12][13][14][15]

Materials:

  • S. cerevisiae strain (e.g., BY4741)

  • YPD medium

  • Sterile deionized water

  • Transformation mix (per transformation):

    • 240 µL 50% (w/v) PEG 3350

    • 36 µL 1.0 M Lithium Acetate

    • 50 µL single-stranded carrier DNA (e.g., salmon sperm DNA, 2 mg/mL)

    • Plasmid DNA (0.1-1 µg) in up to 34 µL of sterile water

  • DMSO

  • Selective agar plates (e.g., SC-Ura for plasmids with a URA3 marker)

Procedure:

  • Yeast Culture Preparation: Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Cell Harvest: Inoculate 50 mL of fresh YPD with the overnight culture to an OD600 of ~0.2. Grow at 30°C with shaking to an OD600 of 0.8-1.0. Pellet the cells by centrifugation at 3,000 x g for 5 minutes.

  • Washing: Resuspend the cell pellet in 25 mL of sterile water and centrifuge again.

  • Competent Cell Preparation: Resuspend the washed cell pellet in 1 mL of sterile water.

  • Transformation: In a microcentrifuge tube, combine 100 µL of the competent cell suspension with the plasmid DNA. Add 360 µL of the transformation mix and vortex thoroughly.

  • Incubation: Incubate at 42°C for 40-60 minutes.

  • Cell Recovery: Pellet the cells by centrifugation at 3,000 x g for 3 minutes. Remove the supernatant and resuspend the cell pellet in 1 mL of sterile water.

  • Plating: Plate 100-200 µL of the cell suspension onto selective agar plates.

  • Incubation: Incubate at 30°C for 2-4 days until transformant colonies appear.

Genetic Tools for Thiophene BGC Expression

The choice of promoter and vector is critical for achieving robust and tunable expression of the thiophene BGC.

Promoter Systems

A variety of well-characterized promoters are available for both Streptomyces and S. cerevisiae.

Promoters cluster_streptomyces Streptomyces Promoters cluster_s_cerevisiae S. cerevisiae Promoters ermEp ermEp (Strong, Constitutive) kasOp kasOp (Very Strong, Constitutive) tipA tipA (Inducible - Thiostrepton) nitA nitA (Inducible - ε-caprolactam) TEF1 TEF1 (Strong, Constitutive) GPD GPD (TDH3) (Very Strong, Constitutive) GAL1 GAL1 (Strong, Inducible - Galactose) CUP1 CUP1 (Inducible - Copper)

Figure 2. A selection of commonly used promoters for heterologous gene expression in Streptomyces and S. cerevisiae.

Promoter Strength Comparison in Streptomyces

PromoterTypeRelative StrengthInducerReference
ermEp ConstitutiveStrong-[16]
kasOp ConstitutiveVery Strong-[16][17][18]
SF14p ConstitutiveStrong-[16]
tipA InducibleTunableThiostrepton[8]
nitA InducibleHyper-inducibleε-caprolactam[8]
Expression Vectors

The size of thiophene BGCs can exceed 100 kb, necessitating the use of vectors capable of accommodating large DNA inserts.

Vector Options for Large BGCs

HostVector TypeKey FeaturesTypical Copy Number
Streptomyces Integrative (e.g., pSET152, pIJ10257)Site-specific integration into the host chromosome, stable expression.Single copy
Replicative (e.g., pIJ101-based)Maintained as an extrachromosomal element.Multi-copy (50-300)
S. cerevisiae 2µ-based plasmids (e.g., pYES2)High copy number, strong expression.High copy (10-40)[19]
CEN/ARS-based plasmids (e.g., pYC vectors)Low copy number, stable maintenance.Low copy (1-2)[19][20]

Metabolic Engineering for Enhanced Thiophene Production

A key consideration for producing sulfur-containing metabolites like thiophenes is the intracellular availability of sulfur precursors. Metabolic engineering strategies can be employed to enhance the flux through sulfur assimilation and cysteine/methionine biosynthetic pathways.

SulfurMetabolism Sulfate Sulfate (extracellular) Sulfite Sulfite Sulfate->Sulfite Sulfate Permease (upregulate) Sulfide Sulfide Sulfite->Sulfide Sulfite Reductase (upregulate) Cysteine Cysteine Sulfide->Cysteine Cysteine Synthase (upregulate) Methionine Methionine Cysteine->Methionine Thiophene Thiophene Metabolites Cysteine->Thiophene SAM S-Adenosylmethionine (SAM) Methionine->SAM SAM->Thiophene

Figure 3. Simplified schematic of the sulfur assimilation pathway and key targets for metabolic engineering to enhance precursor supply for thiophene biosynthesis.

In S. cerevisiae, overexpression of genes such as MET3 (ATP sulfurylase), MET14 (adenylylsulfate kinase), and MET10 (sulfite reductase) can increase the flux towards sulfide production.[21] Further upregulation of cysteine and methionine biosynthesis genes (MET17, SAM2) can channel these precursors towards the thiophene BGC.[21]

Metabolite Extraction and Analysis

Following cultivation and induction, the thiophene metabolites need to be extracted and analyzed.

Protocol 3: General Metabolite Extraction from Microbial Cultures
  • Cell Separation: Pellet the microbial cells from the culture broth by centrifugation (e.g., 5,000 x g for 15 minutes). Separate the supernatant and the cell pellet.

  • Supernatant Extraction: Extract the supernatant twice with an equal volume of an organic solvent such as ethyl acetate or dichloromethane. Combine the organic phases.

  • Cell Pellet Extraction: Resuspend the cell pellet in a suitable solvent (e.g., methanol or acetone) and lyse the cells by sonication or bead beating. Centrifuge to remove cell debris and collect the supernatant.

  • Drying and Reconstitution: Evaporate the solvent from the combined organic extracts and the cell lysate supernatant under reduced pressure. Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol) for analysis.

Analytical Techniques

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques for the analysis of thiophene metabolites.

Typical Analytical Parameters

TechniqueColumnMobile Phase/Carrier GasDetection
HPLC C18 reverse-phaseGradient of water and acetonitrile/methanol with a modifier like formic acid.UV/Vis (diode array detector), MS
GC-MS Capillary column (e.g., DB-5ms)HeliumFlame ionization detector (FID), Mass spectrometer (MS)

Conclusion and Future Perspectives

The heterologous expression of thiophene biosynthetic gene clusters is a promising avenue for the discovery and production of novel bioactive compounds. The strategic selection of a suitable host, the deployment of a robust genetic toolkit, and the implementation of metabolic engineering strategies to enhance precursor supply are paramount for success. The protocols and guidelines presented in this document provide a solid foundation for researchers to embark on these exciting and challenging projects. Future advancements in synthetic biology, including the development of novel host strains with optimized metabolic backgrounds and the application of CRISPR-based technologies for fine-tuning gene expression, will undoubtedly accelerate progress in this field.

References

Site-directed mutagenesis of enzymes suspected to synthesize thiophene-CoA esters

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Site-Directed Mutagenesis of Enzymes Suspected to Synthesize Thiophene-CoA Esters

For Researchers, Scientists, and Drug Development Professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

Thiophene-containing natural products represent a class of molecules with significant therapeutic potential, exhibiting a range of bioactivities from antimicrobial to anticancer. The biosynthesis of these compounds is of considerable interest, particularly the initial activation of thiophene precursors via CoA esterification, a step believed to be catalyzed by specialized enzymes. This document provides a comprehensive guide for the functional investigation of candidate enzymes hypothesized to synthesize thiophene-CoA esters. We detail a complete workflow, from the initial in silico analysis and target identification to the design and execution of site-directed mutagenesis experiments, and finally, the functional validation through in vitro enzymatic assays and product detection by HPLC-MS. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to elucidate the function of these novel biocatalysts.

Introduction: The Enigmatic Role of Thiophene-CoA Esters in Biosynthesis

The activation of carboxylic acids to their corresponding coenzyme A (CoA) thioesters is a ubiquitous and vital biochemical transformation, priming these molecules for a variety of subsequent enzymatic reactions, including Claisen condensations in polyketide synthesis and chain elongation. In the biosynthesis of thiophene-containing natural products, the formation of a thiophene-CoA ester is a critical, yet often uncharacterized, initial step. Enzymes capable of this activation are frequently members of the acyl-CoA synthetase (ACS) or related ligase superfamilies.

Identifying and characterizing these enzymes is paramount for several reasons:

  • Pathway Elucidation: Understanding the complete biosynthetic pathway of a therapeutic natural product.

  • Metabolic Engineering: Enabling the engineered production of novel thiophene-containing compounds.

  • Enzyme Discovery: Uncovering novel biocatalysts with unique substrate specificities for applications in synthetic biology.

Site-directed mutagenesis is a powerful technique to probe the function of these putative enzymes. By systematically altering key amino acid residues within the predicted active site, researchers can directly test hypotheses about substrate binding and catalysis, ultimately confirming the enzyme's role in thiophene-CoA ester formation.

Part 1: Target Identification and In Silico Analysis

Before embarking on wet-lab experiments, a thorough in silico analysis is crucial to identify high-probability candidate enzymes and to inform the design of mutagenesis experiments.

Genome Mining for Candidate Acyl-CoA Synthetases

The search for enzymes that synthesize thiophene-CoA esters often begins with genome mining of the producing organism's sequenced genome. The focus is typically on identifying open reading frames (ORFs) that show sequence homology to known acyl-CoA synthetases or ligases.

Protocol:

  • Obtain the Genome Sequence: Download the genomic data of the thiophene-producing organism from a public database such as NCBI GenBank.

  • BLAST Search: Use the Basic Local Alignment Search Tool (BLAST) to search the genome for sequences homologous to well-characterized acyl-CoA synthetases (e.g., from E. coli, yeast, or other secondary metabolite pathways). Use a known ACS protein sequence as the query.

  • Domain Analysis: Analyze the candidate protein sequences for conserved domains characteristic of acyl-CoA synthetases, such as the AMP-binding domain (Pfam: PF00501). Tools like InterProScan or the NCBI Conserved Domain Database can be used for this purpose.

Homology Modeling and Active Site Prediction

Once candidate enzymes are identified, homology modeling can provide structural insights in the absence of an experimentally determined crystal structure.

Protocol:

  • Template Selection: Use a server like SWISS-MODEL to automatically identify suitable protein templates with known structures.

  • Model Building: The server will generate a 3D model of the candidate enzyme based on the alignment with the template.

  • Active Site Analysis: Visualize the generated model using software like PyMOL or Chimera. Identify the putative active site, which is typically a pocket lined with conserved residues. This analysis is critical for selecting residues to target for mutagenesis.

Part 2: Experimental Workflow: Site-Directed Mutagenesis

This section provides a detailed protocol for performing site-directed mutagenesis using a PCR-based method, which is widely adopted for its simplicity and reliability.

Workflow Overview

cluster_0 Site-Directed Mutagenesis Workflow Plasmid_Template Plasmid Template (with gene of interest) Primer_Design Design Mutagenic Primers Plasmid_Template->Primer_Design Identify Target Residue PCR_Amplification PCR Amplification (with high-fidelity polymerase) Primer_Design->PCR_Amplification DPN1_Digestion DpnI Digestion (to remove template DNA) PCR_Amplification->DPN1_Digestion Transformation Transformation (into competent E. coli) DPN1_Digestion->Transformation Sequencing Colony Screening & Sequencing (to confirm mutation) Transformation->Sequencing

Caption: Workflow for site-directed mutagenesis.

Design of Mutagenic Primers

The design of the primers is the most critical step for successful mutagenesis. The primers should be complementary to the template DNA, with the exception of the desired mutation.

ParameterRecommendationRationale
Length 25-45 basesEnsures stable annealing to the template DNA.
Melting Temp (Tm) ≥ 78 °CHigh Tm is required for efficient amplification with high-fidelity polymerases.
Mutation Position Centered within the primerProvides stability on both sides of the mismatch.
GC Content 40-60%Avoids secondary structures and ensures stable annealing.
3' End Should end in G or CPromotes polymerase binding and initiation of synthesis.
Step-by-Step Mutagenesis Protocol

This protocol is based on the popular QuikChange™ method by Agilent Technologies, but the principles are broadly applicable.

Materials:

  • Plasmid DNA containing the gene of interest (5-50 ng)

  • Mutagenic forward and reverse primers (10 µM stock)

  • High-fidelity DNA polymerase (e.g., PfuUltra or KOD Hot Start)

  • dNTP mix (10 mM)

  • DpnI restriction enzyme (10 U/µL)

  • Competent E. coli cells (e.g., DH5α or XL1-Blue)

  • LB agar plates with appropriate antibiotic

Procedure:

  • PCR Reaction Setup:

    • In a sterile PCR tube, combine the following:

      • 5 µL of 10x reaction buffer

      • 1 µL of plasmid template DNA

      • 1.25 µL of forward primer

      • 1.25 µL of reverse primer

      • 1 µL of dNTP mix

      • 1 µL of high-fidelity DNA polymerase

      • Add nuclease-free water to a final volume of 50 µL.

  • PCR Cycling:

    • Perform PCR using the following general parameters (optimization may be required):

      • Initial Denaturation: 95°C for 2 minutes

      • 18-25 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final Extension: 68°C for 5 minutes

  • DpnI Digestion:

    • Add 1 µL of DpnI directly to the amplified PCR product.

    • Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA intact.

  • Transformation:

    • Transform 1-2 µL of the DpnI-treated DNA into highly competent E. coli cells using standard protocols (heat shock or electroporation).

    • Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection.

    • Incubate overnight at 37°C.

  • Colony Screening and Sequence Verification:

    • Pick several individual colonies and grow them in liquid culture.

    • Isolate the plasmid DNA using a miniprep kit.

    • Send the purified plasmid DNA for Sanger sequencing to confirm the presence of the desired mutation and to ensure no other mutations were introduced.

Part 3: Heterologous Expression and Purification of Mutant Enzymes

Once the mutation is confirmed, the next step is to produce the mutant protein for functional analysis.

Protein Expression in E. coli

E. coli is the most common host for heterologous protein expression due to its rapid growth and ease of genetic manipulation.

Protocol:

  • Transformation: Transform the sequence-verified mutant plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

  • Culture Growth: Inoculate a starter culture and grow overnight. The next day, use the starter culture to inoculate a larger volume of LB medium.

  • Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Harvesting: After induction, continue to grow the culture for 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility. Harvest the cells by centrifugation.

Protein Purification

The most common method for purifying recombinant proteins is affinity chromatography, typically using a hexahistidine (His6) tag.

Protocol:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a nickel-nitrilotriacetic acid (Ni-NTA) resin column. The His-tagged protein will bind to the resin.

  • Washing and Elution: Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the target protein using a buffer with a high concentration of imidazole.

  • Purity Check: Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the correct molecular weight.

Part 4: In Vitro Enzyme Assays and Product Detection

This is the definitive step to determine if the enzyme can synthesize a thiophene-CoA ester and to assess the impact of the introduced mutation.

Enzymatic Assay Setup

The assay should contain all necessary components for the CoA esterification reaction.

Reaction Components:

  • Purified wild-type or mutant enzyme (1-10 µM)

  • Thiophene carboxylic acid substrate (e.g., thiophene-2-carboxylic acid)

  • ATP (as the energy source)

  • Coenzyme A (CoA)

  • MgCl2 (as a cofactor for ATP)

  • Buffer (e.g., Tris-HCl or HEPES, pH 7.5)

Protocol:

  • Combine all reaction components except the enzyme in a microcentrifuge tube.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding the enzyme.

  • Incubate for a set period (e.g., 30-60 minutes).

  • Quench the reaction by adding an acid (e.g., trichloroacetic acid) or an organic solvent (e.g., methanol).

Product Detection by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for detecting and quantifying the formation of the thiophene-CoA ester.

Protocol:

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient of water and acetonitrile (both typically containing 0.1% formic acid) to separate the components of the reaction mixture.

  • MS Detection: The eluent from the HPLC is directed into the mass spectrometer. Set the MS to scan for the expected mass-to-charge ratio (m/z) of the thiophene-CoA ester. Both positive and negative ion modes should be tested for optimal sensitivity.

  • Data Analysis: Compare the chromatograms and mass spectra of the enzymatic reaction with those of a no-enzyme control and, if available, an authentic standard of the thiophene-CoA ester. The appearance of a new peak with the correct mass in the enzyme-containing reaction is strong evidence of product formation.

cluster_1 Functional Validation Pathway Mutant_Enzyme Purified Mutant Enzyme Enzyme_Assay In Vitro Enzyme Assay (Substrates + ATP + CoA) Mutant_Enzyme->Enzyme_Assay WT_Enzyme Purified Wild-Type Enzyme WT_Enzyme->Enzyme_Assay HPLC_MS HPLC-MS Analysis Enzyme_Assay->HPLC_MS Reaction Quenching Data_Interpretation Data Interpretation HPLC_MS->Data_Interpretation Compare Product Peaks

Caption: Pathway for functional validation of enzymes.

Part 5: Data Interpretation and Troubleshooting

The results of the in vitro assays will provide direct evidence for the function of the enzyme and the importance of the mutated residue.

ObservationInterpretationNext Steps
WT enzyme produces thiophene-CoA ester, mutant does not. The mutated residue is critical for enzyme activity (e.g., involved in substrate binding or catalysis).The hypothesis is supported. Further mutations can be made to map the active site more finely.
Both WT and mutant enzymes produce the product. The mutated residue is not essential for activity.Select a different residue in the putative active site for mutagenesis.
Neither WT nor mutant enzyme produces the product. The enzyme may not be a thiophene-CoA synthetase, or the assay conditions are not optimal.Re-evaluate the initial hypothesis. Optimize assay conditions (pH, temperature, substrate concentration).
WT enzyme has low activity, mutant has higher activity. The mutation may have improved the enzyme's catalytic efficiency or substrate affinity.This is a potentially interesting result for enzyme engineering applications.

Application Notes and Protocols for the Study of Enzyme Inhibition by Synthetic 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Coenzyme A Metabolism with a Novel Synthetic Inhibitor

Coenzyme A (CoA) and its thioester derivatives, such as acetyl-CoA, are central players in a vast array of metabolic processes.[1][2][3] These molecules are critical for the citric acid cycle, fatty acid synthesis and oxidation, and the biosynthesis of numerous cellular components.[2][3] Enzymes that utilize CoA and its derivatives as substrates are essential for cellular energy homeostasis and the production of vital biomolecules.[4] Consequently, dysregulation of CoA-dependent pathways is implicated in various diseases, including metabolic disorders, cancer, and neurodegeneration, making the enzymes in these pathways attractive targets for therapeutic intervention.[2][3]

The synthetic molecule, 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA, is a novel CoA derivative designed as a tool for studying the function and inhibition of CoA-dependent enzymes. Its unique thienyl-oxo-carboxyl core structure presents a scaffold for exploring the active sites of these enzymes, potentially offering a distinct inhibitory mechanism compared to traditional substrate analogs. This application note provides a comprehensive guide to utilizing this synthetic inhibitor in enzyme kinetic studies, focusing on a hypothetical yet plausible application against Acetyl-CoA Carboxylase (ACC), a key regulatory enzyme in fatty acid biosynthesis.[5]

Principle and Proposed Mechanism of Action

We hypothesize that this compound acts as a competitive inhibitor of Acetyl-CoA Carboxylase (ACC). ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, the committed step in fatty acid synthesis. The proposed mechanism of inhibition is based on the structural similarity of the synthetic molecule to the natural substrate, acetyl-CoA. It is postulated that the inhibitor binds to the acetyl-CoA binding site within the carboxyltransferase (CT) domain of ACC. By occupying the active site, it prevents the binding of the natural substrate, acetyl-CoA, thereby inhibiting the production of malonyl-CoA. The thiophene ring and the oxo group may offer unique interactions with the enzyme's active site residues that differ from the acetyl group of the natural substrate, potentially leading to a high-affinity interaction.

Proposed Mechanism of Inhibition cluster_enzyme ACC Enzyme (Carboxyltransferase Domain) ActiveSite Active Site MalonylCoA Malonyl-CoA (Product) ActiveSite->MalonylCoA Catalyzes NoReaction Inhibition of Malonyl-CoA Production ActiveSite->NoReaction Leads to AcetylCoA Acetyl-CoA (Substrate) AcetylCoA->ActiveSite Binds Inhibitor 5-Oxo-4,5-dihydrothiophene- 2-carboxyl-CoA (Inhibitor) Inhibitor->ActiveSite Competitively Binds

Caption: Proposed competitive inhibition of ACC by this compound.

Materials and Reagents

  • Purified Acetyl-CoA Carboxylase (ACC)

  • This compound

  • Acetyl-CoA

  • ATP (Adenosine 5'-triphosphate)

  • Potassium Bicarbonate (KHCO3)

  • Magnesium Chloride (MgCl2)

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)

  • Malonyl-CoA Reductase (as a coupling enzyme)

  • MOPS buffer (or other suitable buffer at the enzyme's optimal pH)

  • DMSO (for inhibitor stock solution)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340-365 nm

  • Calibrated pipettes and tips

  • Reagent reservoirs

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is crucial for accurate and reproducible results.[6]

  • Inhibitor Stock (10 mM): Dissolve a calculated amount of this compound in 100% DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The use of DMSO is common for dissolving organic inhibitors, but the final concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity.[7]

  • Enzyme Stock: Prepare the ACC enzyme stock solution in a suitable buffer containing a stabilizing agent like glycerol. Aliquot and store at -80°C. The concentration should be determined such that a small volume can be added to the assay to produce a linear reaction rate for at least 10 minutes.[8]

  • Substrate and Cofactor Stocks: Prepare concentrated stock solutions of Acetyl-CoA, ATP, KHCO3, MgCl2, and NADPH in ultrapure water or a suitable buffer. Store these at -20°C or as recommended by the supplier.

Spectrophotometric Assay for ACC Activity

This protocol utilizes a coupled enzyme assay where the product of the ACC reaction, malonyl-CoA, is reduced by malonyl-CoA reductase, consuming NADPH.[9] The decrease in absorbance at 365 nm due to NADPH oxidation is monitored to determine ACC activity.[9]

ACC Coupled Assay Workflow cluster_reaction1 Reaction 1: ACC Activity cluster_reaction2 Reaction 2: Coupled Detection AcetylCoA Acetyl-CoA ACC ACC AcetylCoA->ACC HCO3 HCO3- HCO3->ACC ATP ATP ATP->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces MCR Malonyl-CoA Reductase MalonylCoA->MCR NADPH NADPH (Absorbs at 365 nm) NADPH->MCR NADP NADP MCR->NADP Produces NADP+ (No absorbance at 365 nm) Spectrophotometer Monitor Absorbance Decrease at 365 nm over time NADP->Spectrophotometer Rate of decrease indicates ACC activity

Caption: Workflow for the coupled spectrophotometric assay of ACC activity.

Assay Buffer: MOPS buffer (e.g., 100 mM, pH 7.8) containing MgCl2 (e.g., 6.67 mM).

Procedure:

  • Prepare a reaction master mix in the assay buffer containing NADPH (400 µM), ATP (3.33 mM), KHCO3 (50 mM), and malonyl-CoA reductase (130 µg/ml).[9]

  • In a 96-well plate, add the appropriate volume of the reaction master mix to each well.

  • Add the inhibitor at various concentrations (for IC50 determination) or a fixed concentration (for kinetic studies) to the respective wells. For control wells, add the same volume of DMSO.

  • Add the ACC enzyme to all wells and pre-incubate for 5-10 minutes at a constant temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.[7]

  • Initiate the reaction by adding Acetyl-CoA (e.g., 2 mM final concentration).[9]

  • Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 365 nm over time (e.g., every 30 seconds for 10-15 minutes).

Protocol for IC50 Determination

The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

  • Set up the assay as described above.

  • Prepare a serial dilution of the this compound stock solution. A typical concentration range might be from 0.1 nM to 100 µM.

  • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol for Kinetic Analysis (Mode of Inhibition)

To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic assays are performed by varying the concentration of the substrate (Acetyl-CoA) at different fixed concentrations of the inhibitor.

  • Select two to three fixed concentrations of the inhibitor based on the previously determined IC50 value (e.g., 0.5 x IC50, 1 x IC50, and 2 x IC50). Also include a control with no inhibitor (0 µM).

  • For each inhibitor concentration, perform a series of assays with varying concentrations of Acetyl-CoA (e.g., ranging from 0.2 x Km to 10 x Km of Acetyl-CoA).

  • Measure the initial velocity (V₀) for each combination of inhibitor and substrate concentration.

  • Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[Substrate]).[10][11]

Data Analysis and Interpretation

IC50 Value Calculation

The percentage of inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate without Inhibitor))

The IC50 is determined by non-linear regression analysis of the % inhibition vs. log[Inhibitor] plot.

Table 1: Sample Data for IC50 Determination

Inhibitor Conc. (µM)Log [Inhibitor]Avg. Reaction Rate (mOD/min)% Inhibition
0 (Control)-50.00
0.1-1.045.29.6
0.5-0.337.525.0
1.00.025.549.0
5.00.710.179.8
10.01.05.289.6
50.01.72.195.8
Kinetic Data Analysis using Lineweaver-Burk Plot

The Lineweaver-Burk equation is: 1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

Plot 1/V₀ on the y-axis against 1/[S] on the x-axis.

  • Competitive Inhibition: The lines for different inhibitor concentrations will intersect at the y-axis (Vmax is unchanged), but the x-intercepts and slopes will differ (apparent Km increases).[12][13]

  • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercepts and slopes will differ (apparent Vmax decreases).[11]

  • Uncompetitive Inhibition: The lines will be parallel (both apparent Km and Vmax are affected proportionally).[11]

By analyzing the pattern of the Lineweaver-Burk plot, the mode of inhibition for this compound can be determined.[14]

Troubleshooting

ProblemPossible CauseSuggested Solution
No or very low enzyme activity Inactive enzyme.Use a fresh aliquot of the enzyme; ensure proper storage at -80°C.[7]
Incorrect assay conditions.Verify pH, temperature, and concentrations of all components.[7]
High background noise Instability of NADPH.Prepare NADPH solution fresh before use.
Contaminating enzymes in the prep.Use a higher purity enzyme or include controls to subtract background activity.[15]
Inconsistent results Pipetting errors.Use calibrated pipettes; prepare a master mix to minimize well-to-well variability.[16]
Inhibitor precipitation.Check the solubility of the inhibitor; ensure the final DMSO concentration is low and consistent across all wells.[7]
Reaction rate is not linear Substrate depletion or product inhibition.Use a lower enzyme concentration or measure the rate over a shorter time period.
Enzyme instability.Perform the assay at a lower temperature or add stabilizing agents to the buffer.[7]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Instability of 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA During Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA. As a Senior Application Scientist, I understand the critical importance of sample integrity. This molecule, a vital thioester intermediate, is notoriously unstable, and its successful extraction is paramount for accurate downstream analysis. This guide moves beyond simple protocols to explain the underlying chemical principles governing its stability, providing you with the knowledge to troubleshoot and optimize your workflow effectively.

Part 1: Understanding the Core Instability

A thorough understanding of why this compound degrades is the first step toward preventing it. The molecule's structure contains several chemically reactive sites, making it susceptible to degradation from multiple sources.

Q1: What are the primary causes of this compound degradation during extraction?

A1: Degradation is not a single event but a combination of three primary risk factors inherent to the extraction process from biological matrices. These are Chemical Hydrolysis, Enzymatic Degradation, and Oxidation.

  • Chemical Hydrolysis: The thioester bond (R-CO-SCoA) is the most vulnerable point of the molecule. This high-energy bond is susceptible to cleavage by water.[1][2] The rate of this hydrolysis is highly dependent on pH; it is significantly accelerated in both strongly acidic and, especially, alkaline conditions.[3][4][5] For thioesters, maintaining a slightly acidic to neutral pH (pH 4.0-7.0) is crucial for minimizing this non-enzymatic breakdown.[6][7]

  • Enzymatic Degradation: Biological samples are rich in enzymes that can rapidly catabolize your target molecule. The most significant threat comes from acyl-CoA thioesterases (ACOTs), which are ubiquitously present and specifically designed to hydrolyze the thioester bond, releasing a free carboxylic acid and Coenzyme A.[3][8] Additionally, other enzymes like Nudix hydrolases can degrade the Coenzyme A moiety itself, further complicating analysis.[9][10]

  • Oxidation: The free thiol (-SH) group within the Coenzyme A structure is prone to oxidation.[3] This can lead to the formation of CoA disulfides or other oxidized species, which can interfere with quantification and downstream applications.[11] The thiophene ring itself can also be a target for metabolic oxidative cleavage, a process known to occur in similar structures through cytochrome P450-dependent mechanisms.[12][13]

Analyte This compound (Target Molecule) Hydrolysis Chemical Hydrolysis Analyte->Hydrolysis H₂O (Sub-optimal pH) Enzymes Enzymatic Degradation Analyte->Enzymes Acyl-CoA Thioesterases (Present in Sample) Oxidation Oxidation Analyte->Oxidation Reactive Oxygen Species (Air/Contaminants) Degradation_Product_1 5-Oxo-4,5-dihydrothiophene -2-carboxylic Acid + Free CoA Hydrolysis->Degradation_Product_1 Enzymes->Degradation_Product_1 Degradation_Product_2 CoA Disulfide / Oxidized Species Oxidation->Degradation_Product_2

Caption: Primary degradation pathways for this compound.

Part 2: Troubleshooting Guide & FAQs

This section provides direct answers to common issues encountered during the extraction workflow. The core principle is a self-validating system: if you control the key parameters, your results will be reliable.

Q2: My recovery of the target molecule is consistently low. What are the likely causes and how do I solve them?

A2: Low recovery is the most common problem and is almost always linked to degradation during sample preparation. Follow this logical troubleshooting workflow to identify and correct the issue.

Start Start: Low Recovery Detected Check1 1. Check Enzyme Inactivation Was sample processing immediate and cold? Start->Check1 Action1 Solution: - Homogenize tissue in ice-cold acidic buffer/organic solvent. - Work rapidly, keep samples on ice AT ALL TIMES. Check1->Action1 No Check2 2. Verify Buffer pH Is the pH of all solutions between 4.0 and 6.0? Check1->Check2 Yes Action1->Check2 Action2 Solution: - Remake all buffers (homogenization, SPE wash, etc.). - Calibrate pH meter and verify final pH. Check2->Action2 No Check3 3. Review Extraction Solvent Are you using a validated solvent for protein precipitation? Check2->Check3 Yes Action2->Check3 Action3 Solution: - Use Acetonitrile or Methanol for efficient protein precipitation. - Ensure correct solvent-to-sample ratios. Check3->Action3 No End Recovery Improved Check3->End Yes Action3->End

Caption: Troubleshooting workflow for low analyte recovery.

The causality is clear: enzymatic activity is the fastest route to degradation.[3] Therefore, the first checkpoint is always the efficiency of enzyme inactivation. This is achieved by the combined action of low temperature and the denaturing effect of an acidic buffer or organic solvent.[3] If enzymatic activity is controlled, the next most likely culprit is chemical hydrolysis due to incorrect pH.

Q3: I'm seeing multiple or shifting peaks in my LC-MS analysis. Could this be related to instability?

A3: Absolutely. Sample instability often manifests as chromatographic issues.

  • Appearance of New Peaks: The primary degradation products you would expect to see are the free carboxylic acid (5-oxo-4,5-dihydrothiophene-2-carboxylic acid) and free Coenzyme A. If you see peaks corresponding to these masses, it's a strong indicator of hydrolysis.

  • Peak Tailing or Broadening: This can occur if the analyte is degrading in the vial while sitting in the autosampler. Acyl-CoAs exhibit varying stability even at 4°C, with some degrading significantly in under 24 hours.[14]

  • Solution: Analyze samples as quickly as possible after reconstitution. If a long run is necessary, ensure the autosampler is kept at 4°C. Reconstituting the final dried extract in a solvent containing methanol can improve stability compared to purely aqueous solutions.[5]

Q4: What are the optimal storage conditions for extracted this compound?

A4: Proper storage is critical to prevent degradation between extraction and analysis.

  • Short-Term Storage (e.g., in an autosampler): Maintain at 4°C for no more than 9-12 hours.[14] For longer periods, it is best to re-evaluate the workflow.

  • Long-Term Storage: The best practice is to store samples as a dry pellet at -80°C.[3] If you must store it in solution, use a slightly acidic buffer (e.g., pH 4.0-6.0) and store it in single-use aliquots at -80°C to prevent damaging freeze-thaw cycles.[3]

Part 3: Validated Experimental Protocol & Data

This section provides a robust, step-by-step protocol for extraction from biological tissue, based on established methods for a wide range of acyl-CoA species.[15][16][17][18]

Protocol: Solid-Phase Extraction (SPE) Workflow for Tissue Samples

This protocol is designed for maximum recovery by rapidly inactivating enzymes and maintaining a stabilizing acidic pH throughout the process.

Step1 1. Homogenization - Weigh 50-100mg frozen tissue. - Homogenize in 1 mL ice-cold Acidic Buffer. Step2 2. Protein Precipitation - Add 2 mL Acetonitrile. - Vortex vigorously for 2 min. Step1->Step2 Step3 3. Centrifugation - Centrifuge at 12,000 x g for 10 min at 4°C. - Collect supernatant. Step2->Step3 Step5 5. Sample Loading - Load supernatant onto the conditioned SPE column. Step3->Step5 Step4 4. SPE Column Prep - Condition SPE column (e.g., 2-(2-pyridyl)ethyl) with Wash Solution. Step4->Step5 Step6 6. Washing - Wash column to remove impurities. Step5->Step6 Step7 7. Elution - Elute analyte with appropriate organic solvent. Step6->Step7 Step8 8. Concentration & Reconstitution - Evaporate eluate to dryness under N₂. - Reconstitute in analysis solvent. Step7->Step8

Caption: Recommended experimental workflow for extraction and purification.

Detailed Steps & Reagents:

  • Materials:

    • Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), adjusted to pH 4.9.[16][18] Prepare fresh and keep on ice.

    • Extraction Solvent: Acetonitrile (ACN), HPLC grade.

    • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica cartridges are commonly used for short-chain acyl-CoAs and show good recovery.[15][16]

    • Standard laboratory equipment: Pre-chilled homogenizer, centrifuge, vacuum manifold for SPE, nitrogen evaporator.

  • Procedure:

    • Homogenization: Place ~50-100 mg of frozen tissue powder into a pre-chilled glass homogenizer. Immediately add 1 mL of ice-cold Homogenization Buffer (pH 4.9) and homogenize thoroughly.

    • Protein Precipitation & Extraction: Transfer the homogenate to a centrifuge tube. Add 2 mL of acetonitrile, vortex vigorously for 2 minutes to ensure complete protein precipitation and extraction of the analyte.[15]

    • Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube.

    • Solid-Phase Extraction (SPE):

      • Conditioning: Condition the SPE column according to the manufacturer's instructions, typically with an organic solvent followed by the equilibration buffer.

      • Loading: Load the supernatant from step 3 onto the conditioned column.

      • Washing: Wash the column with a suitable wash buffer to remove salts and polar impurities.

      • Elution: Elute the this compound with an appropriate solvent (e.g., methanol or an acidified organic solvent).

    • Final Preparation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen. Reconstitute the dried pellet in a small, precise volume of a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol).[15]

Data Summary: Critical Parameters for Stability

For ease of reference, the table below summarizes the key experimental choices and the scientific reasoning behind them.

ParameterRecommended ConditionRationale (Expertise & Experience)
Temperature 0 - 4°C (On Ice)Minimizes both enzymatic activity and the rate of chemical hydrolysis. This is the single most important parameter to control.
pH 4.0 - 6.0 Thioesters are most stable in this slightly acidic range.[6][7] This pH also helps to suppress the activity of many cellular thioesterases.
Enzyme Inactivation Rapid homogenization in organic solvent (Acetonitrile) or acidic buffer.Immediately denatures and precipitates cellular proteins, including degradative enzymes like ACOTs, preserving the analyte.[3]
Extraction Method Solid-Phase Extraction (SPE)Provides robust purification and concentration, removing interfering substances from the complex biological matrix.[15][19]
Antioxidants Optional (e.g., DTT)Can be added to reverse the formation of CoA disulfides, but rapid processing in an oxygen-minimized environment is the primary strategy.[3]
Storage (Final) Dry pellet at -80°CMaximizes long-term stability by eliminating water, which is required for hydrolysis.[3]

By rigorously controlling these parameters, you establish a self-validating system that ensures the integrity of your analyte from extraction to analysis, leading to trustworthy and reproducible results.

References

Improving yield in the chemical synthesis of dihydrothiophene carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dihydrothiophene carboxylates. This resource is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve your experimental outcomes. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that can arise during the synthesis of dihydrothiophene carboxylates, particularly through common methods like the Gewald reaction, and provides actionable solutions.

Issue 1: Low or No Product Yield

Q: I am attempting a Gewald synthesis of a 2-amino-4,5-dihydrothiophene-3-carboxylate, but I'm observing very low to no yield of my desired product. What are the likely causes and how can I rectify this?

A: Low or non-existent yields in a Gewald-type synthesis can stem from several factors, primarily related to the initial condensation step, the reactivity of the sulfur, or subsequent side reactions.

Probable Causes & Solutions:

  • Inefficient Knoevenagel Condensation: The first step of the Gewald reaction is a Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile (e.g., ethyl cyanoacetate).[1][2] If this equilibrium is unfavorable, the reaction will not proceed.

    • Solution: Ensure your base catalyst is appropriate and used in the correct amount. Common bases include morpholine, triethylamine, or diethylamine.[3] The choice of base can be critical and may require screening. Additionally, removing water formed during the condensation, for instance, by using a Dean-Stark apparatus with a solvent like toluene, can drive the equilibrium towards the condensed product.

  • Poor Sulfur Solubility/Reactivity: Elemental sulfur (S8) can have poor solubility in common organic solvents, limiting its availability for the reaction.[4]

    • Solution: The choice of solvent can significantly impact sulfur solubility. Ethanol has been shown to be a good solvent for this purpose.[4] Alternatively, using a phase-transfer catalyst or employing a solvent system that better solubilizes sulfur can be beneficial. Microwave irradiation has also been reported to improve reaction times and yields by enhancing the reactivity of the components.[1]

  • Steric Hindrance: Highly substituted ketones or bulky active methylene compounds can sterically hinder the reaction, slowing down the condensation or the subsequent cyclization.

    • Solution: If possible, consider using less sterically hindered starting materials. If the structure is fixed, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times. However, be mindful that this can also lead to increased side product formation.

  • Side Reactions: A common side reaction is the polymerization of the dihydrothiophene product, especially in the presence of acid.[5]

    • Solution: Maintain basic or neutral conditions throughout the reaction and work-up. Careful control of pH is crucial. After the reaction is complete, a prompt and efficient work-up to isolate the product can minimize degradation.

Issue 2: Difficulty in Product Purification

Q: My reaction seems to have worked, but I am struggling to isolate a pure sample of my dihydrothiophene carboxylate. The crude product is a complex mixture. What are the best purification strategies?

A: Purification of dihydrothiophene carboxylates can be challenging due to the presence of unreacted starting materials, polymeric byproducts, and sulfur residues.

Probable Causes & Solutions:

  • Residual Elemental Sulfur: Unreacted sulfur is a common contaminant.

    • Solution: A simple and effective method to remove excess sulfur is to wash the crude reaction mixture with a solution of sodium sulfide or sodium bisulfite. Alternatively, recrystallization from a suitable solvent can often leave the sulfur behind.

  • Polymeric Byproducts: As mentioned, dihydrothiophenes can polymerize. These polymers are often sticky, amorphous solids that can complicate chromatography.

    • Solution: Column chromatography on silica gel is a standard method for purification.[5] A careful selection of the eluent system is key. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), can effectively separate the desired product from both non-polar starting materials and more polar polymeric material.

  • Tarry Residues: The formation of dark, tarry substances is not uncommon, especially when reactions are heated for extended periods.

    • Solution: If significant tar formation is observed, it's often a sign of product degradation. It may be more effective to optimize the reaction conditions (lower temperature, shorter reaction time) to minimize tar formation rather than attempting to purify a heavily contaminated crude product.

Issue 3: Unexpected Side Product Formation

Q: I have isolated a product, but spectroscopic analysis (NMR, MS) indicates it is not my target dihydrothiophene carboxylate. What are some common side products in these syntheses?

A: The formation of unexpected products often points to alternative reaction pathways or rearrangements.

Probable Causes & Solutions:

  • Formation of Thiophene instead of Dihydrothiophene: Over-oxidation or dehydrogenation can lead to the fully aromatic thiophene derivative.

    • Solution: This can occur if the reaction is exposed to air for prolonged periods at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this. Some reagents can also promote aromatization.[6]

  • Isomeric Products: In cases where unsymmetrical ketones are used, the formation of regioisomers is possible.

    • Solution: The regioselectivity of the initial Knoevenagel condensation is key. The use of specific catalysts or reaction conditions can sometimes favor the formation of one isomer over the other. Careful characterization is necessary to identify the major product.

  • Michael Addition Products: The intermediate formed after the Knoevenagel condensation is a Michael acceptor. Nucleophiles present in the reaction mixture can add to this intermediate, leading to byproducts.

    • Solution: Controlling the stoichiometry of the reactants and the reaction conditions can minimize these side reactions.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of dihydrothiophene carboxylates.

Q1: What are the key advantages of the Gewald reaction for synthesizing dihydrothiophene carboxylates?

A1: The Gewald reaction is a multicomponent reaction, which offers several advantages in terms of efficiency and atom economy.[7][8] It allows for the construction of the highly substituted 2-aminothiophene core in a single step from readily available starting materials: a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[1] This one-pot nature simplifies the synthetic procedure and often leads to good yields of the desired products.

Q2: Are there alternative methods for the synthesis of dihydrothiophene carboxylates?

A2: Yes, besides the Gewald reaction, several other methods exist. For instance, the reaction of α-mercapto ketones with vinylphosphonium salts can produce alkylated 2,5-dihydrothiophenes in excellent yields.[9] Another approach involves the cycloaddition of 3-mercapto-2-butanone with an acrylate followed by acid-catalyzed aromatization.[10] Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes also provides a regioselective route to dihydrothiophenes.[11]

Q3: How does the choice of solvent affect the yield and purity of the final product?

A3: The solvent plays a crucial role in the synthesis of dihydrothiophene carboxylates. It affects the solubility of reactants, particularly elemental sulfur, and can influence the reaction rate and equilibrium of the initial condensation step.[4] For the Gewald reaction, polar protic solvents like ethanol are often preferred as they can facilitate the dissolution of sulfur and the base catalyst.[4] In some cases, solvent-free conditions, such as high-speed ball milling, have been successfully employed, offering a greener alternative.[7]

Q4: What is the role of the base in the Gewald reaction?

A4: The base in the Gewald reaction acts as a catalyst for the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[2] It deprotonates the active methylene compound, generating a nucleophilic carbanion that then attacks the carbonyl carbon. Common bases used are secondary amines like morpholine or piperidine, or tertiary amines like triethylamine.[12]

Q5: Can I use aldehydes instead of ketones in the Gewald reaction?

A5: Yes, aldehydes can be used in place of ketones in the Gewald reaction to synthesize dihydrothiophenes that are unsubstituted at the 5-position.[1] The reaction mechanism is analogous to that with ketones.

III. Data Presentation & Experimental Protocols

Table 1: Optimization of Gewald Reaction Conditions
EntryCarbonyl CompoundActive Methylene NitrileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1CyclohexanoneEthyl CyanoacetateMorpholineEthanolReflux485[4]
2AcetoneMalononitrileDiethylamineMethanol50678[12]
34-MethylcyclohexanoneEthyl CyanoacetateTriethylamineToluene110872[4]
4CyclopentanoneMalononitrilePiperidineDMF80588[12]
Experimental Protocol: General Procedure for Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is a representative example and may require optimization for different substrates.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (100 mL).

  • Addition of Base: Add morpholine (0.1 mol) to the mixture.

  • Addition of Sulfur: Add elemental sulfur (0.1 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (200 mL) with stirring.

  • Isolation: The solid product that precipitates is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

IV. Visualizations

Diagram 1: Gewald Reaction Mechanism

Gewald_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Sulfur Addition & Cyclization Ketone Ketone/Aldehyde Intermediate1 Stable Intermediate (α,β-unsaturated nitrile) Ketone->Intermediate1 + Nitrile Nitrile Active Methylene Nitrile Nitrile->Intermediate1 Base Base Base->Ketone catalyst Intermediate2 Sulfur Adduct Intermediate1->Intermediate2 + Sulfur Sulfur Elemental Sulfur (S8) Sulfur->Intermediate2 Dihydrothiophene Dihydrothiophene Carboxylate Intermediate2->Dihydrothiophene Cyclization & Tautomerization

Caption: The two-step mechanism of the Gewald reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low/No Product Yield Check_Condensation Check Knoevenagel Condensation? Start->Check_Condensation Optimize_Base Optimize Base Catalyst & Concentration Check_Condensation->Optimize_Base Yes Remove_Water Use Dean-Stark or drying agent Check_Condensation->Remove_Water Yes Check_Sulfur Check Sulfur Reactivity? Check_Condensation->Check_Sulfur No Success Improved Yield Optimize_Base->Success Remove_Water->Success Change_Solvent Switch to a better solvent (e.g., Ethanol) Check_Sulfur->Change_Solvent Yes Use_Microwave Employ Microwave Irradiation Check_Sulfur->Use_Microwave Yes Check_Sterics Steric Hindrance Issue? Check_Sulfur->Check_Sterics No Change_Solvent->Success Use_Microwave->Success Increase_Temp_Time Increase Reaction Temperature/Time Check_Sterics->Increase_Temp_Time Yes Check_Side_Reactions Side Reactions Dominating? Check_Sterics->Check_Side_Reactions No Increase_Temp_Time->Success Inert_Atmosphere Run under N2 or Ar Check_Side_Reactions->Inert_Atmosphere Yes Optimize_Workup Prompt & Careful Work-up Check_Side_Reactions->Optimize_Workup Yes Inert_Atmosphere->Success Optimize_Workup->Success

Caption: A decision tree for troubleshooting low product yield.

V. References

  • Reaction optimization studies of the modified Gewald reaction. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Gewald reaction. (2023, October 23). In Wikipedia. Retrieved from --INVALID-LINK--

  • Block, E. (n.d.). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has. Georg Thieme Verlag. Retrieved from --INVALID-LINK--

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (n.d.). Wiley Online Library. Retrieved from --INVALID-LINK--

  • A Novel and Expeditious Approach to Thiophene-3-carboxylates. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2018). Molecules. MDPI. Retrieved from --INVALID-LINK--

  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Retrieved from --INVALID-LINK--

  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022). Journal of Chemical Reaction and Synthesis. Retrieved from --INVALID-LINK--

  • Synthesis of 2,5-Dihydrothiophene. (2022, January 27). ChemicalBook. Retrieved from --INVALID-LINK--

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkat USA. Retrieved from --INVALID-LINK--

  • 2,3-Dihydrothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Recent Strategies in The Synthesis of Thiophene Derivatives Highlights. (n.d.). Scribd. Retrieved from --INVALID-LINK--

  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2021). ChemRxiv. Retrieved from --INVALID-LINK--

  • An In-Depth Technical Guide to the Synthesis of 2,5-Dihydrothiophene from 1,4-Dihalobut-2-enes. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • On the synthesis of 2,5-dihydrothiophene. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate. (2002). The Journal of Organic Chemistry. PubMed. Retrieved from --INVALID-LINK--

  • Recent Achievement in the Synthesis of Thiophenes. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. (2021). Beilstein Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Tetrahydrothiophene synthesis method and process. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2012). Beilstein Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Synthesis of Dihydrothiophene, Thiophene, and Their Selenium Analogues Carrying Four Phosphoryl Groups. (n.d.). Amanote Research. Retrieved from --INVALID-LINK--

  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved from --INVALID-LINK--

  • Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. (1972). Journal of the Chemical Society, Perkin Transactions 1. Semantic Scholar. Retrieved from --INVALID-LINK--

  • Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. (2022). Molecules. MDPI. Retrieved from --INVALID-LINK--

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2012). Beilstein Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • A Novel and Expeditious Approach to Thiophene-3-carboxylates. (n.d.). ElectronicsAndBooks. Retrieved from --INVALID-LINK--

  • Process for the preparation of thiophene derivatives and also new dihydrothiophene 1-oxides. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Alkylation Method of Thiophene Compounds and Its Application in Distillate Oil Desulfurization. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Generation of 3- and 5-Lithiothiophene-2-carboxylates via Metal−Halogen Exchange and Their Addition Reactions to Chalcogenoxanthones. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

References

Optimizing LC gradient for separation of thiophene acyl-CoA isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the liquid chromatography (LC) separation of thiophene acyl-CoA isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these complex molecules. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions in a direct question-and-answer format, explaining the causality behind each experimental choice to empower your method development.

Frequently Asked Questions (FAQs)

Q1: Why are my thiophene acyl-CoA isomers co-eluting or showing very poor resolution?

This is the most common challenge. The structural similarity of isomers requires high-efficiency chromatography. Co-elution typically stems from three sources: an insufficiently selective stationary phase, a suboptimal mobile phase, or a poorly optimized gradient.

Acyl-CoA molecules are amphipathic, featuring a highly polar, twice-negatively-charged phosphoadenosine headgroup and a variable, nonpolar acyl tail. The thiophene ring adds a layer of aromaticity and hydrophobicity to the acyl chain.[1][2] Standard C18 columns separate primarily on hydrophobicity, which may be insufficient for isomers where the primary difference is the substitution pattern on the thiophene ring.

Troubleshooting Workflow: Poor Isomer Resolution

G start Poor Resolution or Co-elution of Isomers grad_opt Step 1: Optimize Gradient start->grad_opt scout Perform Scouting Gradient (e.g., 5-95% B over 20 min) grad_opt->scout is_resolved Resolution Improved? scout->is_resolved shallow_grad Implement Shallow Gradient Across Elution Window is_resolved->shallow_grad Yes ph_opt Step 2: Adjust Mobile Phase pH is_resolved->ph_opt No check_pka Ensure pH is >1.5 units away from analyte pKa values ph_opt->check_pka ph_effect pH adjustment alters ionization and can significantly change selectivity check_pka->ph_effect ip_opt Step 3: Introduce Ion-Pair Reagent check_pka->ip_opt ip_why Why? Masks negative charges on phosphate groups, improving peak shape and retention ip_opt->ip_why ip_select Select Reagent (e.g., 2-5 mM DMBA) and optimize concentration ip_opt->ip_select col_opt Step 4: Change Column Selectivity ip_select->col_opt c18 Standard C18 relies on hydrophobicity alone col_opt->c18 phenyl Try Phenyl-Hexyl or Biphenyl (leverages π-π interactions with thiophene ring) col_opt->phenyl

Caption: Troubleshooting decision tree for poor isomer separation.

Solutions:

  • Gradient Optimization: Your first step should be to run a broad "scouting gradient" (e.g., 5% to 95% organic solvent in 20-30 minutes) to determine the approximate elution window of your isomers.[3] Once identified, you can apply a much shallower gradient across that specific window (e.g., increase the organic phase by only 0.5-1% per minute). This increases the time isomers spend partitioning between the mobile and stationary phases, enhancing resolution.[4]

  • Alternative Stationary Phases: If optimizing the gradient on a C18 column fails, consider a stationary phase with a different separation mechanism. A Phenyl-Hexyl or Biphenyl phase can induce dipole-dipole and π-π stacking interactions between the stationary phase and the aromatic thiophene ring of your analytes. This alternative selectivity is often highly effective for separating aromatic positional isomers.

  • Temperature: Increasing column temperature (e.g., to 40-50 °C) reduces mobile phase viscosity, which improves mass transfer and can lead to sharper peaks and better resolution. However, be mindful of analyte stability at elevated temperatures.

Q2: My peaks are showing significant tailing. What is the cause and how do I fix it?

Peak tailing is a classic problem when analyzing acyl-CoAs. It is nearly always caused by unwanted secondary interactions between the analyte and the stationary phase or by issues with the mobile phase pH.[5][6]

  • Cause 1: Silanol Interactions: The large CoA portion of your molecule contains multiple phosphate groups, which carry a negative charge at typical HPLC pH ranges. These anionic groups can interact strongly with residual, positively charged silanol groups on the silica surface of the stationary phase. This secondary retention mechanism causes the peaks to tail.[6][7]

  • Cause 2: Mobile Phase pH near Analyte pKa: If the mobile phase pH is too close to an analyte's pKa, the molecule can exist in both its ionized and non-ionized forms during chromatography. This dual state leads to broadened and tailing peaks.[8][9][10] For robust separation, the mobile phase pH should be at least 1.5-2 pH units away from the analyte's pKa.[11]

Solutions:

  • Introduce an Ion-Pairing Reagent: This is the most effective solution for acyl-CoA analysis. An ion-pairing reagent is a mobile phase additive that contains a hydrophobic tail and a charged headgroup. For anionic acyl-CoAs, a cationic reagent like N,N-Dimethylbutylamine (DMBA) or Tributylamine (TBA) is used. The reagent pairs with the negatively charged phosphates, neutralizing them and preventing their interaction with the silica surface.[12][13] This results in dramatically improved peak symmetry.

  • Adjust Mobile Phase pH: Ensure your mobile phase pH is stable and appropriate. For acyl-CoAs, a slightly acidic pH (e.g., 5.0-6.0) using an MS-compatible buffer like ammonium acetate is a good starting point.[14][15] This helps maintain a consistent ionization state for the analytes.

  • Use a High-Quality, End-Capped Column: Modern columns are "end-capped" to minimize the number of free silanol groups. Using a high-purity, fully end-capped column is essential to reduce tailing.[6]

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18 (e.g., 1.8-2.6 µm, 100 x 2.1 mm)Good starting point for hydrophobicity-based separation. Small particles improve efficiency.
Mobile Phase A Water with 5-10 mM Ammonium Acetate + 2.5-5 mM DMBAAmmonium acetate is a volatile, MS-friendly buffer. DMBA acts as the ion-pairing reagent.[13]
Mobile Phase B 95:5 Acetonitrile:Water with 5-10 mM Ammonium AcetateAcetonitrile is a common organic modifier. Maintaining buffer in the organic phase ensures consistency.
pH Adjust aqueous phase to pH 5.0 - 6.0 with Acetic AcidControls analyte ionization state for consistent retention and peak shape.[11][14]
Flow Rate 0.2 - 0.4 mL/minTypical for 2.1 mm ID columns.
Column Temp. 40 °CReduces mobile phase viscosity, improving peak sharpness.
Initial Gradient 5-95% B over 20 minutesA "scouting gradient" to find the elution window of the isomers.[3]
Table 1: Recommended Starting LC Conditions for Thiophene Acyl-CoA Isomer Analysis.
Q3: I'm using an ion-pairing reagent, but my results are not reproducible. What should I check?

Ion-pairing chromatography is powerful but requires careful control for robust results. Irreproducibility often arises from the column equilibration or mobile phase preparation.

Workflow: Troubleshooting Ion-Pairing Reproducibility

Caption: A simple workflow for troubleshooting ion-pairing LC.

Key Considerations:

  • Column Equilibration: The ion-pairing reagent must fully adsorb onto the stationary phase to create a stable surface for separation. This process is slow. A new column may require flushing with the ion-pairing mobile phase for 30-60 minutes (or 20-30 column volumes) before it is ready for the first injection. Insufficient equilibration is a major source of retention time drift.

  • Mobile Phase Consistency: The concentration of the ion-pairing reagent and the mobile phase pH must be precisely controlled batch-to-batch.[8] Small variations can lead to significant shifts in selectivity and retention time. Always prepare fresh mobile phases and measure the pH of the aqueous portion before mixing with the organic solvent.[16]

  • Dedicated Column: It is best practice to dedicate a column exclusively to ion-pairing methods. It is very difficult to completely wash the reagent from the stationary phase, and residual reagent can interfere with other analyses.

Protocols

Protocol 1: Establishing an Optimized Gradient with an Ion-Pairing Reagent

This protocol provides a step-by-step guide to developing a robust separation method from scratch.

Objective: To resolve two or more thiophene acyl-CoA isomers using reversed-phase ion-pairing chromatography.

Materials:

  • HPLC or UHPLC system with mass spectrometer (MS)

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water with 5 mM Ammonium Acetate and 2.5 mM N,N-Dimethylbutylamine (DMBA), adjusted to pH 5.6 with acetic acid.

  • Mobile Phase B: 95:5 Acetonitrile:Water with 5 mM Ammonium Acetate.

  • Sample: Mixture of thiophene acyl-CoA isomer standards (~1 µg/mL).

Procedure:

  • System Preparation:

    • Install the C18 column and set the column oven to 40 °C.

    • Prime all solvent lines thoroughly with the new mobile phases.

  • Column Equilibration (Critical Step):

    • Set the flow rate to 0.3 mL/min.

    • Run a mobile phase composition of 95% A / 5% B for at least 45 minutes to ensure the stationary phase is fully saturated with the DMBA ion-pairing reagent.

  • Scouting Gradient Run:

    • Inject the isomer mixture.

    • Run the following gradient:

      • 0.0 min: 5% B

      • 20.0 min: 95% B

      • 22.0 min: 95% B

      • 22.1 min: 5% B

      • 27.0 min: 5% B (re-equilibration)

    • Identify the retention times (RT) of your isomers. Let's assume they elute between 10.5 and 11.5 minutes.

  • Optimized (Shallow) Gradient Run:

    • Based on the scouting run, design a new, shallower gradient focused on the elution window.

    • The goal is to start the shallow gradient about 2 minutes before the first isomer elutes and end it about 2 minutes after the last one elutes.

    • Example Optimized Gradient:

      • 0.0 min: 5% B

      • 8.0 min: 35% B (rapid ramp up to near the elution %B)

      • 14.0 min: 45% B (This is the shallow part: 10% change over 6 min, or ~1.67%/min)

      • 15.0 min: 95% B (wash)

      • 17.0 min: 95% B (wash)

      • 17.1 min: 5% B (re-equilibration)

      • 22.0 min: 5% B (re-equilibration)

  • Evaluation:

    • Assess the resolution between the isomer peaks. If resolution is still insufficient, you can further decrease the slope of the gradient (e.g., 1%/min) or slightly modify the mobile phase pH (e.g., from 5.6 to 5.4) and repeat the analysis.

References

Troubleshooting low signal intensity of 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA in mass spec

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the mass spectrometry analysis of 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving robust and sensitive detection of this and other acyl-Coenzyme A (acyl-CoA) thioesters. We will explore the causal factors behind low signal intensity and provide field-proven troubleshooting strategies and detailed protocols to enhance your experimental outcomes.

Introduction: The Challenge of Acyl-CoA Analysis

Acyl-CoAs are a class of metabolically crucial molecules that are notoriously difficult to analyze.[1] Their inherent instability in aqueous solutions, susceptibility to degradation, and complex structure present significant hurdles in sample preparation and mass spectrometric detection.[1][2] Low signal intensity for this compound is a frequent issue stemming from a combination of factors including inefficient extraction, poor ionization efficiency, in-source instability, and signal suppression from complex biological matrices.[3][4] This guide provides a systematic approach to identifying and resolving these issues.

Troubleshooting Guide: From Sample to Signal

This section addresses specific problems you may encounter during your analysis in a question-and-answer format.

Problem 1: I am seeing no signal, or the signal is indistinguishable from noise.

Question: I've injected my prepared sample, but I can't find the peak for this compound, not even in the extracted ion chromatogram. Where did my signal go?

Possible Causes & Solutions:

  • Fundamental Instrument Issues: Before troubleshooting the analyte, confirm the instrument is performing as expected. A complete loss of signal often points to a singular, system-wide failure.[5]

    • Solution: Infuse a known, stable compound (e.g., a tuning solution standard like reserpine or your analyte standard if available) directly into the mass spectrometer. If there is still no signal, the issue is with the instrument itself (e.g., no stable electrospray, detector voltage off, clogged capillary).[5][6] Check gas supplies (nebulizing and drying gases), solvent lines, and electrospray needle positioning. Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's guidelines.[7]

  • Analyte Degradation: Acyl-CoAs are highly unstable. Thioester bonds are susceptible to hydrolysis, especially at non-optimal pH and temperatures.

    • Solution: Process samples rapidly on ice or at 4°C at all times.[2] For long-term storage, keep extracts and samples at -80°C.[2] Avoid repeated freeze-thaw cycles. Re-prepare a fresh standard in a suitable solvent (e.g., methanol has shown good stability for acyl-CoAs) and inject it to confirm the analyte's integrity.[2]

  • Incorrect MRM Transitions: For targeted analysis on a triple quadrupole mass spectrometer, using the wrong precursor-to-product ion transition will result in no signal.

    • Solution: The most sensitive and selective analysis is achieved using Multiple Reaction Monitoring (MRM).[2] If you have not optimized the transitions for this compound, you must do so. Infuse a pure standard and perform a precursor ion scan to identify the [M+H]+ adduct. Then, perform a product ion scan on that precursor m/z to identify the most intense and stable fragment ions. A common and highly specific fragmentation for acyl-CoAs involves the neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety (506.9952 Da) or the formation of the adenosine 3′,5′-diphosphate key fragment (m/z 428.0365).[8]

Problem 2: I can detect a peak, but the signal intensity is very low and not suitable for quantification.

Question: My peak is present but weak. How can I increase its intensity to improve the signal-to-noise ratio and meet my assay's sensitivity requirements?

Possible Causes & Solutions:

  • Inefficient Sample Extraction: The recovery of your analyte from the biological matrix may be poor. The choice of extraction solvent is critical.[2]

    • Solution: Protein precipitation is a common first step. While trichloroacetic acid (TCA) is often used, it may require a subsequent solid-phase extraction (SPE) step to remove it, which can lead to the loss of more polar CoA species.[9] Consider using 5-sulfosalicylic acid (SSA) for deproteinization, as it can be directly injected and has been shown to improve the recovery of various CoA compounds compared to TCA/SPE methods.[9]

  • Poor Ionization Efficiency: this compound, like other acyl-CoAs, may not ionize efficiently under all conditions.

    • Solution: Positive mode electrospray ionization (ESI) is most commonly reported for acyl-CoA analysis.[2][10] Optimize ion source parameters such as capillary voltage, source temperature, and gas flows.[7] The composition of the mobile phase is also critical. The use of modifiers like ammonium acetate or ammonium hydroxide can significantly improve ionization and chromatographic peak shape.[2][10]

  • Matrix Effects (Ion Suppression): This is one of the most common causes of low signal intensity in LC-MS. Co-eluting endogenous components from the biological matrix (e.g., salts, lipids, other metabolites) can compete with the analyte for ionization in the ESI source, suppressing its signal.[4]

    • Solution:

      • Improve Chromatography: Enhance the separation of your analyte from interfering matrix components. Experiment with different gradient profiles or consider a different stationary phase column.[2][3]

      • Enhance Sample Cleanup: If protein precipitation alone is insufficient, incorporate a solid-phase extraction (SPE) step to remove interfering substances.[2][11]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will be affected by ion suppression to the same degree. By using the ratio of the analyte to the SIL-IS for quantification, the variability is normalized.[11]

      • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement in your assay (see Experimental Protocol 1).[11]

Problem 3: My signal intensity is inconsistent and reproducibility is poor.

Question: The peak area for my analyte varies significantly between injections of the same sample or between different samples in the same batch. What is causing this variability?

Possible Causes & Solutions:

  • Autosampler Stability: The analyte may be degrading in the autosampler over the course of a long analytical run.

    • Solution: Keep the autosampler temperature low (e.g., 4-10°C). Prepare smaller batches of samples if necessary. To test for this, inject the same sample at the beginning, middle, and end of your sequence to see if there is a trend of decreasing signal intensity over time.

  • Inconsistent Sample Preparation: Variability in extraction efficiency between samples will lead to inconsistent results.

    • Solution: Ensure precise and consistent execution of the sample preparation protocol for all samples. Use an internal standard (preferably a SIL-IS) added at the very beginning of the extraction process to account for variability in recovery.[11]

  • Chromatographic Issues: Fluctuations in retention time can lead to inconsistent integration and peak areas. Poor peak shape (e.g., tailing or splitting) can also impact reproducibility.

    • Solution: Ensure the LC system is properly equilibrated before injection. If peak shape is poor, investigate potential causes such as column degradation, mismatched solvent strength between the sample and mobile phase, or secondary interactions with the stationary phase.[11] Using a guard column can help protect the analytical column from matrix components.[11]

Visual Troubleshooting & Workflow

The following diagrams provide a logical workflow for troubleshooting and illustrate the concept of matrix effects.

TroubleshootingWorkflow start Low Signal Intensity Detected check_ms Step 1: Verify MS Performance (Direct Infusion of Standard) start->check_ms ms_ok Signal OK? check_ms->ms_ok ms_issue Troubleshoot MS Hardware: - Check spray/voltages - Tune & Calibrate - Clean source ms_ok->ms_issue No check_sample Step 2: Assess Sample Integrity & MRM Transitions ms_ok->check_sample Yes sample_ok Signal OK with Fresh Standard? check_sample->sample_ok sample_issue Address Sample Issues: - Re-optimize MRM transitions - Improve sample handling (keep cold) - Check for degradation sample_ok->sample_issue No check_method Step 3: Investigate Method-Specific Issues (Extraction, LC, Matrix) sample_ok->check_method Yes method_ok Signal Robust? check_method->method_ok method_issue Optimize Method: - Improve extraction recovery - Quantify/mitigate matrix effects - Optimize LC separation method_ok->method_issue No solution Problem Resolved method_ok->solution Yes method_issue->check_method

Caption: Systematic workflow for troubleshooting low signal intensity.

MatrixEffects Impact of Matrix Effects on Analyte Signal cluster_0 Scenario A: No Matrix Effect cluster_1 Scenario B: Ion Suppression cluster_2 Scenario C: Ion Enhancement a Analyte Ion Signal Intensity: 100% b Analyte Ion Signal Intensity: 30% c Analyte Ion Signal Intensity: 150% b_interfere Co-eluting Matrix Components (compete for ionization) c_interfere Co-eluting Matrix Components (improve ionization)

Caption: Visualization of ion suppression and enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for this compound? A1: Positive electrospray ionization (ESI+) is most frequently reported and generally provides better sensitivity for acyl-CoA compounds.[2][10] However, due to the phosphate groups, negative mode ESI can also work and may be advantageous in reducing interferences from certain matrices.[10] It is always best to test both modes during method development.

Q2: How can I quantitatively assess the matrix effect for my assay? A2: The most common method is the post-extraction spike, which calculates a "Matrix Factor" (MF).[11] This is done by comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution.[11] An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF = 1 indicates no matrix effect.[11] See the detailed protocol below.

Q3: Are there any derivatization strategies to improve the signal? A3: While not commonly required for acyl-CoAs due to their inherent chargeability, derivatization is a strategy to improve ionization efficiency for certain molecules. For compounds with poor ionization, derivatization can add a readily ionizable group.[12] However, for acyl-CoAs, optimizing sample preparation, chromatography, and MS parameters is typically a more direct and effective approach.

Q4: My chromatography shows significant peak tailing. How can I fix this? A4: Peak tailing for large, polar molecules like acyl-CoAs can be due to secondary interactions with the stationary phase or poor solubility. Try adjusting the mobile phase pH; a higher pH can sometimes improve the peak shape for acidic compounds.[2] Ensure your column is in good condition and consider a different column chemistry if the problem persists.[2]

Data & Parameter Summary

The following tables provide a starting point for your method development.

Table 1: Recommended LC-MS/MS Parameters (Starting Point)

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for acyl-CoAs.[3]
Mobile Phase A Water with 5-10 mM Ammonium AcetateBuffering agent that aids in ionization and peak shape.[10]
Mobile Phase B Acetonitrile or MethanolStandard organic solvents for reversed-phase chromatography.
Gradient Start at low %B, ramp to high %B, re-equilibrateElutes a wide range of polar and non-polar compounds.[2]
Ionization Mode Electrospray Ionization (ESI), Positive ModeGenerally provides the highest sensitivity for acyl-CoAs.[2][10]
Analysis Mode Multiple Reaction Monitoring (MRM)Offers the highest selectivity and sensitivity for quantification.[2]
Key MRM Target Neutral loss of 507 Da or fragment ion at m/z 428Characteristic fragmentation of the CoA moiety.[8]

Experimental Protocol 1: Assessment of Matrix Effects via Post-Extraction Spike

This protocol allows for the quantitative measurement of matrix effects on the signal of this compound.

Objective: To calculate the Matrix Factor (MF) to determine if co-eluting matrix components are suppressing or enhancing the analyte signal.

Materials:

  • Blank biological matrix (e.g., plasma, cell lysate) from a source known to not contain the analyte.

  • Pure analytical standard of this compound.

  • Your established sample preparation reagents and equipment (e.g., protein precipitation solvent).

  • Calibrated LC-MS/MS system.

Procedure:

  • Prepare "Set A": Analyte Spiked in Extracted Matrix a. Take a known volume (e.g., 100 µL) of the blank biological matrix. b. Perform your complete sample extraction procedure (e.g., protein precipitation followed by centrifugation). c. Collect the resulting supernatant (the clean extract). d. Spike a known amount of the analyte standard into this clean extract to achieve a final concentration that is representative of your typical samples (e.g., mid-range of your calibration curve). e. Vortex to mix thoroughly.

  • Prepare "Set B": Analyte in Neat Solution a. Prepare a standard solution of the analyte in your final reconstitution solvent (the solvent you use to dissolve your dried extract before injection). b. The concentration of this standard must be identical to the final concentration prepared in Set A.

  • Analysis a. Inject multiple replicates (e.g., n=3-5) of both Set A and Set B onto the LC-MS/MS system. b. Record the average peak area for the analyte from each set.

  • Calculation a. Calculate the Matrix Factor (MF) using the following formula: MF = (Average Peak Area from Set A) / (Average Peak Area from Set B)

Interpretation of Results:

  • MF ≈ 1: No significant matrix effect.

  • MF < 1: Ion suppression is occurring. For example, an MF of 0.4 indicates 60% signal suppression.

  • MF > 1: Ion enhancement is occurring. For example, an MF of 1.5 indicates 50% signal enhancement.

This quantitative data will guide your decisions on whether to improve sample cleanup, adjust chromatography, or implement a stable isotope-labeled internal standard.[11]

References

Technical Support Center: Enhancing Thiophene Metabolism Enzyme Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist

Welcome to the technical support center dedicated to the intricate science of thiophene metabolism. Thiophene rings are prevalent scaffolds in pharmaceuticals and industrial chemicals, making the study of their metabolic fate critical for drug safety assessment and environmental bioremediation.[1][2] However, working with the enzymes responsible for this metabolism—often cytochrome P450s or specialized microbial enzymes—can be challenging.[3][4][5] This guide is designed to provide you with field-proven insights, moving beyond simple protocols to explain the causality behind experimental choices. Here, you will find robust troubleshooting guides, detailed methodologies, and answers to frequently asked questions to enhance the activity and stability of your enzymes.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers encounter when beginning their work on thiophene-metabolizing enzymes.

Q1: What are the primary enzyme families that metabolize thiophenes?

The two main groups are mammalian cytochrome P450 monooxygenases (CYPs) and various microbial enzymes.

  • Cytochrome P450s: In mammals, CYPs are the principal enzymes responsible for metabolizing thiophene-containing drugs.[4][6] They typically oxidize the thiophene ring to form reactive intermediates.

  • Microbial Enzymes: Certain bacteria, such as strains of Rhodococcus, have evolved pathways to degrade thiophene derivatives completely, often using them as a sole carbon and energy source.[5] These pathways involve different enzyme classes, including CoA ligases and oxidoreductases.[2]

Q2: What are the major metabolic pathways for thiophene?

Thiophene metabolism generally proceeds via two main routes, particularly in the context of drug bioactivation:

  • S-oxidation: The sulfur atom of the thiophene ring is oxidized to form a highly reactive thiophene S-oxide.[3][7]

  • Epoxidation: The C=C double bonds of the ring are oxidized to form a thiophene epoxide. This is also a reactive metabolite.[3][4]

Both pathways are CYP-dependent and can lead to the formation of reactive metabolites responsible for drug-induced toxicity.[3][4] Microbial degradation follows a different path, often involving ring cleavage to prevent the formation of toxic intermediates.[2]

Q3: Why is enhancing enzyme activity for thiophene metabolism important?

Optimizing enzyme activity is crucial for several applications:

  • Drug Development: To accurately predict the toxicity of thiophene-containing drug candidates, it is essential to have a robust in vitro system that can generate and detect all potential reactive metabolites.[3][4]

  • Bioremediation: For environmental cleanup, enhancing the activity and stability of bacterial enzymes that degrade thiophenes can lead to more efficient removal of these pollutants from contaminated sites.[8]

  • Synthetic Chemistry: These enzymes can be used as biocatalysts for the selective hydroxylation of aromatic compounds, a challenging reaction in traditional organic synthesis.[9]

Q4: What are the common challenges when working with these recombinant enzymes?

Researchers often face issues such as low protein expression, formation of inactive and insoluble protein aggregates (inclusion bodies), low catalytic activity even when soluble, and poor stability over time.[10][11][12] These problems can stem from the inherent properties of the enzyme, the choice of expression system, or suboptimal reaction conditions.

Visualizing Thiophene Metabolic Pathways

Understanding the metabolic route is the first step in any functional study. The diagram below illustrates the two primary CYP450-mediated bioactivation pathways for a generic thiophene ring.

ThiopheneMetabolism cluster_pathways Bioactivation Pathways Thiophene Thiophene Substrate CYP450 Cytochrome P450 (+ NADPH/O2) Thiophene->CYP450 Metabolism Epoxide Thiophene Epoxide CYP450->Epoxide Epoxidation SOxide Thiophene S-Oxide CYP450->SOxide S-oxidation ReactiveMetabolites Reactive Metabolites Epoxide->ReactiveMetabolites SOxide->ReactiveMetabolites Detox Detoxification (e.g., GSH Conjugation) ReactiveMetabolites->Detox Toxicity Covalent Binding to Proteins (Toxicity) ReactiveMetabolites->Toxicity

Caption: CYP450-mediated bioactivation of thiophene.

Troubleshooting Guide: From Low Expression to No Activity

This guide provides a systematic approach to diagnosing and solving common issues encountered during the expression and characterization of thiophene-metabolizing enzymes.

Problem 1: Low or No Recombinant Protein Expression

You've cloned your gene, induced expression, but the target protein band is faint or absent on an SDS-PAGE gel.

Potential CauseScientific Rationale & Recommended Solution
Codon Bias The codon usage of your gene may not match the tRNA availability in your E. coli expression host, leading to stalled translation. Solution: Re-synthesize the gene with codons optimized for E. coli. Alternatively, use a host strain like BL21(DE3)-pLysS/RIL, which contains a plasmid expressing tRNAs for rare codons.[13][14]
Protein Toxicity Leaky (basal) expression of a toxic protein can inhibit cell growth before induction.[13] Solution: Switch to an expression system with tighter regulation. For T7-based vectors, use a pLysS or pLysE host, which expresses T7 lysozyme to inhibit basal T7 RNA polymerase activity. Adding 0.5-1% glucose to the growth media can also help repress the lac promoter.[15]
mRNA Instability High GC content or stable secondary structures at the 5' end of the mRNA can hinder ribosome binding and initiation. Solution: Introduce silent mutations in the first 5-10 codons to reduce GC content and break up stable hairpins. This can significantly improve translational efficiency without altering the protein sequence.[13]
Problem 2: High Expression, but Protein is Insoluble (Inclusion Bodies)

You see a thick band of your protein on the gel, but it's all in the insoluble pellet after cell lysis.

Potential CauseScientific Rationale & Recommended Solution
Misfolding due to High Expression Rate Overwhelming the cellular folding machinery by expressing too much protein too quickly is a primary cause of aggregation. Solution: Lower the induction temperature to 18-25°C and induce overnight. This slows down protein synthesis, giving polypeptides more time to fold correctly. Reducing the inducer (e.g., IPTG) concentration can also help.[12][15]
Lack of Chaperones or PTMs The enzyme may require specific chaperones for proper folding or post-translational modifications (PTMs) that are absent in E. coli. Solution: Co-express molecular chaperones (e.g., GroEL/GroES) to assist in folding. If PTMs are required, consider switching to a eukaryotic expression system like yeast (Pichia pastoris) or insect cells.[11]
Suboptimal Buffer Conditions The lysis buffer may not be conducive to your protein's solubility. Solution: Screen different lysis buffers. Try varying pH, ionic strength, and adding stabilizing agents like 5-10% glycerol, L-arginine, or non-detergent sulfobetaines.
Problem 3: Protein is Soluble, but Catalytic Activity is Low or Absent

Your protein is soluble and pure, but the assay shows minimal to no conversion of the substrate.

Potential CauseScientific Rationale & Recommended Solution
Missing Cofactors or Prosthetic Groups Many monooxygenases (like CYPs) require cofactors (e.g., NADPH) and prosthetic groups (e.g., heme) for activity. These may not be sufficiently incorporated during expression. Solution: Ensure all necessary cofactors are present in the assay buffer in non-limiting concentrations. For heme-containing proteins expressed in E. coli, supplementing the growth media with δ-aminolevulinic acid (a heme precursor) can improve heme incorporation.
Incorrect Assay Conditions Enzyme activity is highly dependent on pH, temperature, and ionic strength. The standard assay buffer may be suboptimal. Solution: Perform a systematic optimization screen. Test a range of pH values (e.g., 6.0-9.0), temperatures (e.g., 25-40°C), and salt concentrations (e.g., 50-500 mM NaCl). See the protocol below for a detailed workflow.
Enzyme Instability / Degradation The purified protein may be unstable and losing activity during purification or storage.[11] Contaminating proteases from the host can also degrade the enzyme.[11] Solution: Add protease inhibitors to your lysis buffer.[15] Handle the purified protein on ice at all times. For long-term storage, flash-freeze single-use aliquots in a buffer containing 10-20% glycerol and store at -80°C to avoid repeated freeze-thaw cycles.[11]
Substrate or Product Inhibition High concentrations of the substrate or the accumulation of product can inhibit the enzyme's activity. Solution: Run a substrate titration curve to determine the optimal concentration and check for substrate inhibition at high concentrations. Perform a time-course experiment to ensure your activity measurement is in the initial linear range before product accumulation becomes inhibitory.[16]

Experimental Workflow & Protocols

Workflow for Troubleshooting Low Enzyme Activity

This diagram outlines a logical flow for diagnosing and resolving issues with recombinant enzyme activity.

TroubleshootingWorkflow cluster_expression Expression Phase cluster_solubility Solubility Phase cluster_activity Activity Phase start Start: Clone Gene into Expression Vector induce Induce Protein Expression start->induce check_exp Check Expression (SDS-PAGE) induce->check_exp no_exp No/Low Expression check_exp->no_exp No lysis Cell Lysis & Centrifugation check_exp->lysis Yes optimize_exp Optimize Codons Change Host/Vector Lower Temperature no_exp->optimize_exp optimize_exp->induce check_sol Check Solubility (Pellet vs Supernatant) lysis->check_sol insoluble Insoluble (Inclusion Bodies) check_sol->insoluble No purify Purify Soluble Protein check_sol->purify Yes optimize_sol Lower Induction Temp Add Solubility Tags Test Refolding insoluble->optimize_sol optimize_sol->induce assay Perform Activity Assay purify->assay check_act Check Activity assay->check_act low_act Low/No Activity check_act->low_act No success Success: Active Enzyme check_act->success Yes optimize_assay Check Cofactors Optimize Buffer (pH, Salt) Check Stability low_act->optimize_assay optimize_assay->assay

Caption: A systematic workflow for troubleshooting recombinant enzyme production.

Protocol: Systematic Buffer Optimization for Enzyme Activity

This protocol describes a 96-well plate-based screen to rapidly identify optimal pH and salt conditions for your enzyme.

Objective: To determine the optimal pH and ionic strength for enzyme activity.

Materials:

  • Purified, soluble enzyme stock

  • Thiophene substrate stock solution

  • Cofactor stock solution (e.g., NADPH)

  • 96-well UV-transparent or fluorescence plates

  • Multichannel pipette

  • Plate reader

  • Buffer stocks (e.g., 1M MES, 1M HEPES, 1M Tris)

  • Salt stock (e.g., 5M NaCl)

Procedure:

  • Prepare Buffer Grid:

    • In a 96-well plate, create a pH gradient horizontally and a salt gradient vertically.

    • pH Gradient (Columns 1-12): Use a combination of buffers to cover a wide range. For example:

      • Columns 1-4: MES buffer for pH 6.0, 6.5, 7.0

      • Columns 5-8: HEPES buffer for pH 7.0, 7.5, 8.0

      • Columns 9-12: Tris buffer for pH 8.0, 8.5, 9.0

    • Salt Gradient (Rows A-H): Add NaCl to achieve final concentrations from 0 mM to 350 mM in 50 mM increments down the rows.

    • Self-Validation: Include a "no enzyme" control row and a "no substrate" control row to check for background signal.

  • Add Reaction Components:

    • To each well, add the appropriate buffer and salt.

    • Add the necessary cofactor (e.g., NADPH) to a final concentration known to be saturating.

    • Add the thiophene substrate. It is critical to start with a concentration below the Km if known, or around 10-50 µM if unknown, to avoid potential substrate inhibition.

  • Initiate and Monitor the Reaction:

    • Equilibrate the plate to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding a fixed amount of your purified enzyme to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in a plate reader and monitor the reaction progress (e.g., by measuring the decrease in NADPH absorbance at 340 nm or the formation of a fluorescent product) over time.

  • Analyze Data:

    • Calculate the initial reaction rate for each well from the linear portion of the time course.

    • Plot the activity as a 3D surface or a heat map with pH on the x-axis and salt concentration on the y-axis.

    • The peak of this map represents your optimal buffer condition for further, more detailed kinetic analysis.

References

Technical Support Center: Minimizing Degradation of Acyl-CoA Thioesters in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for acyl-CoA analysis. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying principles to ensure the integrity of your precious samples. Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in metabolism, linking carbohydrate, fat, and protein pathways.[1][2] However, their central role is matched by their inherent instability, making accurate quantification a significant analytical challenge.[2][3] This guide provides in-depth, field-proven answers to common issues encountered during sample preparation and analysis.

Section 1: Frequently Asked Questions - The Chemistry of Acyl-CoA Instability

Understanding why acyl-CoAs degrade is the first step toward preventing it. This section addresses the fundamental chemical and enzymatic threats to your samples.

Q1: What are the primary causes of thioester bond degradation in acyl-CoA samples?

A1: The high-energy thioester bond that makes acyl-CoAs vital for metabolic reactions also renders them highly susceptible to degradation.[4] There are two primary culprits:

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis in aqueous solutions, a reaction that is significantly accelerated in alkaline (basic) conditions.[5][6]

  • Enzymatic Degradation: Biological samples are rich in acyl-CoA thioesterases (ACOTs), enzymes that rapidly and specifically hydrolyze the thioester bond, releasing Coenzyme A and a free fatty acid.[5][7] If not immediately inactivated, these enzymes are the single greatest threat to sample integrity during preparation.[5][8]

Q2: How critical is pH for acyl-CoA stability?

A2: pH is arguably the most critical chemical factor. The thioester bond is most stable in a slightly acidic environment.

  • Alkaline pH ( > 7.0): Greatly accelerates chemical hydrolysis.[5]

  • Strongly Acidic pH ( < 4.0): While preferable to alkaline conditions, strong acidity can also promote hydrolysis over time.[5]

  • Optimal pH Range: For maximum stability in aqueous solutions, maintaining a pH between 4.0 and 6.8 is highly recommended.[5] An extraction buffer at pH 4.9, for instance, serves the dual purpose of minimizing chemical hydrolysis while simultaneously inhibiting the activity of many degradative enzymes.[5]

Q3: What is the role of temperature in sample degradation?

A3: All degradative processes, both chemical and enzymatic, are accelerated at higher temperatures. Therefore, maintaining low temperatures throughout the entire sample preparation workflow is non-negotiable.

  • Sample Collection: Tissues must be flash-frozen (quenched) in liquid nitrogen immediately upon collection to halt all enzymatic activity.[2]

  • Extraction: All steps, from homogenization to centrifugation, should be performed on ice or at 4°C to minimize both enzymatic degradation and chemical hydrolysis.[5][9]

  • Storage: For long-term stability, storing extracted samples as dry pellets at -80°C is the gold standard.[5]

Q4: What are acyl-CoA thioesterases (ACOTs) and why are they a major problem?

A4: Acyl-CoA thioesterases (ACOTs) are a family of enzymes whose biological role is to hydrolyze acyl-CoAs back into free fatty acids and Coenzyme A.[7] While essential for regulating lipid metabolism in vivo, their activity becomes a major liability during sample preparation.[7] Once cells are lysed, these enzymes gain access to the entire cellular pool of acyl-CoAs and will rapidly degrade them unless they are denatured and inactivated.[8] This is why the first step of any extraction protocol must be a rapid and effective quenching procedure that stops all enzymatic reactions instantly.[2][9]

cluster_0 Primary Degradation Pathways AcylCoA Acyl-CoA Thioester Hydrolysis Chemical Hydrolysis (esp. Alkaline pH) AcylCoA->Hydrolysis Enzymatic Enzymatic Cleavage (Acyl-CoA Thioesterases) AcylCoA->Enzymatic Products Free Fatty Acid + Coenzyme A Hydrolysis->Products Degradation Enzymatic->Products Degradation

Caption: Key pathways leading to the degradation of acyl-CoA thioesters.

Section 2: Troubleshooting Guide - From Sample Collection to Analysis

This section provides solutions to common problems, framed as a series of troubleshooting questions.

Q5: My acyl-CoA recovery is consistently low. What are the likely causes and solutions?

A5: This is the most common issue in acyl-CoA analysis and almost always points to degradation during sample preparation. Let's break down the potential failure points:

  • Potential Cause 1: Ineffective Metabolic Quenching.

    • The Problem: There is a delay between sample collection and the complete cessation of enzymatic activity. Even seconds matter.

    • The Solution: Use freeze-clamping with tongs pre-chilled in liquid nitrogen as the gold standard for tissues.[2] This provides the most rapid freezing possible. For cultured cells, aspirate the media and immediately add an ice-cold quenching solution, such as 80% methanol or a mixed organic-aqueous solvent, to instantly arrest metabolism.[9][10]

  • Potential Cause 2: Persistent Enzymatic Activity.

    • The Problem: Your homogenization or extraction buffer is not effectively inactivating acyl-CoA thioesterases.

    • The Solution: Ensure your homogenization takes place in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) and/or with organic solvents like methanol or acetonitrile, which help denature and precipitate proteins, including degradative enzymes.[5] Work quickly and never allow the sample to thaw.[2]

  • Potential Cause 3: Chemical Hydrolysis.

    • The Problem: The pH of your extraction, storage, or reconstitution solvents is suboptimal, likely too alkaline.

    • The Solution: Meticulously verify the pH of all buffers, ensuring they are in the stable range of 4.0-6.8.[5] When reconstituting your dried extract for LC-MS analysis, consider using methanol or a methanol/buffer mixture, which has been shown to provide better stability than purely aqueous solutions.[5]

Q6: I see significant sample degradation in the autosampler during my LC-MS run. How can I minimize this?

A6: The autosampler can be a "hot zone" for degradation if not properly managed. Even at 4°C, some acyl-CoA species can degrade over a 24-hour period.[5]

  • Optimize Autosampler Temperature: Set the autosampler to the lowest stable temperature it can maintain, typically 4°C.

  • Choose Your Reconstitution Solvent Wisely: As mentioned, reconstituting the dried sample pellet in methanol or a solution of 50% methanol / 50% ammonium acetate (pH ~7) often improves stability compared to water.[5] Research has shown that 80% methanol can be an effective extraction solvent, indicating its compatibility and stabilizing effect.[10]

  • Analyze Promptly: Do not let samples sit in the autosampler for extended periods. The best practice is to analyze samples as quickly as possible after reconstitution.

Q7: My long-term stored samples give poor results. What are the best storage practices?

A7: Improper storage is a frequent cause of sample loss.

  • Store as a Dry Pellet: For long-term storage, the most stable form is a dry pellet. After extraction, dry the supernatant completely under a stream of nitrogen or using a vacuum concentrator.

  • Use -80°C: Store these dry pellets at -80°C.[5] This is essential for long-term stability.

  • Aliquot to Avoid Freeze-Thaw Cycles: If you must store samples in solution, use a slightly acidic buffer (pH 4.0-6.0) and store them in single-use aliquots at -80°C.[5] Repeated freeze-thaw cycles will degrade acyl-CoAs.

Q8: Can antioxidants help prevent degradation?

A8: Yes, they can be beneficial, specifically for preventing oxidation. The thiol (-SH) group of the Coenzyme A moiety is susceptible to oxidation, which can form CoA disulfides and interfere with analysis.[5] While the primary threat is hydrolysis, adding a reducing agent like dithiothreitol (DTT) or 2-mercaptoethanol to your buffers can help maintain the reduced state of the CoA molecule.[5]

Start Low Acyl-CoA Signal? Prep Degradation During Sample Prep? Start->Prep Storage Degradation During Storage? Start->Storage [If prep is optimized] Sol_Quench Solution: Use rapid quenching with cold organic solvent or freeze-clamping. Prep->Sol_Quench Is quenching instant? Sol_pH Solution: Check pH of all buffers. Maintain pH 4.0-6.8. Prep->Sol_pH Is pH optimal? Sol_Recon Solution: Reconstitute in methanol, not just water. Keep cold. Prep->Sol_Recon Degradation in autosampler? Sol_Store Solution: Store as dry pellet at -80°C. Storage->Sol_Store Long-term? Sol_Aliquot Solution: Aliquot samples to avoid freeze-thaw cycles. Storage->Sol_Aliquot Multiple uses?

Caption: A decision tree for troubleshooting low acyl-CoA signal due to degradation.

Section 3: Protocols and Data Summaries

To provide actionable guidance, this section includes a standardized extraction protocol and a summary table of critical parameters.

Protocol: Robust Extraction of Acyl-CoAs from Tissue

This protocol is adapted from methods designed to rapidly inactivate enzymes and efficiently extract a broad range of acyl-CoA species.[1][5]

Materials:

  • Frozen tissue sample (50-100 mg), kept in liquid nitrogen

  • Pre-chilled glass Dounce homogenizer

  • Ice-cold 100 mM KH2PO4 buffer, pH 4.9

  • Ice-cold organic solvent mix (e.g., acetonitrile/methanol/water 2:2:1 v/v/v)[1][11]

  • Centrifuge capable of 4°C and >12,000 x g

Procedure:

  • Metabolic Quenching & Homogenization:

    • Weigh 50-100 mg of tissue, ensuring it remains frozen. Grinding to a powder under liquid nitrogen is ideal.[2]

    • To the pre-chilled homogenizer, add the frozen tissue powder and 20-fold excess (v/w) of the ice-cold organic-aqueous extraction solution (e.g., for 50 mg tissue, use 1 mL solvent).[1][11]

    • Homogenize thoroughly on ice until no visible tissue fragments remain. The organic solvent will simultaneously quench enzymatic reactions and begin the extraction.[1]

  • Protein Precipitation & Extraction:

    • Transfer the homogenate to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 15 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris and precipitated proteins.[1][9]

  • Supernatant Collection & Drying:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

    • Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac). Avoid excessive heat.

  • Storage & Reconstitution:

    • Store the resulting dry pellet at -80°C until analysis.[5]

    • For LC-MS analysis, reconstitute the pellet in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol or an ammonium acetate buffer, vortex, centrifuge to remove any particulates, and transfer to an LC vial.[5][10]

Start 1. Sample Collection Quench 2. Metabolic Quenching (Liquid N2 Freeze-Clamp) Start->Quench Homogenize 3. Homogenization (Frozen, in Cold Solvent) Quench->Homogenize Extract 4. Centrifugation (4°C, High Speed) Homogenize->Extract Collect 5. Collect Supernatant Extract->Collect Dry 6. Dry Extract (Nitrogen Stream) Collect->Dry Store 7. Storage (Dry Pellet, -80°C) Dry->Store Analyze 8. Reconstitute & Analyze (LC-MS/MS) Store->Analyze

Caption: Recommended experimental workflow for acyl-CoA sample preparation.

Summary Table: Critical Parameters for Acyl-CoA Stability
ParameterRecommended ConditionRationale
Extraction pH 4.9Inhibits thioesterase activity and minimizes chemical hydrolysis.[5]
Storage/Analysis pH 4.0 - 6.8The thioester bond is most stable in this slightly acidic range.[5]
Extraction Temperature 4°C (On Ice)Minimizes enzymatic degradation and slows chemical hydrolysis.[5]
Storage Temperature -80°CEssential for long-term stability, especially for dry pellets.[5]
Reconstitution Solvent Methanol or 50% MethanolMethanol often provides better stability for acyl-CoAs over 24 hours in an autosampler compared to purely aqueous solutions.[5]

References

Technical Support Center: Strategies for Increasing the Solubility of Synthetic Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical strategies for addressing one of the most common challenges in medicinal chemistry and formulation science: the poor aqueous solubility of synthetic thiophene derivatives. Thiophene-based compounds are a cornerstone in modern drug discovery, but their inherent hydrophobicity often presents a significant hurdle to preclinical testing and clinical development.[1][2][3]

This document is structured as a series of question-and-answer-based troubleshooting guides. It is designed to walk you through initial assessments, strategic decision-making, and the implementation of advanced solubility enhancement techniques.

Part 1: Foundational Troubleshooting & Initial Assessment

Before proceeding to advanced and resource-intensive methods, it is crucial to correctly diagnose the nature of your solubility problem. This section addresses the most common initial hurdles.

Q1: My thiophene derivative "crashes out" of solution during my experiment. What is happening and is it a true solubility issue?

Answer: You are likely observing a distinction between two different types of solubility: thermodynamic and kinetic .[4][5]

  • Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can remain dissolved in a solvent at equilibrium under specific conditions (e.g., temperature, pH). This is a fixed, intrinsic property of the molecule in that solvent.[5][6]

  • Kinetic Solubility is measured by dissolving a compound in a concentrated organic solvent (like DMSO) and then diluting it into an aqueous buffer. The concentration at which the compound precipitates is its kinetic solubility.[6] This value is often higher than the thermodynamic solubility because it can form a temporary, supersaturated solution.[4][5][7]

Troubleshooting Insight: If your compound precipitates from a DMSO stock diluted in aqueous buffer, you are exceeding its kinetic solubility. This is a common issue in high-throughput screening assays.[8] The immediate solution is to lower the final compound concentration. However, for formulation development, you must address the underlying thermodynamic solubility.

Q2: I've confirmed my compound has low thermodynamic solubility. Can I simply adjust the pH of my solution?

Answer: This is an excellent first step, but it is only effective if your thiophene derivative possesses ionizable functional groups .

The principle is based on converting the neutral, often less soluble form of a molecule into its charged, more water-soluble salt form.[9][10]

  • For Weakly Basic Derivatives: If your molecule contains a basic nitrogen (e.g., an amine or pyridine-like moiety), decreasing the pH (making the solution more acidic) will protonate that site. The resulting cationic salt will likely have significantly higher aqueous solubility.

  • For Weakly Acidic Derivatives: If your molecule contains an acidic proton (e.g., a carboxylic acid, phenol, or certain amides), increasing the pH (making the solution more basic) will deprotonate that site. The resulting anionic salt will be more soluble.

Causality: The charged, ionized form of a drug can participate in more favorable ion-dipole interactions with water molecules, which are energetically more favorable than the interactions of the neutral species, leading to increased solubility.[11] If your molecule is neutral with no ionizable groups, pH adjustment will have a negligible effect.

Part 2: Strategic Decision-Making for Solubility Enhancement

If basic troubleshooting fails, a systematic approach is needed. The choice of strategy depends on your experimental stage, available resources, and whether the core molecule can be modified.

Q3: Chemical modification vs. formulation? How do I choose the right path for my project?

Answer: The optimal path depends on your project's goal. Are you in the early discovery phase (medicinal chemistry) or the development phase (formulation science)? The following decision workflow can guide your choice.

G start Problem: Thiophene Derivative Has Poor Solubility is_modifiable Can the core molecule (API) be chemically modified? start->is_modifiable chem_mod Path A: Chemical Modification (Medicinal Chemistry Focus) is_modifiable->chem_mod  Yes   formulation Path B: Formulation Strategy (Formulation Science Focus) is_modifiable->formulation  No   prodrug Prodrug Approach: Add a cleavable hydrophilic group. chem_mod->prodrug salt Salt Formation: Introduce or use existing ionizable groups. chem_mod->salt sar Structure-Activity Relationship (SAR): Permanently add polar functional groups. chem_mod->sar cosolvency Cosolvency: Use a water-miscible organic solvent. formulation->cosolvency surfactant Surfactants: Form micelles to encapsulate the drug. formulation->surfactant cyclodextrin Cyclodextrin Complexation: Form a host-guest inclusion complex. formulation->cyclodextrin solid_disp Solid Dispersion: Disperse drug in a solid hydrophilic carrier. formulation->solid_disp G cluster_micelle Micelle Core (Hydrophobic) drug Thiophene Derivative s1 s2 s3 s4 s5 s6 s7 s8 s1->drug Hydrophobic Tail s1_label Hydrophilic Head s1->s1_label s2->drug s3->drug s4->drug s5->drug s6->drug s7->drug s8->drug s1_tail G cluster_complex Inclusion Complex cd Cyclodextrin (Host) Hydrophilic Exterior complex_cd Cyclodextrin cd->complex_cd Forms cd_cavity Hydrophobic Cavity drug Thiophene Derivative (Guest) complex_drug Thiophene drug->complex_drug Enters

References

Refinement of NMR acquisition parameters for sulfur-containing metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of sulfur-containing metabolites. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with acquiring high-quality NMR data for these critical biomolecules. My aim is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and refine your own experimental parameters effectively.

Section 1: Foundational Challenges & FAQs

This section addresses the most common overarching questions and inherent difficulties when working with sulfur-containing metabolites.

Q1: Why are sulfur-containing metabolites like glutathione and cysteine so challenging to analyze with NMR?

A1: The challenges stem from the chemical properties of the sulfur atom and its local environment, primarily the thiol (-SH) group in molecules like cysteine and glutathione.

  • Thiol Proton Exchange: The proton on the sulfur atom (the thiol proton) is acidic and undergoes rapid chemical exchange with solvent protons, particularly in protic deuterated solvents like D₂O or CD₃OD.[1] This exchange can be so fast that it leads to significant line broadening or even the complete disappearance of the -SH proton signal from the ¹H NMR spectrum.[1][2] The rate of this exchange is highly sensitive to pH, temperature, and solvent composition.[3][4]

  • Oxidative Instability: Thiols are highly susceptible to oxidation, readily forming disulfide bonds. For example, two molecules of reduced glutathione (GSH) can oxidize to form one molecule of glutathione disulfide (GSSG).[5][6] This is not just a sample degradation issue; it's a critical biological parameter (the GSH/GSSG ratio) that can be inadvertently altered during sample preparation and handling if not properly controlled.[5][6]

  • Low Natural Abundance of NMR-Active Sulfur: The only NMR-active stable isotope of sulfur is ³³S, which has a very low natural abundance of just 0.76%.[7][8][9]

  • Quadrupolar Nature of ³³S: The ³³S nucleus has a nuclear spin of I = 3/2, making it a quadrupolar nucleus.[7][9] This property leads to very efficient relaxation mechanisms, resulting in extremely broad resonance lines (often over 1 kHz), which are difficult to detect and resolve from the baseline noise.[8][9]

Q2: I don't see the thiol (-SH) proton signal in my ¹H NMR spectrum. Is it gone? How can I observe it?

A2: It's a common issue. The signal isn't truly "gone" but is likely broadened into the baseline or has been exchanged away with deuterium from the solvent.

  • Causality: In solvents like D₂O, the thiol proton (R-SH) rapidly exchanges with deuterium atoms from the solvent (R-SH + D₂O ⇌ R-SD + HDO). This process is often faster than the NMR timescale, meaning the spectrometer "sees" an average state where the coupling information is lost and the peak broadens significantly.[1]

  • Troubleshooting & Solutions:

    • Use an Aprotic Solvent: If your metabolite is soluble, use a non-exchangeable (aprotic) deuterated solvent like DMSO-d₆ or CD₃CN. In these solvents, the exchange rate is much slower, and you can often observe the -SH proton as a distinct peak, which may even show J-coupling to adjacent protons.[10]

    • Lower the Temperature: Cooling the sample can slow down the exchange rate, sometimes enough to resolve the peak.

    • pH Adjustment: The exchange rate is pH-dependent. Carefully adjusting the pH of your aqueous sample (using a non-interfering buffer system) can sometimes slow the exchange to a point where the signal becomes observable, although this can be a delicate balance.

Section 2: Sample Preparation: The First Line of Defense

Meticulous sample preparation is non-negotiable for obtaining reliable data. An experiment is often won or lost before the sample ever enters the magnet.

Q3: My baseline is noisy and my peaks are broad. I suspect sample issues. What are the key preparation steps for sulfur metabolites?

A3: A poor spectrum often points back to the sample tube.[11] For sulfur-containing metabolites, especially thiols, the primary goals are to prevent oxidation and ensure a homogenous, particle-free solution.

  • Step-by-Step Protocol for Preparing Oxidation-Sensitive Samples (e.g., Glutathione):

    • Initial Handling: Handle samples quickly and on ice to minimize enzymatic activity and spontaneous oxidation.

    • Derivatization (Blocking the Thiol): To accurately quantify reduced thiols like GSH, you must "lock" them in their reduced state. This is achieved by derivatizing the -SH group. N-ethylmaleimide (NEM) is a highly effective reagent for this purpose.[5][6]

      • Procedure: Immediately after extraction, treat the sample with an excess of NEM. The NEM reacts specifically with the thiol group, forming a stable thioether linkage and preventing the formation of disulfide bonds.[5]

    • Extraction & Protein Removal: For biological samples, proteins must be removed. A common method is a cold solvent extraction, for example, with a 4:1 ratio of methanol to water.[5] After vortexing and sonication, centrifuge at high speed (e.g., 13,400 x g) to pellet proteins and cell debris.[5]

    • Drying: Transfer the aqueous supernatant to a fresh vial and dry it, for example, using a stream of nitrogen gas.[5][12] This step is also effective at removing any unreacted NEM, which is volatile.[5][6]

    • Reconstitution & Filtration: Reconstitute the dried extract in your chosen deuterated NMR solvent (e.g., a phosphate buffer in D₂O). The solution MUST be filtered to remove any particulate matter, which can severely degrade magnetic field homogeneity and cause broad lines. Filter the sample through a small glass wool plug in a Pasteur pipette directly into a clean NMR tube.

Diagram 1: Experimental Workflow for Thiol Metabolite Sample Preparation

G Fig 1. Workflow for Thiol Metabolite Sample Prep. cluster_extraction Biological Sample Extraction cluster_prep NMR Sample Preparation Sample 1. Fresh Biological Sample (e.g., Whole Blood, Tissue) Quench 2. Quench & Add NEM (Blocks -SH Oxidation) Sample->Quench Extract 3. Cold Solvent Extraction (e.g., Methanol/Water) Quench->Extract Centrifuge 4. Centrifuge to Pellet Debris Extract->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Dry 6. Dry Supernatant (Nitrogen Stream) Supernatant->Dry Transfer Reconstitute 7. Reconstitute in D2O Buffer Dry->Reconstitute Filter 8. Filter into NMR Tube (Crucial for Homogeneity) Reconstitute->Filter NMR_Tube 9. Ready for NMR Analysis Filter->NMR_Tube

Section 3: Troubleshooting 1D ¹H NMR Acquisition

This section focuses on refining the parameters for the most fundamental NMR experiment.

Q4: My signal-to-noise ratio (S/N) is very poor. How can I improve it without spending 24 hours on a single sample?

A4: Poor S/N is a common frustration, but it can be systematically addressed.[11]

  • Causality & Logic: The S/N of an NMR experiment is proportional to the square root of the number of scans (NS). Therefore, to double your S/N, you must quadruple the NS.[13] This is the most direct way to improve S/N, but it comes at the cost of time. We must first ensure other parameters are optimal.

  • Troubleshooting Flowchart:

Diagram 2: Troubleshooting Poor Signal-to-Noise

G Fig 2. Logic for Improving S/N. Start Poor S/N Detected CheckSample 1. Check Sample Concentration Is it sufficient (e.g., >1-5 mg for ¹H)? Start->CheckSample CheckShims 2. Check Shimming Are peaks sharp? Is lineshape good? CheckSample->CheckShims Yes Remake Remake sample with more material. CheckSample->Remake No CheckD1 3. Check Recycle Delay (d1) Is d1 ≥ 1.5s for small molecules? CheckShims->CheckD1 Yes ReShim Perform manual and/or gradient shimming. CheckShims->ReShim No IncreaseNS 4. Increase Number of Scans (NS) Quadruple NS to double S/N. CheckD1->IncreaseNS Yes AdjustD1 Set d1 to 1.5-2.0s to allow for sufficient relaxation. CheckD1->AdjustD1 No Result Acceptable S/N IncreaseNS->Result Remake->CheckSample ReShim->CheckShims AdjustD1->CheckD1

  • Parameter Deep Dive:

    • Shimming: This is the process of optimizing the magnetic field homogeneity.[14][15] Poor shimming leads to broad, distorted peaks, which reduces the peak height and thus the S/N.[2] Modern spectrometers have automated gradient shimming routines that are highly effective, especially for adjusting the Z-shims.[16][17][18] Always perform this before acquisition.

    • Recycle Delay (d1): This is the time between the end of one scan and the start of the next. For quantitative results, d1 should be at least 5 times the longest T₁ relaxation time of your signals of interest.[19] However, for simply improving S/N on non-quantitative spectra, a d1 of 1.5-2.0 seconds is often a good compromise for small molecules like metabolites.[19] Setting it too short will saturate signals and reduce their intensity.

    • Sample Concentration: For a standard ¹H spectrum, 1-5 mg of your metabolite in 0.6-0.7 mL of solvent is a good starting point.[12] For ¹³C, you will need significantly more (5-30 mg) due to its lower natural abundance and sensitivity.[12]

Q5: My spectrum is dominated by a huge solvent peak (e.g., water), and I can't see my metabolite signals. What should I do?

A5: This is a classic dynamic range problem. The detector is being overwhelmed by the solvent signal, making it difficult to see the much smaller analyte signals.[20]

  • Solution 1: Solvent Suppression Pulse Sequences:

    • Modern NMR spectrometers come with pulse sequences designed to suppress the solvent resonance. A very common one is "noesygppr1d" (for Bruker) or similar variants that use presaturation.[5] This technique irradiates the specific frequency of the water signal before the main excitation pulse, saturating those protons so they produce very little signal.

  • Solution 2: Adjusting Acquisition Parameters:

    • If your sample is highly concentrated and producing artifacts, you can sometimes reduce the tip angle (the pulse angle, p1) or lower the receiver gain (rg).[20] This reduces the total amount of signal that hits the detector, which can help alleviate saturation and baseline distortions.[20]

Section 4: Leveraging 2D NMR for Sulfur Metabolites

When 1D spectra are too crowded or ambiguous, 2D NMR is essential for confident structural assignment.

Q6: The ¹H spectrum of my biological extract is a forest of overlapping peaks. How can I assign the signals for glutathione?

A6: This is a perfect application for 2D correlation spectroscopy, specifically HSQC and TOCSY experiments.

  • The Power of HSQC-TOCSY: The ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons with the carbons they are directly attached to, spreading the crowded proton signals out into a second, less crowded ¹³C dimension.[21] An HSQC-TOCSY experiment goes a step further: it shows correlations from a given C-H pair to all other protons within the same spin system (i.e., connected by a chain of J-couplings).[21][22]

  • Step-by-Step Protocol for HSQC-TOCSY Acquisition:

    • Sample Preparation: A higher sample concentration is beneficial for 2D experiments.[19] Ensure the sample is well-prepared as described in Section 2.

    • Spectrometer Setup: Use a pulse sequence like hsqcetgpsisp (Bruker) or similar. A cryoprobe will provide optimal sensitivity.[19]

    • Key Acquisition Parameters:

      • Spectral Widths (sw): Center the ¹H and ¹³C spectral windows on the expected chemical shift ranges for your metabolites.

      • TOCSY Mixing Time (d9 or p13): This parameter controls how far the magnetization spreads through the spin system. A typical value of 60-80 ms is effective for small molecules like glutathione.[19]

      • Number of Scans (ns): A minimum of 4-8 scans per increment is typical.

      • Number of Increments (in t1): 128-256 increments in the indirect (¹³C) dimension will provide decent resolution.

      • Recycle Delay (d1): 1.5 - 2.0 seconds is a standard starting point.[19]

  • Data Interpretation: In the resulting spectrum, you can find the Cα-Hα cross-peak of the cysteine residue in glutathione. By looking along the proton axis at that specific carbon chemical shift, you will see all the other protons in the cysteine spin system (the two Hβ protons), allowing for unambiguous assignment even in a complex mixture.[22]

Table 1: Typical ¹H and ¹³C Chemical Shifts for Key Sulfur-Containing Metabolites (Note: Values can vary based on solvent, pH, and temperature)

MetaboliteResidue/Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Glutathione (GSH) Cys Hα~4.5-4.6~55
Cys Hβ~2.9-3.0~27
Glu Hα~3.8~56
Gly Hα~3.9-4.0~44
Cysteine ~4.3-4.5[23][24]~57[25]
~3.1-3.2[23][24]~28[25]
Methionine ~4.5~55
Hγ (CH₂)~2.6~32
ε-CH₃~2.1~16

Data compiled from sources[19][24][25].

Section 5: The Frontier - Direct ³³S NMR

Directly observing the sulfur nucleus is an advanced technique reserved for specific applications due to its inherent challenges.

Q7: Is it ever practical to run a direct ³³S NMR experiment? If so, what are the key considerations?

A7: Yes, but it is not a routine experiment. It is most feasible under specific conditions.

  • When it Works:

    • High Symmetry: The primary cause of the broad ³³S lines is the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus.[7] In a highly symmetric environment, like the sulfate ion (SO₄²⁻), this gradient is small, leading to narrower, more easily observable lines.[7][9]

    • Isotopic Enrichment: Synthesizing your metabolite with ³³S-enriched precursors dramatically increases the signal, making detection more tractable.[7]

    • Small Molecules: Small molecules tumble rapidly in solution, which helps to average out the quadrupolar interactions and narrow the lines.[7]

  • Acquisition Parameter Refinements for ³³S:

    • Short Relaxation Delays: Due to the efficient quadrupolar relaxation, the T₁ and T₂ values for ³³S are very short (in the millisecond range).[8] This means you can use a very short relaxation delay (e.g., 0.01 - 0.05 s) and a short acquisition time (e.g., 0.1 s).[7]

    • High Number of Scans: A very large number of scans (tens or even hundreds of thousands) is typically required to achieve adequate S/N due to the low sensitivity and natural abundance.[7]

    • Use a Cryoprobe: A cryogenic probe is highly recommended to maximize sensitivity.[7]

    • High Temperature & Low Viscosity: Using a low-viscosity solvent and increasing the sample temperature can increase molecular tumbling, which helps to narrow the lines.[8]

References

Validation & Comparative

Comparative Metabolomics of Wild-Type vs. Mutant Strains for Thiophene Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiophenes and their derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The microbial production of these valuable compounds through metabolic engineering offers a promising and sustainable alternative to traditional chemical synthesis.[4][5] Systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, allows for the development of microbial strains capable of efficiently producing natural and non-natural chemicals.[6] A critical component of this engineering process is understanding the global metabolic impact of genetic modifications aimed at enhancing thiophene production.

This guide provides a comprehensive overview of the application of comparative metabolomics to elucidate the metabolic differences between a wild-type and a rationally designed mutant bacterial strain for enhanced thiophene production. We will delve into the causality behind experimental choices, from initial design to data interpretation, providing field-proven insights for researchers, scientists, and drug development professionals. The objective is to equip you with the knowledge to design and execute robust metabolomics studies that can accelerate the development of high-producing microbial cell factories.

Background: A Hypothetical Thiophene Biosynthetic Pathway

While the natural biosynthetic pathways for many thiophenes are still under investigation, for the purpose of this guide, we will consider a hypothetical pathway engineered into Escherichia coli, a common host for metabolic engineering.[4][7] This engineered pathway channels precursors from central carbon metabolism towards the synthesis of a target thiophene molecule.

Our hypothetical pathway begins with precursors from glycolysis and the pentose phosphate pathway, leading to the formation of a key intermediate, "Thiophene Precursor A". A series of enzymatic steps, catalyzed by heterologously expressed enzymes, converts this precursor into the final thiophene product.

To enhance the production of this target thiophene, a mutant strain (E. coli ΔgeneX) has been created. This mutation involves the knockout of geneX, which encodes for an enzyme that diverts a key precursor away from our thiophene biosynthesis pathway and into a competing metabolic route. The central hypothesis is that by blocking this competing pathway, more metabolic flux will be directed towards thiophene synthesis.

Thiophene Biosynthesis Pathway Central Carbon Metabolism Central Carbon Metabolism Precursor A Precursor A Central Carbon Metabolism->Precursor A Intermediate B Intermediate B Precursor A->Intermediate B Engineered Enzyme 1 Competing Pathway Product Competing Pathway Product Precursor A->Competing Pathway Product Enzyme X Thiophene Product Thiophene Product Intermediate B->Thiophene Product Engineered Enzyme 2 geneX (knocked out in mutant) geneX (knocked out in mutant) Enzyme X Enzyme X geneX (knocked out in mutant)->Enzyme X Metabolomics Experimental Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Quenching Quenching Cell Harvesting Cell Harvesting Quenching->Cell Harvesting Metabolite Extraction Metabolite Extraction Cell Harvesting->Metabolite Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Metabolite Extraction->Derivatization (for GC-MS) LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Data Preprocessing Data Preprocessing LC-MS Analysis->Data Preprocessing GC-MS Analysis->Data Preprocessing Statistical Analysis Statistical Analysis Data Preprocessing->Statistical Analysis Metabolite Identification Metabolite Identification Statistical Analysis->Metabolite Identification Pathway Analysis Pathway Analysis Metabolite Identification->Pathway Analysis Biological Interpretation Biological Interpretation Pathway Analysis->Biological Interpretation Volcano Plot Interpretation cluster_0 Volcano Plot plot Significantly Upregulated Significantly Upregulated Significantly Downregulated Significantly Downregulated No Significant Change No Significant Change

References

A Guide to the Structural Validation of Putative 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA with a Synthetic Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The core principle of this guide is the convergence of evidence. No single analytical technique is sufficient for absolute structural confirmation. Instead, we will leverage the orthogonal strengths of liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy to build a self-validating analytical system.

The Central Challenge: From Putative to Confirmed

In metabolic studies, novel CoA esters are frequently identified as peaks in a chromatogram or as masses in a spectrum. While these initial data points are suggestive, they do not constitute proof of a specific molecular structure. The putative 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA, a coenzyme A derivative[1][2], requires rigorous confirmation before it can be confidently integrated into metabolic models or targeted for therapeutic intervention. The most robust method for this confirmation is direct comparison with an authentic, chemically synthesized standard.[3]

Workflow for Structural Validation

The validation process follows a logical progression from synthesis to multi-platform analytical comparison. Each step is designed to provide distinct, yet complementary, pieces of structural information.

Validation_Workflow cluster_synthesis Phase 1: Synthesis of Standard cluster_analysis Phase 2: Comparative Analysis cluster_validation Phase 3: Data Integration & Validation Synthesis Chemical Synthesis of This compound Purification HPLC Purification Synthesis->Purification Initial_Characterization Initial Characterization (NMR, HRMS) Purification->Initial_Characterization Sample_Prep Sample Preparation (Putative Sample & Standard) Initial_Characterization->Sample_Prep HPLC HPLC Co-elution Sample_Prep->HPLC LCMS LC-MS/MS Fragmentation Pattern Matching Sample_Prep->LCMS NMR_Comp NMR Spectroscopy (if sample quantity allows) Sample_Prep->NMR_Comp Data_Integration Integration of All Analytical Data HPLC->Data_Integration LCMS->Data_Integration NMR_Comp->Data_Integration Structure_Confirmation Structural Confirmation/ Rejection Data_Integration->Structure_Confirmation

Caption: Overall workflow for the validation of putative this compound.

Part 1: Synthesis and Purification of the Authentic Standard

The cornerstone of this validation guide is the chemical synthesis of the reference compound. The choice of synthetic route will depend on the availability of starting materials and the expertise of the synthetic chemist. A plausible approach involves the synthesis of 2-thiophenecarboxylic acid derivatives as building blocks.[4]

Illustrative Synthetic Approach

A potential synthetic route could involve the initial synthesis of a substituted thiophene, followed by coupling with Coenzyme A. The synthesis of 1,3,4-thiadiazole derivatives, for example, has been achieved through the heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with various hydrazine-carbodithioate derivatives.[5] Another approach describes the synthesis of acyl-CoA thioesters via 1-acylimidazole, which is then purified by high-performance liquid chromatography.[6] This method is suitable for preparing a variety of acyl-CoA thioesters with different chain lengths and degrees of unsaturation.[6]

Protocol 1: General Method for Acyl-CoA Thioester Synthesis

  • Activation of the Carboxylic Acid: The corresponding carboxylic acid of the acyl group is activated. This can be achieved by converting it to an acid chloride or an N-hydroxysuccinimide ester.

  • Coupling with Coenzyme A: The activated acyl group is then reacted with the free thiol of Coenzyme A in a suitable buffer system. The pH is maintained to ensure the thiol is deprotonated and nucleophilic.

  • Purification by HPLC: The crude reaction mixture is purified using reversed-phase high-performance liquid chromatography (HPLC). A gradient of acetonitrile in water with a suitable ion-pairing agent or acidic modifier is typically used to achieve separation.

  • Lyophilization: The purified fractions containing the desired acyl-CoA are pooled and lyophilized to obtain the solid product.

Rationale for HPLC Purification: HPLC is a critical step to ensure the synthetic standard is of high purity, free from unreacted starting materials and side products. This is essential for accurate quantification and unambiguous comparison with the putative biological sample.

Part 2: Comparative Analytical Methodologies

With a purified synthetic standard in hand, the next phase involves a head-to-head comparison with the putative biological sample using multiple analytical techniques.

A. High-Performance Liquid Chromatography (HPLC) Co-elution

Principle: If two molecules are structurally identical, they should exhibit the same retention time under identical chromatographic conditions. Co-elution, where the standard is spiked into the biological sample, should result in a single, symmetrical peak.

Protocol 2: HPLC Co-elution Analysis

  • Sample Preparation:

    • Prepare a solution of the synthetic standard at a known concentration.

    • Prepare the biological extract containing the putative this compound.

    • Create a third sample by spiking a known amount of the synthetic standard into the biological extract.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[7]

    • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing reagent like triethylamine.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low percentage of B to a high percentage of B over a suitable time to ensure adequate separation.

    • Detection: UV detection at 260 nm, corresponding to the adenine moiety of CoA.[7]

  • Analysis:

    • Inject the three samples separately.

    • Compare the retention times of the peak of interest in all three chromatograms.

Data Interpretation:

SampleExpected Outcome for Structural Identity
Synthetic StandardA single peak at a specific retention time (t_R).
Putative SampleA peak with a retention time matching t_R of the standard.
Spiked SampleA single, sharp, and symmetrical peak at t_R with increased intensity.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Fragmentation Analysis

Principle: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting fragment ions. Identical molecules will produce identical fragmentation patterns. The analysis of acyl-CoA thioesters is a crucial aspect of investigating various biochemical reactions.[8]

Protocol 3: LC-MS/MS Analysis

  • LC Conditions: Use the same HPLC conditions as described in Protocol 2 to ensure correlation of retention times.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode. Positive mode is often preferred for acyl-CoAs as they are more efficiently ionized under these conditions.[9]

    • MS1 Scan: Scan for the parent ion m/z corresponding to this compound.

    • MS2 Fragmentation: Select the parent ion and subject it to collision-induced dissociation (CID). A characteristic fragmentation of acyl-CoAs is the loss of the 3'-phosphoadenosine-5'-diphosphate moiety, resulting in a neutral loss of 507 Da.[10]

  • Analysis:

    • Acquire MS/MS spectra for both the synthetic standard and the putative sample.

    • Compare the fragmentation patterns, including the m/z values and relative intensities of the fragment ions.

Data Interpretation:

FeatureSynthetic StandardPutative Sample (if identical)
Parent Ion (m/z) Matches the calculated exact mass.Matches the standard's m/z.
Key Fragment Ions Characteristic fragments of the CoA moiety (e.g., m/z 428) and the acyl group.[10][11]Identical fragment ions with similar relative intensities.
Retention Time Corresponds to the HPLC retention time.Matches the standard's retention time.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, offering a definitive confirmation of its structure. Due to the relatively low sensitivity of NMR, this technique is often only feasible for the synthetic standard and may require significant purification and concentration of the biological sample.

Protocol 4: 1H NMR Analysis

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified synthetic standard in a suitable deuterated solvent (e.g., D₂O).

    • If possible, prepare a highly concentrated and purified sample of the putative compound.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum.

    • If sample quantity and purity allow, 2D NMR experiments (e.g., COSY, HSQC) can provide further structural confirmation.

  • Analysis:

    • Compare the chemical shifts, coupling constants, and integration of the signals in the spectrum of the putative compound with those of the synthetic standard.

Data Interpretation:

The ¹H NMR spectrum of the synthetic standard will serve as the benchmark. The spectrum of the putative sample should exhibit identical signals in terms of chemical shift and multiplicity.

Causality Behind Experimental Choices:

  • Orthogonality: HPLC (based on polarity and interaction with the stationary phase), MS (based on mass-to-charge ratio and fragmentation), and NMR (based on the magnetic properties of atomic nuclei) are orthogonal techniques. Agreement across all three provides a very high level of confidence in the structural assignment.

  • Self-Validation: The synthetic standard acts as its own control. Any unexpected results in the comparison can point to issues with the synthesis, purification, or the initial hypothesis about the structure of the putative molecule.

Part 3: Data Integration and Final Validation

Analytical TechniqueCriteria for Validation
HPLC Co-elution Identical retention times and a single symmetrical peak in the spiked sample.
LC-MS/MS Identical parent ion m/z and identical fragmentation patterns.
NMR Spectroscopy Identical chemical shifts, coupling patterns, and integrations.

If all criteria are met, the structure of the putative this compound can be considered validated. If discrepancies arise, they must be investigated. For example, a mismatch in retention time but a match in mass spectra could indicate the presence of an isomer.

Conclusion

References

A Senior Application Scientist's Guide to Comparing the Enzymatic Kinetics of Acyl-CoA Synthetases with Thiophene Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the interaction between metabolic enzymes and therapeutic compounds is paramount. Thiophene rings are prevalent moieties in numerous pharmaceuticals, and their bioactivation is often a critical step in both achieving therapeutic efficacy and predicting potential toxicity. Acyl-CoA synthetases (ACSs), or acyl-CoA ligases, are a superfamily of enzymes that catalyze the "activation" of carboxylic acids, including thiophene-containing molecules, by converting them into highly reactive thioester derivatives with Coenzyme A (CoA).[1] This activation is the gateway for these molecules to enter various metabolic pathways, from fatty acid metabolism to the synthesis of complex natural products.[1]

This guide provides an in-depth comparison of the enzymatic kinetics of different acyl-CoA synthetases with thiophene-based substrates. We will delve into the underlying mechanisms, present a robust experimental protocol for kinetic analysis, and compare kinetic data from various ACS enzymes to provide a clear framework for evaluating these critical enzyme-substrate interactions.

The Acyl-CoA Synthetase Reaction: A Two-Step Mechanism

Acyl-CoA synthetases belong to the adenylate-forming enzyme superfamily and catalyze the activation of a carboxylic acid in a conserved, two-step reaction dependent on ATP.[2][3][4]

  • Adenylation: The carboxylate group of the substrate (e.g., a thiophene carboxylic acid) attacks the α-phosphate of an ATP molecule. This forms a high-energy acyl-adenylate intermediate and releases pyrophosphate (PPi).[2][4] This first half-reaction is reversible.[2]

  • Thioesterification: The thiol group of Coenzyme A then performs a nucleophilic attack on the carbonyl carbon of the acyl-adenylate intermediate.[2][4] This displaces AMP and results in the formation of the final acyl-CoA thioester product.[1]

These two half-reactions are typically catalyzed by a single enzyme, which often undergoes a significant conformational change to facilitate both steps within the same active site.[5]

ACS_Mechanism sub R-COOH (Thiophene Substrate) enzyme1 Acyl-CoA Synthetase (Adenylation Conformation) sub->enzyme1 atp ATP atp->enzyme1 ppi PPi amp AMP coa CoA-SH enzyme2 Acyl-CoA Synthetase (Thioesterification Conformation) coa->enzyme2 prod R-CO-SCoA (Thiophene-CoA Thioester) intermediate R-CO-AMP (Acyl-adenylate Intermediate) intermediate->enzyme2 Conformational Change enzyme1->ppi enzyme1->intermediate Step 1 enzyme2->amp enzyme2->prod Step 2

Caption: General two-step reaction mechanism of Acyl-CoA Synthetase.

Methodology for Kinetic Analysis: A Self-Validating System

To reliably compare the kinetics of different ACS enzymes, a robust and reproducible assay is essential. The most common and reliable method is the enzyme-coupled, continuous spectrophotometric assay. This system monitors the production of a reaction product in real-time, allowing for the precise determination of initial reaction velocities.

One of the most effective coupled assays for ACS enzymes links the release of pyrophosphate (PPi) from the adenylation step to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[3][6]

Causality Behind Experimental Choices:

  • Inorganic Pyrophosphatase: The first half-reaction is reversible. By including an excess of inorganic pyrophosphatase, the PPi product is immediately hydrolyzed to two molecules of phosphate (Pi). This makes the first step effectively irreversible, driving the reaction forward and ensuring that the measured rate accurately reflects the ACS activity.

  • Pyruvate Kinase (PK) & Lactate Dehydrogenase (LDH): This classic enzyme couple is used to detect the ADP that is effectively produced (via the regeneration of ATP from AMP and ATP by adenylate kinase, which is often present or added). However, a more direct approach for ACS is to measure PPi production. An alternative, direct PPi detection assay links the hydrolysis of PPi to the consumption of NADH.[3] For this guide, we will focus on a well-established PPi-linked assay.

  • NADH Absorbance: NADH has a strong absorbance at 340 nm, while its oxidized form, NAD+, does not. This allows for the continuous and sensitive monitoring of the reaction rate by simply measuring the change in absorbance over time in a spectrophotometer.[6]

Assay_Workflow cluster_reaction ACS Reaction cluster_coupling Coupling & Detection System r_cooh Thiophene Substrate acs Acyl-CoA Synthetase r_cooh->acs atp ATP atp->acs ppi PPi acs->ppi produces ppase Inorganic Pyrophosphatase ppi->ppase pi 2 Pi ppase->pi pnp PNP pi->pnp with MESG mesg MESG nadh NADH pnp->nadh consumes nad NAD+ nadh->nad spectro Measure Absorbance Decrease at 340 nm nadh->spectro

Caption: Experimental workflow for a coupled spectrophotometric assay.

Detailed Experimental Protocol:

  • Reagent Preparation: Prepare a master mix containing all common reaction components in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5). The final concentrations in the reaction should be: 10 mM MgCl₂, 5 mM ATP, 0.2 mM NADH, 1 mM phosphoenolpyruvate (PEP), ~5-10 units/mL lactate dehydrogenase, ~5-10 units/mL pyruvate kinase, and ~2 units/mL inorganic pyrophosphatase.

  • Enzyme Preparation: Purify the acyl-CoA synthetase of interest to near homogeneity. Determine its concentration accurately (e.g., by Bradford assay). The final concentration used in the assay should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

  • Substrate Preparation: Prepare a stock solution of the thiophene carboxylic acid substrate in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 100 mM).

  • Assay Execution: a. To a 96-well UV-transparent plate, add the reaction master mix. b. Add varying concentrations of the thiophene substrate to different wells. Include a "no substrate" control to measure any background ATP hydrolysis. c. Equilibrate the plate to the desired reaction temperature (e.g., 37°C) in a plate reader. d. Initiate the reaction by adding a small, fixed volume of the ACS enzyme solution to each well. e. Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis: a. Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot, using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹). b. Plot the initial velocities against the substrate concentration. c. Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).[7]

Comparative Kinetic Analysis of Acyl-CoA Synthetases

The kinetic parameters Km and Vmax provide critical insights into how efficiently an enzyme can process a given substrate.

  • Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax.[7] A low Km value generally indicates a high affinity of the enzyme for the substrate, meaning the enzyme can work efficiently even at low substrate concentrations.

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[7] It is proportional to the enzyme concentration.

  • kcat (Turnover Number): Calculated as Vmax / [Enzyme], it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

  • kcat/Km (Catalytic Efficiency): This ratio is the most useful parameter for comparing the efficiency of an enzyme with different substrates or different enzymes with the same substrate. It reflects the enzyme's overall ability to convert substrate to product, accounting for both binding affinity (Km) and catalytic rate (kcat).

Data Summary Table:

EnzymeSubstrateKm (µM)Vmax (relative units)kcat/Km (M⁻¹s⁻¹)Source
Pseudomonas chlororaphis ACSThiophene-2-carboxylic acid~1501.01.2 x 10⁴Fictional Data
Human ACSM2B (Medium-chain)Thiophene-2-carboxylic acid~8500.48.8 x 10²Fictional Data
Human ACSL4 (Long-chain)5-(Thiophen-2-yl)pentanoic acid~251.84.5 x 10⁵Fictional Data
S. cerevisiae ACS1Thiophene-2-carboxylic acid> 20000.1< 10²Fictional Data
Engineered P. chlororaphis ACSThiophene-2-carboxylic acid~1202.53.3 x 10⁴Fictional Data*

Interpreting the Results:

  • Substrate Specificity: The human long-chain ACSL4 shows a much higher affinity (lower Km) and superior catalytic efficiency for a thiophene substrate with an aliphatic chain, which is consistent with its natural preference for long-chain fatty acids. Conversely, it would likely be very inefficient with a small substrate like thiophene-2-carboxylic acid.

  • Enzyme Origin: The bacterial ACS from P. chlororaphis demonstrates moderate activity.[8] Such enzymes are often more promiscuous and can be excellent starting points for protein engineering.[8] The engineered variant shows an improved Vmax and catalytic efficiency, highlighting the potential to tailor enzymes for specific synthetic or metabolic applications.

  • Implications for Drug Metabolism: A human medium-chain ACS (like ACSM2B) might activate a thiophene-based drug, but with low affinity (high Km) and efficiency. This could lead to slow metabolic activation and require higher drug dosages. In contrast, if a drug is a substrate for a highly efficient enzyme like ACSL4, its activation could be rapid, influencing its pharmacokinetic and pharmacodynamic profile.

Conclusion and Future Directions

The kinetic characterization of acyl-CoA synthetases with thiophene-containing substrates is a critical step in drug development and metabolic research. A low Km and high kcat/Km indicate efficient enzymatic activation, which can be a double-edged sword: it may be required for the therapeutic action of a prodrug, or it could lead to the rapid formation of a toxic metabolite. The systematic, comparative approach detailed in this guide, combining a robust coupled-enzyme assay with rigorous data analysis, provides the necessary framework for making these crucial determinations. Future work in this area, including the engineering of ACS enzymes with tailored specificities, will continue to expand the biocatalytic toolbox and enhance our understanding of xenobiotic metabolism.[8]

References

A Comparative Guide to the Cross-Validation of Mass Spectrometry and NMR Data for Novel Metabolite Identification

Author: BenchChem Technical Support Team. Date: January 2026

<From the desk of a Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

The Imperative for Orthogonal Analysis in Unraveling the Unknown Metabolome

The confident identification of novel metabolites is a significant bottleneck in metabolomics research.[1][2] While powerful, individual analytical platforms often provide insufficient evidence for unequivocal structure elucidation. Mass spectrometry (MS) offers unparalleled sensitivity and is a cornerstone for high-throughput analysis.[3][4] Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy, though less sensitive, provides exceptional structural detail and reproducibility, making it the gold standard for determining molecular structure.[3][4][5][6]

The integration of these two highly complementary techniques provides a self-validating system, leveraging the strengths of each to overcome their individual limitations.[3][4][7] This guide presents a framework for the cross-validation of MS and NMR data, transforming the challenge of novel metabolite identification into a robust, high-confidence workflow. By combining the sensitive detection of MS with the definitive structural insights of NMR, researchers can achieve a more comprehensive understanding of the metabolome.[4][7]

Complementary Strengths: A Tale of Two Techniques

A strategic approach to novel metabolite identification begins with an understanding of what each technique uniquely brings to the analytical table.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (nanomolar to picomolar)[8]Lower (micromolar)[8]
Structural Information Provides mass-to-charge ratio (m/z) and fragmentation patterns, which infer structure.[9][10]Provides detailed atomic-level structural information, including bond connectivity and stereochemistry.[11][12]
Quantification Relative quantification is straightforward; absolute quantification often requires isotope-labeled standards.[8]Inherently quantitative, as signal intensity is directly proportional to the number of nuclei.[8][12]
Reproducibility Can be influenced by ionization efficiency and matrix effects.[4]Highly reproducible, a key advantage for longitudinal studies.[3][8]
Sample Preparation Often requires chromatographic separation and can be destructive.[4][8]Minimal sample preparation, non-destructive.[3][8][12]

A Unified Workflow for High-Confidence Identification

The successful integration of MS and NMR data hinges on a well-designed workflow that ensures data from both platforms can be meaningfully correlated. This process moves from initial detection and hypothesis generation with MS to structural confirmation and validation with NMR.

Integrated_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Analysis cluster_Integration Data Integration & Validation MS_Acquisition LC-MS/MS Data Acquisition (High-Resolution Accurate Mass) Feature_Detection Feature Detection & Alignment (e.g., XCMS, MetaboScape) MS_Acquisition->Feature_Detection Formula_Generation Putative Formula Generation (from accurate mass) Feature_Detection->Formula_Generation MSMS_Annotation MS/MS Database Search (e.g., GNPS, MassBank) Formula_Generation->MSMS_Annotation Cross_Validation Cross-Validation (Correlate MS and NMR features) MSMS_Annotation->Cross_Validation Candidate Structures NMR_Acquisition 1D & 2D NMR Data Acquisition (1H, COSY, HSQC, HMBC) NMR_Processing Spectral Processing & Peak Picking NMR_Acquisition->NMR_Processing NMR_DB_Search NMR Database Search (e.g., HMDB, BMRB) NMR_Processing->NMR_DB_Search NMR_Processing->Cross_Validation NMR Signals Structure_Elucidation De Novo Structure Elucidation (CASE Tools) NMR_DB_Search->Structure_Elucidation Structure_Elucidation->Cross_Validation Proposed Structures Structure_Confirmation Final Structure Confirmation Cross_Validation->Structure_Confirmation Data_Integration MS_Data MS Data Accurate Mass (m/z) Isotopic Pattern Retention Time MS/MS Fragmentation Validation_Node Structural Hypothesis Validation MS_Data->Validation_Node Proposes Molecular Formula & Substructures NMR_Data NMR Data Chemical Shifts (δ) Coupling Constants (J) 1H-1H Correlations (COSY) 1H-13C Correlations (HSQC/HMBC) NMR_Data->Validation_Node Defines Atomic Connectivity & Stereochemistry Confirmed_Structure Confirmed Novel Metabolite Structure Validation_Node->Confirmed_Structure Convergent Evidence

References

A Senior Application Scientist’s Guide to Functional Complementation Assays for Confirming Gene Function in Thiophene Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic World of Thiophenes and the Quest for Genetic Clarity

Thiophenes are a unique class of sulfur-containing heterocyclic secondary metabolites found predominantly in plants of the Asteraceae family, such as Marigold (Tagetes species).[1][2][3][4] These compounds are renowned for their potent biocidal activities, including nematicidal, insecticidal, and antimicrobial properties, making them attractive candidates for agrochemical and pharmaceutical development.[3][5]

The biosynthesis of these valuable compounds is believed to originate from fatty acids, proceeding through a series of polyacetylene intermediates.[2][6] The critical, defining step is the incorporation of sulfur to form the characteristic thiophene ring, a reaction that is still not fully characterized at the enzymatic level.[1][7] Identifying the specific genes—the putative desaturases, acetylenases, and particularly the sulfur-inserting enzymes (thiophene synthases)—is a primary goal for metabolic engineering efforts aimed at the heterologous production of these high-value compounds.

However, sequence homology or transcriptomic data alone is insufficient to definitively assign function to a candidate gene. Rigorous experimental validation is paramount. This guide focuses on functional complementation as a powerful in vivo tool for this purpose, comparing it with other standard techniques to provide a comprehensive framework for experimental design.

The Principle of Functional Complementation: An In Vivo Litmus Test

Functional complementation is a genetic technique used to determine if a gene of interest encodes a protein that can replace the function of a mutated or absent gene in a host organism.[8][9] The logic is elegantly simple:

  • Select an Auxotrophic Host: An organism (typically a microbe like Escherichia coli or yeast) is chosen that has a known genetic defect rendering it unable to produce a specific essential metabolite. This "auxotroph" cannot grow on a minimal medium lacking that metabolite.

  • Introduce the Candidate Gene: The candidate gene from the source organism (e.g., Tagetes patula) is cloned into an expression vector and transformed into the auxotrophic host.

  • Assess for Phenotypic Rescue: The transformed host is grown on the minimal medium. If the candidate gene's protein product performs the missing function, it "complements" the mutation, restoring the biosynthetic pathway. This "rescues" the host, allowing it to grow. Growth, therefore, serves as a direct indicator of the gene's function.[10]

This in vivo assay provides strong evidence for a gene's biological role within a cellular context.

Workflow for Gene Function Confirmation via Complementation

The following diagram outlines the logical flow of a typical functional complementation experiment for a putative thiophene biosynthesis gene.

Functional_Complementation_Workflow cluster_preparation Phase 1: Preparation cluster_experiment Phase 2: Experiment cluster_analysis Phase 3: Analysis & Confirmation Gene_Isolation Isolate Candidate Gene (e.g., Putative Thiophene Synthase) from Tagetes sp. Vector_Construction Clone Gene into E. coli Expression Vector Gene_Isolation->Vector_Construction Transformation_Control Transform Mutant with Empty Vector (Control) Vector_Construction->Transformation_Control Empty Vector Transformation_Test Transform Mutant with Candidate Gene Vector (Test) Vector_Construction->Transformation_Test Gene Vector Host_Selection Select E. coli Auxotrophic Mutant (Deficient in a relevant precursor pathway) Host_Selection->Transformation_Control Host_Selection->Transformation_Test Plating_Control Plate on Minimal Medium + Precursor Transformation_Control->Plating_Control Plating_Test Plate on Minimal Medium + Precursor Transformation_Test->Plating_Test Result_Control Result: No Growth Plating_Control->Result_Control Result_Test Result: Growth (Complementation) Plating_Test->Result_Test Product_Analysis Confirm Thiophene Production (HPLC, GC-MS) Result_Test->Product_Analysis If growth occurs

Caption: Workflow of a functional complementation assay.

Comparative Analysis: Choosing the Right Tool for the Job

Functional complementation is not the only method for gene characterization. Researchers must choose the most appropriate technique based on their specific goals, resources, and the nature of the enzyme . Below is a comparison of the three primary approaches.

FeatureFunctional Complementation AssayIn Vitro Enzymatic AssayGene Knockout/RNAi in Native Host
Principle In vivo rescue of a mutant phenotype by a heterologous gene.In vitro measurement of catalytic activity using purified enzyme and substrate.In vivo analysis of phenotype (metabolite loss) after silencing or deleting the target gene.
Type of Evidence Strong evidence of biological function in a cellular context.Direct, quantitative biochemical evidence of catalytic function.Definitive evidence of the gene's role in the native organism.
Technical Difficulty Moderate. Requires suitable auxotrophic mutants and codon optimization for heterologous expression.[11]High. Protein expression and purification can be challenging; substrate may be unknown or unavailable.Very High. Genetic transformation of non-model plants like Tagetes is often difficult and time-consuming.
Resource Requirement Moderate. Standard molecular biology labs are well-equipped for this.High. Requires protein purification systems (FPLC) and sensitive analytical equipment.Very High. Requires plant tissue culture facilities and advanced genetic engineering tools.
Key Limitations Relies on the availability of a suitable auxotroph. Plant enzymes may not fold or function correctly in a bacterial host.[11]Lacks biological context; in vitro activity may not reflect in vivo function.Technically challenging and slow for many organisms. Potential for off-target effects (RNAi) or genetic redundancy.
Best For High-throughput screening of candidate genes; confirming function when the substrate is known but the product is complex.Detailed kinetic studies (kcat, Km); confirming a specific enzymatic reaction when the substrate is available.Final validation of a high-priority candidate gene's essential role in the native plant.

Detailed Protocol: Functional Complementation for a Putative Tagetes Thiophene Synthase

This protocol provides a self-validating system to test a hypothetical candidate gene, TptS1 (Tagetes patula Thiophene Synthase 1), for its ability to produce a thiophene from a known polyacetylene precursor.

Objective: To determine if TptS1 can convert tridecapentaynene into its corresponding monothiophene derivative in an E. coli host.

Host Strain: E. coli strain ABC, an auxotroph unable to synthesize a key sulfur-containing compound but engineered to produce the polyacetylene precursor tridecapentaynene.

Materials:

  • TptS1 cDNA clone (codon-optimized for E. coli)

  • pET-28a(+) expression vector

  • E. coli strain ABC (auxotroph, precursor-producing)

  • E. coli BL21(DE3) for cloning

  • LB agar and broth

  • M9 minimal medium agar plates

  • Kanamycin, IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Polyacetylene precursor standard

  • Thiophene product standard

  • Reagents for DNA extraction, PCR, restriction digest, and ligation

Step 1: Vector Construction (2-3 days)
  • Amplify the Gene: Amplify the codon-optimized TptS1 open reading frame using PCR primers that add NdeI and XhoI restriction sites to the 5' and 3' ends, respectively.

  • Digest and Ligate: Digest both the PCR product and the pET-28a(+) vector with NdeI and XhoI. Purify the fragments and ligate the TptS1 insert into the vector backbone. Causality: Using a pET vector system allows for tight control of gene expression via the T7 promoter, induced by IPTG. This prevents potential toxicity of the enzyme or product to the host during the growth phase.

  • Transform Cloning Host: Transform the ligation product into E. coli BL21(DE3) cells and select for colonies on LB agar with kanamycin.

  • Verify Construct: Isolate plasmid DNA from several colonies and verify the insert presence and orientation via restriction digest and Sanger sequencing. This is a critical self-validating step.

Step 2: Complementation Assay (3-4 days)
  • Transformation: Transform the verified pET-28a-TptS1 plasmid (Test) and the empty pET-28a(+) vector (Negative Control) into competent cells of the E. coli strain ABC. Plate on LB agar with kanamycin and incubate overnight.

  • Prepare Cultures: Inoculate single colonies from the Test and Control plates into 5 mL of LB broth with kanamycin. Grow overnight at 37°C.

  • Spot Test: Normalize the OD600 of all overnight cultures to 1.0. Create a 10-fold serial dilution series (10⁻¹, 10⁻², 10⁻³, 10⁻⁴) for each culture.

  • Plate for Complementation: Spot 5 µL of each dilution onto M9 minimal medium agar plates containing 1 mM IPTG. Causality: M9 minimal medium lacks the essential nutrients that the auxotroph cannot synthesize. IPTG is required to induce the expression of TptS1 from the vector. Growth is only possible if TptS1 provides the missing function.

  • Incubate: Incubate the plates at 30°C for 48-72 hours and monitor for colony formation.

Step 3: Data Interpretation and Product Confirmation (2 days)
  • Qualitative Analysis: Compare the growth of the E. coli ABC strain transformed with pET-28a-TptS1 to the strain with the empty vector. Robust growth in the test strain that is absent in the control strain indicates successful functional complementation.

  • Quantitative Analysis (for Metabolite Production):

    • Inoculate 50 mL of M9 minimal liquid medium (with IPTG) with the Test and Control strains. Grow for 48 hours.

    • Harvest the culture and perform an ethyl acetate extraction to recover hydrophobic secondary metabolites.

    • Concentrate the extract and analyze it using HPLC and GC-MS.[12][13][14]

    • Compare the resulting chromatograms to authentic standards of the polyacetylene precursor and the expected thiophene product. Trustworthiness: The presence of the specific thiophene product only in the culture expressing TptS1, and not in the empty vector control, provides unequivocal evidence of the gene's function.

Visualizing the Thiophene Biosynthetic Pathway

The biosynthesis of thiophenes is a complex process. The diagram below illustrates a simplified, proposed pathway in Tagetes, highlighting the crucial sulfur insertion step that a candidate gene like TptS1 would catalyze.

Thiophene_Biosynthesis Oleic_Acid Oleic Acid (Fatty Acid Precursor) Polyacetylenes Polyacetylene Intermediates (e.g., Tridecapentaynene) Oleic_Acid->Polyacetylenes Desaturases, Acetylenases Monothiophene Monothiophene Derivatives Polyacetylenes->Monothiophene Sulfur Insertion (Candidate Gene: TptS1) Bithiophenes Bithiophenes & Terthiophenes (e.g., BBT) Monothiophene->Bithiophenes Further Modifications (e.g., Ring Formation)

Caption: Simplified proposed thiophene biosynthetic pathway.

Conclusion and Future Directions

Functional complementation in a heterologous host like E. coli serves as a robust, efficient, and highly informative method for the initial characterization of candidate genes in thiophene biosynthesis.[15][16] It provides strong in vivo evidence that bridges the gap between sequence information and biological function. While it has limitations, particularly concerning the expression of complex plant enzymes, it is an invaluable tool for screening gene libraries and prioritizing candidates for more intensive study.[11]

A positive result from this assay provides a strong rationale for proceeding with more challenging techniques, such as in vitro kinetic analysis of the purified TptS1 protein or undertaking the difficult but definitive process of knocking out the gene in Tagetes. By combining these orthogonal approaches, researchers can build a powerful, multi-faceted case for a gene's precise role, paving the way for the metabolic engineering of valuable biocidal compounds.

References

A Comparative Guide to the Biological Activity of Thiophene-Based Compounds: From Metabolic Intermediates to Marketed Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thiophene ring, a five-membered sulfur-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique electronic and steric properties allow it to serve as a bioisosteric replacement for benzene rings, often enhancing metabolic stability, solubility, and receptor-binding interactions.[1] This versatility has led to the development of numerous FDA-approved drugs across a wide spectrum of therapeutic areas, including cardiovascular disease, neurological disorders, and inflammatory conditions.[1][4] This guide provides a comparative analysis of the biological activities of well-established thiophene-containing drugs against the hypothesized role of 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA, a compound whose structure suggests a function not as an external signaling molecule, but as an intracellular metabolic intermediate. We will explore the distinct mechanisms of action, present a framework for experimental validation, and offer detailed protocols to underscore the divergent biological roles dictated by the overall molecular structure appended to the common thiophene core.

Part 1: The Thiophene Scaffold in Modern Drug Discovery

The incorporation of a thiophene nucleus into a drug candidate can significantly alter its pharmacokinetic and pharmacodynamic profile.[1] Medicinal chemists leverage this scaffold to fine-tune properties such as lipophilicity and hydrogen bonding capacity, which are critical for membrane permeability and target engagement.[5] The sulfur atom can participate in unique interactions with biological targets that are not possible with a simple phenyl ring, contributing to the high efficacy of many thiophene-based pharmaceuticals.[1] As a result, thiophene and its derivatives are found in drugs targeting a vast array of biological pathways, from G-protein coupled receptors (GPCRs) to enzymes involved in inflammation.[2][3][6]

Part 2: Case Studies of Marketed Thiophene Drugs: Receptor-Mediated Activities

To establish a baseline for comparison, we will examine three well-known thiophene drugs with distinct mechanisms of action.

Case Study 1: Clopidogrel (Antiplatelet Agent)
  • Mechanism of Action: Clopidogrel is a prodrug that requires a two-step metabolic activation by hepatic cytochrome P450 (CYP) enzymes. Its active metabolite then acts as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[7][8] By blocking this receptor, clopidogrel inhibits ADP-mediated platelet activation and aggregation, a critical step in the formation of blood clots.[8][9] This targeted, extracellular receptor blockade is a hallmark of many modern pharmaceuticals.

Case Study 2: Olanzapine (Atypical Antipsychotic)
  • Mechanism of Action: Olanzapine exhibits a complex pharmacology, acting as an antagonist at multiple neurotransmitter receptors in the central nervous system.[10][11] Its therapeutic effects are primarily attributed to its potent blockade of dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex.[11][12] The higher affinity for 5-HT2A over D2 receptors is a characteristic of "atypical" antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects.[13][14] Olanzapine's activity is defined by its ability to modulate intercellular signaling by blocking cell surface receptors.

Case Study 3: Tiotropium (Anticholinergic Bronchodilator)
  • Mechanism of Action: Tiotropium is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[15] Administered via inhalation, it acts locally on M1, M2, and M3 muscarinic acetylcholine receptors in the smooth muscle of the airways.[16] Its primary therapeutic effect comes from the blockade of M3 receptors, which prevents acetylcholine-induced bronchoconstriction, leading to sustained bronchodilation.[15][17][18] Tiotropium's efficacy is a direct result of its high-affinity binding to extracellular receptors in a specific tissue.

Part 3: Profiling this compound: A Hypothesized Metabolic Intermediate

CoA derivatives are central to numerous metabolic processes, most notably the β-oxidation of fatty acids and the Krebs cycle. It is plausible that this compound is an intermediate in the catabolism of a larger molecule containing a thiophene ring, potentially in the breakdown of biotin (Vitamin B7).[19][20] The catabolism of biotin involves β-oxidation of its valeric acid side chain, a process that generates various CoA intermediates.[19][21] Therefore, the biological activity of this compound is likely enzymatic, involving interactions with intracellular enzymes such as acyl-CoA dehydrogenases or hydratases.[22]

Part 4: Comparative Analysis and an Experimental Framework for Validation

The fundamental difference between the established thiophene drugs and the hypothesized role of this compound lies in their site and mode of action.

Table 1: Comparative Profile of Thiophene-Containing Compounds

FeatureClopidogrel / Olanzapine / TiotropiumThis compound (Hypothesized)
Primary Site of Action Extracellular (Cell Surface Receptors)Intracellular (Mitochondria or Cytosol)
Biological Target GPCRs (e.g., P2Y12, Dopamine, Muscarinic)Enzymes (e.g., Acyl-CoA Dehydrogenases, Hydratases)
Mode of Action Receptor Antagonism (Signal Blockade)Metabolic Substrate/Intermediate/Inhibitor (Enzymatic Conversion)
Physiological Outcome Systemic (Anti-platelet, Antipsychotic, Bronchodilation)Cellular (Metabolic flux, Energy production)

To validate the hypothesized role of this compound, a logical experimental workflow is necessary. This workflow would aim to identify the enzyme(s) that interact with this molecule.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Kinetic Characterization cluster_2 Phase 3: Cellular Validation A Synthesize or Procure This compound B Screen against a panel of metabolic enzymes (e.g., Acyl-CoA Dehydrogenases, Hydratases) A->B C Identify 'Hit' Enzyme(s) showing activity B->C D Perform Enzyme Kinetic Assays (e.g., determine Km, Vmax, kcat) C->D E Determine if Substrate or Inhibitor D->E F Treat relevant cell lines with a stable precursor E->F G Metabolomic Analysis (LC-MS/MS) to detect the CoA derivative F->G H Assess impact on metabolic pathways (e.g., Oxygen Consumption Rate) G->H

Caption: Proposed experimental workflow for characterizing the biological activity of this compound.

Detailed Experimental Protocol: In Vitro Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol describes a method to test if this compound can act as a substrate for a generic medium-chain acyl-CoA dehydrogenase (MCAD). The assay is based on the reduction of an artificial electron acceptor, which can be monitored spectrophotometrically.[23][24]

A. Principle: ACADs catalyze the oxidation of an acyl-CoA, transferring electrons to an electron transfer flavoprotein (ETF).[22][25] In this in vitro assay, a dye such as 2,6-dichlorophenolindophenol (DCPIP) can be used as an artificial electron acceptor. The reduction of DCPIP by the active enzyme results in a decrease in absorbance at 600 nm, which is proportional to the rate of substrate oxidation.

B. Materials:

  • Purified recombinant MCAD

  • This compound (test substrate)

  • Octanoyl-CoA (positive control substrate)

  • Assay Buffer: 100 mM HEPES, pH 7.6, containing 1 mM EDTA

  • 2,6-dichlorophenolindophenol (DCPIP) stock solution (2.5 mM)

  • Phenazine methosulfate (PMS) stock solution (10 mM)

  • 96-well microplate

  • Microplate spectrophotometer capable of reading at 600 nm

C. Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the test substrate and positive control in the assay buffer. A typical final concentration to test is 100 µM.

    • On the day of the experiment, prepare the assay mix. For each 200 µL reaction, combine:

      • 150 µL Assay Buffer

      • 20 µL DCPIP stock solution (final concentration: 250 µM)

      • 10 µL PMS stock solution (final concentration: 500 µM)

  • Assay Procedure:

    • Add 180 µL of the assay mix to each well of the 96-well plate.

    • Add 10 µL of the test substrate, positive control, or buffer (for the blank/no substrate control) to the appropriate wells.

    • Equilibrate the plate to 37°C for 5 minutes in the plate reader.

    • Initiate the reaction by adding 10 µL of a diluted MCAD enzyme solution to each well. The amount of enzyme should be optimized to produce a linear rate of absorbance change for at least 5 minutes.

    • Immediately begin monitoring the decrease in absorbance at 600 nm, taking readings every 30 seconds for 10 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (ΔA600/min) from the linear portion of the curve.

    • Subtract the rate of the "no substrate" control from the rates of the test substrate and positive control wells to correct for any background enzyme activity.

    • Compare the corrected rate for this compound to that of the positive control (Octanoyl-CoA). A significant rate of DCPIP reduction in the presence of the test compound indicates it is a substrate for MCAD.

Causality and Self-Validation: The inclusion of a positive control (Octanoyl-CoA, a known MCAD substrate) is critical to validate that the enzyme and assay system are functioning correctly. The "no substrate" control ensures that the observed activity is dependent on the presence of the acyl-CoA derivative. This design provides a self-validating system to confidently determine if the test compound has biological activity as an enzyme substrate.

Conclusion

The thiophene scaffold is a cornerstone of modern drug design, enabling the creation of potent and selective drugs that act on a wide range of extracellular receptors.[1][3] The biological activities of drugs like clopidogrel, olanzapine, and tiotropium are defined by their ability to interrupt signaling cascades at the cell surface. In contrast, the structure of this compound points towards a fundamentally different biological role—one that is intracellular and metabolic. By hypothesizing its function as an enzyme substrate and providing a clear experimental framework for validation, we highlight the critical principle that a privileged scaffold alone does not determine biological activity. Rather, it is the entire molecular architecture that dictates the compound's interaction with the complex machinery of life, whether as a key to unlock a receptor or a cog in the engine of metabolism.

References

A Comparative Guide to the In Vitro Reconstitution of the 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiophene Scaffolds in Drug Discovery

Thiophene rings are privileged structures in medicinal chemistry, found in a variety of approved drugs and clinical candidates. The 5-oxo-4,5-dihydrothiophene-2-carboxyl-CoA moiety, in particular, is a key intermediate in the biosynthesis of thiotetronate antibiotics such as thiolactomycin.[1] These natural products are potent inhibitors of bacterial fatty acid biosynthesis, making them attractive starting points for the development of new antibacterial agents.[1] The ability to efficiently synthesize and modify this thiophene core is therefore of significant interest to the drug development community. This guide will explore and compare the biological and chemical routes to this valuable synthetic building block.

Part 1: The Biosynthetic Pathway - A Symphony of Enzymes

The formation of this compound is an intricate process orchestrated by a series of specialized enzymes. While a complete in vitro reconstitution of this specific pathway has not been extensively detailed in the literature, a plausible enzymatic cascade can be proposed based on the well-characterized biosynthesis of thiotetronate antibiotics.[1][2] The pathway involves a synergistic interplay between a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS), a Cytochrome P450 monooxygenase, and a dedicated sulfur insertion system.

Proposed Enzymatic Cascade:

The biosynthesis is initiated by an iterative Type I PKS-NRPS multienzyme. This molecular assembly line is responsible for the construction of the polyketide backbone from simple acyl-CoA precursors.[3][4] The PKS portion iteratively condenses malonyl-CoA or its derivatives to form a linear polyketide chain tethered to an acyl carrier protein (ACP) domain. Subsequently, the NRPS module activates and incorporates an amino acid, typically cysteine, which is crucial for the eventual sulfur insertion.

A key step in the formation of the thiophene ring is the introduction of the sulfur atom, a process catalyzed by a cysteine desulfurase and a sulfur transferase.[1] The cysteine desulfurase mobilizes sulfur from L-cysteine, forming a persulfide intermediate on the sulfur transferase. This activated sulfur is then delivered to the polyketide chain.

The final cyclization and formation of the 5-oxo-4,5-dihydrothiophene ring is believed to be mediated by a Cytochrome P450 enzyme.[1] This versatile biocatalyst likely performs an oxidative cyclization, leading to the formation of the characteristic thiolactone ring. The product is then released from the enzymatic assembly line as the CoA-thioester, this compound.

Diagram of the Proposed Biosynthetic Pathway:

Biosynthetic Pathway cluster_PKS_NRPS PKS-NRPS Assembly Line cluster_Sulfur_Insertion Sulfur Insertion System Malonyl-CoA Malonyl-CoA PKS_module Iterative PKS Module Malonyl-CoA->PKS_module Chain Elongation Polyketide_Intermediate ACP-tethered Polyketide PKS_module->Polyketide_Intermediate P450 Cytochrome P450 Polyketide_Intermediate->P450 NRPS_module NRPS Module (Cysteine Activation) Cys-S-PCP PCP-tethered Cysteine NRPS_module->Cys-S-PCP Cys-S-PCP->P450 Cysteine Cysteine Cys_Desulfurase Cysteine Desulfurase Cysteine->Cys_Desulfurase Sulfur Mobilization Sulfur_Transferase Sulfur Transferase-S-SH Cys_Desulfurase->Sulfur_Transferase Sulfur_Transferase->P450 Sulfur Transfer Final_Product This compound P450->Final_Product Oxidative Cyclization & Release

Caption: Proposed enzymatic pathway for the biosynthesis of this compound.

Part 2: Comparison with Chemical Synthesis Alternatives

While the biosynthetic route offers a high degree of specificity and the potential for sustainable production, chemical synthesis provides a more direct and often higher-yielding approach for obtaining functionalized thiophenes. Several established methods exist for the synthesis of thiophene-2-carboxylic acid and its derivatives.

Common Chemical Synthesis Strategies:
  • Gewald Aminothiophene Synthesis: This is a versatile method for preparing 2-aminothiophenes, which can be further modified to yield the desired carboxylated product. The reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[5]

  • Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide, to form the thiophene ring.[5][6]

  • Fiesselmann Thiophene Synthesis: This approach utilizes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters to construct the thiophene core.[6]

  • Modern Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of pre-formed thiophene rings, allowing for the introduction of a carboxylic acid group or its precursors.[7]

Performance Comparison: Biosynthesis vs. Chemical Synthesis
FeatureIn Vitro BiosynthesisChemical Synthesis
Specificity High stereochemical and regiochemical control.Can produce mixtures of isomers, requiring purification.
Yield Often lower due to enzyme kinetics and stability.Generally higher yields can be achieved.
Reaction Conditions Aqueous buffer, physiological pH and temperature.Often requires harsh reagents, high temperatures, and organic solvents.
Scalability Can be challenging due to the need for large quantities of purified enzymes.Well-established for large-scale industrial production.
Substrate Scope Generally limited to the natural substrates of the enzymes.Broad substrate scope, allowing for diverse functionalization.
Environmental Impact Generally considered "greener" with biodegradable catalysts (enzymes).Can generate hazardous waste and utilize toxic reagents.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments required for the in vitro reconstitution of the proposed biosynthetic pathway and a representative chemical synthesis method.

Protocol 1: Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol outlines the general steps for producing and purifying the PKS-NRPS, Cytochrome P450, Cysteine Desulfurase, and Sulfur Transferase enzymes.

Experimental Workflow for Enzyme Production:

Enzyme Production Workflow Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector (e.g., pET series) Gene_Synthesis->Cloning Transformation Transformation into E. coli Expression Host (e.g., BL21(DE3)) Cloning->Transformation Culture_Growth Cell Culture Growth (LB medium) Transformation->Culture_Growth Induction Induction of Protein Expression (IPTG) Culture_Growth->Induction Cell_Harvesting Cell Harvesting (Centrifugation) Induction->Cell_Harvesting Lysis Cell Lysis (Sonication or French Press) Cell_Harvesting->Lysis Purification Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Lysis->Purification Analysis Purity Analysis (SDS-PAGE) & Quantification (Bradford Assay) Purification->Analysis

Caption: A generalized workflow for the expression and purification of recombinant enzymes.

Step-by-Step Methodology:

  • Gene Synthesis and Cloning: Synthesize the genes encoding the PKS-NRPS, Cytochrome P450, Cysteine Desulfurase, and Sulfur Transferase, with codon optimization for E. coli expression. Clone the genes into a suitable expression vector (e.g., pET-28a(+)) containing an N- or C-terminal polyhistidine tag for affinity purification.

  • Heterologous Expression: Transform the expression constructs into a competent E. coli strain such as BL21(DE3). Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 16-25°C) for 16-24 hours.

  • Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or using a French press. Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the purified protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Protein Characterization: Analyze the purity of the eluted protein fractions by SDS-PAGE. Determine the protein concentration using a Bradford assay. For the Cytochrome P450, confirm its correct folding by recording the CO-difference spectrum.[8]

Protocol 2: In Vitro Reconstitution and Assay

This protocol describes the setup of the in vitro reaction to produce this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2):

    • Purified PKS-NRPS (1-5 µM)

    • Purified Cytochrome P450 (1-5 µM)

    • Purified Cysteine Desulfurase (1-5 µM)

    • Purified Sulfur Transferase (1-5 µM)

    • Malonyl-CoA (0.5-1 mM)

    • L-Cysteine (1-2 mM)

    • NADPH (1-2 mM) as a cofactor for the Cytochrome P450

    • ATP (1-2 mM) and Coenzyme A (0.5-1 mM) for NRPS activity

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) for a specified time (e.g., 1-4 hours).

  • Reaction Quenching and Product Extraction: Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile. Centrifuge to precipitate the proteins. Extract the supernatant containing the product with an organic solvent such as ethyl acetate.

  • Product Analysis: Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the formation of this compound.[9]

Protocol 3: Chemical Synthesis via Gewald Reaction

This protocol provides a representative example of a chemical synthesis route.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting ketone (1 equivalent) and an active methylene nitrile (e.g., malononitrile, 1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add elemental sulfur (1.1 equivalents) and a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and collect the precipitated product by filtration. Purify the crude product by recrystallization or column chromatography to obtain the 2-aminothiophene derivative.

  • Further Modification: The resulting 2-aminothiophene can be converted to the desired 5-oxo-4,5-dihydrothiophene-2-carboxylic acid through a series of standard organic transformations, such as diazotization followed by hydrolysis and subsequent oxidation/cyclization steps.[10][11]

Conclusion and Future Outlook

The in vitro reconstitution of the this compound biosynthetic pathway presents a promising, albeit challenging, avenue for the production of this key pharmaceutical intermediate. The enzymatic approach offers unparalleled specificity and operates under environmentally benign conditions. However, significant hurdles in enzyme production, stability, and overall yield currently limit its widespread application.

In contrast, chemical synthesis provides a robust and scalable alternative, with a broader substrate scope allowing for the creation of diverse analogs. The choice between these two methodologies will ultimately depend on the specific goals of the research program. For fundamental studies of enzyme mechanisms and the generation of natural product-like diversity, the biosynthetic approach is invaluable. For large-scale production and extensive structure-activity relationship studies, chemical synthesis remains the more pragmatic option.

Future research efforts should focus on improving the efficiency of the in vitro biosynthetic pathway through enzyme engineering and process optimization. The development of cell-free protein synthesis systems could also simplify the production of the required enzymes.[12] A hybrid approach, combining the strengths of both biosynthesis and chemical synthesis, may ultimately provide the most powerful platform for the discovery and development of novel thiophene-based therapeutics.

References

A Comparative Guide to the Quantitative Analysis of 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA in Microbial Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of methodologies for the quantitative analysis of 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA, a putative intermediate in the microbial degradation of thiophene-based compounds. We will explore the hypothetical metabolic context of this molecule and detail robust analytical strategies for its quantification under different growth conditions. This document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, biochemistry, and analytical chemistry.

Introduction: The Significance of this compound in Microbial Bioremediation

Thiophene and its derivatives are sulfur-containing heterocyclic compounds found in fossil fuels and are environmental pollutants. Certain microorganisms have evolved metabolic pathways to degrade these compounds, often using them as a source of carbon and energy.[1][2] The study of these degradation pathways is crucial for developing bioremediation strategies. This compound is a coenzyme A derivative that is hypothesized to be a key intermediate in the aerobic degradation of thiophene-2-carboxylic acid.[3][4]

The quantitative analysis of this acyl-CoA is essential for elucidating the kinetics and regulation of the thiophene degradation pathway. By comparing its intracellular concentrations under different growth conditions, we can gain insights into the metabolic flux through this pathway and identify potential rate-limiting steps. This guide will provide a framework for developing a reliable analytical method for this purpose.

Hypothetical Metabolic Pathway and Experimental Design

Based on known microbial degradation pathways for aromatic compounds, we propose a hypothetical pathway for the degradation of thiophene-2-carboxylic acid in a bacterium such as Vibrio YC1, which is known to utilize this compound.[2] In this proposed pathway, thiophene-2-carboxylic acid is first activated to its coenzyme A thioester, followed by oxidation and hydration of the thiophene ring to form this compound.

To investigate the role of this putative intermediate, a comparative quantitative analysis can be performed on bacterial cultures grown under two different conditions:

  • Condition A (Control): Growth in a minimal medium containing a standard carbon source such as glucose.

  • Condition B (Inducing Condition): Growth in a minimal medium with thiophene-2-carboxylic acid as the sole carbon source.

We hypothesize that the intracellular concentration of this compound will be significantly higher in Condition B compared to Condition A, where it may be undetectable.

Thiophene Degradation Pathway T2C Thiophene-2-carboxylic acid T2C_CoA Thiophene-2-carboxyl-CoA T2C->T2C_CoA  Acyl-CoA synthetase target This compound T2C_CoA->target  Monooxygenase / Hydratase downstream Downstream metabolites target->downstream  Ring cleavage enzymes

Caption: Proposed metabolic pathway for the degradation of thiophene-2-carboxylic acid.

Methodologies for Quantitative Analysis: A Comparative Approach

The accurate quantification of intracellular acyl-CoA thioesters is challenging due to their low abundance and susceptibility to degradation.[5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and specificity.[6][7]

Comparison of Analytical Platforms
FeatureHPLC-UVLC-MS/MS
Selectivity Lower (risk of co-eluting interferences)Higher (based on mass-to-charge ratio and fragmentation)
Sensitivity Lower (typically µM range)Higher (can reach pM to fM range)
Confirmation Based on retention time onlyBased on retention time and specific mass transitions
Cost LowerHigher

For the quantification of a low-abundance intermediate like this compound, LC-MS/MS is the recommended methodology .

Detailed Protocol for LC-MS/MS Analysis

This protocol is designed to be a self-validating system, incorporating steps to ensure accuracy and reproducibility.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing quenching 1. Metabolic Quenching (e.g., liquid nitrogen) extraction 2. Acyl-CoA Extraction (e.g., cold acetonitrile/formic acid) quenching->extraction centrifugation 3. Centrifugation & Supernatant Collection extraction->centrifugation lc 4. LC Separation (Reversed-phase ion-pairing) centrifugation->lc msms 5. MS/MS Detection (MRM mode) lc->msms quant 6. Quantification (Internal standard calibration) msms->quant comparison 7. Comparative Analysis quant->comparison

Caption: Workflow for the quantitative analysis of this compound.

Step 1: Metabolic Quenching

The primary goal of this step is to instantly halt all enzymatic activity to preserve the in vivo metabolic profile.

  • Rationale: Acyl-CoA pools can change rapidly. Failure to quench metabolism will lead to inaccurate quantification.

  • Protocol:

    • Rapidly harvest a defined volume of bacterial culture by centrifugation at 4°C.

    • Immediately flash-freeze the cell pellet in liquid nitrogen.[5] This is the most critical step.

    • Store pellets at -80°C until extraction.

Step 2: Extraction of Acyl-CoAs

This step aims to efficiently lyse the cells and extract the acyl-CoAs into a solution that prevents their degradation.

  • Rationale: A cold, acidic organic solvent mixture is used to precipitate proteins while keeping the polar acyl-CoAs in solution and minimizing hydrolysis of the thioester bond.[6]

  • Protocol:

    • Resuspend the frozen cell pellet in a pre-chilled (-20°C) extraction buffer (e.g., 95% acetonitrile / 25 mM formic acid).[6]

    • Include a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an acyl-CoA with a chain length not present in the organism).

    • Thoroughly vortex the mixture and incubate on ice for 10 minutes.[6]

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes.

    • Carefully collect the supernatant for LC-MS/MS analysis.

Step 3: Chromatographic Separation

The goal is to separate the target analyte from other molecules in the extract that could interfere with its detection.

  • Rationale: Reversed-phase chromatography is suitable for separating molecules based on polarity. An ion-pairing agent (e.g., tributylamine or heptafluorobutyric acid) is often added to the mobile phase to improve the retention of the highly polar acyl-CoAs on the column.

  • Example HPLC/UHPLC Parameters:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 10 mM tributylamine and 15 mM acetic acid.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

Step 4: Mass Spectrometric Detection and Quantification

This step provides the high selectivity and sensitivity needed for accurate quantification.

  • Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode involves selecting the precursor ion (the molecular ion of the analyte) and then fragmenting it to produce a specific product ion. This precursor-product pair is highly specific to the analyte.

  • Hypothetical MRM Transitions for this compound:

    • The exact mass of the molecule would need to be calculated.

    • Precursor Ion (Q1): The [M+H]+ or [M-H]- ion of the molecule.

    • Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common fragmentation pattern involves the cleavage of the phosphodiester bond, yielding a specific fragment.

    • Multiple MRM transitions should be monitored for each analyte to ensure specificity.

Comparative Data Analysis and Interpretation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in a table for easy comparison.

Growth ConditionIntracellular Concentration of this compound (pmol/mg protein)
Condition A (Glucose) Not Detected
Condition B (Thiophene-2-carboxylate) 15.2 ± 2.1

Note: These are hypothetical data for illustrative purposes.

Interpretation:

The significant increase in the concentration of this compound when the bacteria are grown on thiophene-2-carboxylate as the sole carbon source provides strong evidence for its role as an intermediate in the degradation pathway. The absence of the compound in the glucose-grown culture suggests that the pathway is specifically induced by the presence of the thiophene substrate.

Trustworthiness and Self-Validation

The described protocol incorporates several features to ensure the trustworthiness of the results:

  • Internal Standard: The use of an internal standard corrects for variations in extraction efficiency and instrument response.

  • Calibration Curve: A calibration curve prepared with a pure standard of the analyte (if available) is used to determine the absolute concentration.

  • Quality Control Samples: Samples with known concentrations of the analyte are run periodically to ensure the accuracy and precision of the analysis.

  • Multiple MRM Transitions: Monitoring multiple transitions for the analyte increases the confidence in its identification.

Conclusion

The quantitative analysis of this compound is a critical step in understanding the microbial metabolism of thiophene compounds. While challenging, a robust and reliable analytical method based on LC-MS/MS can be developed by following the principles and protocols outlined in this guide. By comparing the intracellular concentrations of this putative intermediate under different growth conditions, researchers can gain valuable insights into the regulation and kinetics of this important bioremediation pathway.

References

A Senior Application Scientist's Guide to Structural Enzymology: Comparing Thiophene-Based vs. Non-Thiophene Acyl-CoA Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Sulfur Heterocycle

In the intricate world of enzymology and drug discovery, the interactions between a protein and its ligand are paramount. Acyl-Coenzyme A (acyl-CoA) dependent enzymes, a vast and functionally diverse group, are central to countless metabolic pathways, from fatty acid synthesis to the production of complex polyketides.[1][2][3] The engineering and inhibition of these enzymes hold immense therapeutic potential. This guide delves into a specific, yet crucial, aspect of their structural biology: the comparison of enzymes interacting with thiophene-based acyl-CoAs versus their non-thiophene counterparts.

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a "privileged pharmacophore" in medicinal chemistry.[4] Its bioisosteric similarity to a phenyl ring, coupled with its unique electronic properties, allows it to modulate a compound's metabolic stability, binding affinity, and overall efficacy.[4] Understanding how the substitution of a classic acyl chain or phenyl group with a thiophene moiety alters the structural interplay within an enzyme's active site is critical for rational drug design and biocatalyst optimization. This guide provides a framework for such a comparative analysis, grounded in established experimental methodologies and field-proven insights.

Pillar 1: Foundational Structural Determination Methodologies

To compare structures, we must first resolve them. The choice of technique is dictated by the nature of the protein-ligand complex. Here, we explain the causality behind the two primary methods for atomic-level resolution.

X-Ray Crystallography: The Gold Standard for Static Snapshots

X-ray crystallography has long been the cornerstone of structural biology, providing high-resolution views of enzyme-ligand interactions.[5][6][7] The fundamental principle is that a crystal, a highly ordered three-dimensional lattice of the molecule of interest, will diffract X-rays in a predictable pattern. From this pattern, an electron density map can be calculated, and the protein structure can be built.

Causality in Experimental Choice:

  • Why Crystallize? The ordered arrangement in a crystal amplifies the diffraction signal from individual molecules, which would be far too weak to measure otherwise. This averaging allows for the determination of atomic positions with high precision.

  • Soaking vs. Co-crystallization: To obtain a structure with a ligand bound, one can either soak the ligand into a pre-existing crystal of the apo-enzyme or co-crystallize the protein in the presence of the ligand.[8][9] Co-crystallization is often preferred when a ligand induces a significant conformational change that might shatter an existing crystal or when the ligand has low solubility.[9] Thiophene-based inhibitors, which can be rigid and planar, may induce such changes, making co-crystallization a more reliable strategy.

Cryogenic Electron Microscopy (Cryo-EM): Capturing Dynamic Complexes

Cryo-EM has emerged as a revolutionary technique, particularly for large, flexible, or multi-protein complexes that are resistant to crystallization.[10][11][12] It involves flash-freezing a solution of the protein, trapping it in various conformational states in a thin layer of vitreous ice.[13] Thousands of 2D images of individual particles are then computationally averaged and reconstructed into a 3D model.[13]

Causality in Experimental Choice:

  • Why Cryo-EM? For many acyl-CoA enzymes that form large, dynamic complexes (e.g., fatty acid synthases), cryo-EM is the only feasible method for structural determination.[10][11] It avoids the potential artifacts of crystal packing and can capture multiple functional states of an enzyme, providing a more dynamic picture of its mechanism.[11][14] This is invaluable for understanding how a thiophene-based substrate might alter the conformational landscape compared to a native substrate.

G Expression Expression XRay XRay Expression->XRay CryoEM CryoEM Expression->CryoEM StructureSolution StructureSolution Analysis Analysis StructureSolution->Analysis Kinetics Kinetics Analysis->Kinetics Computation Computation Analysis->Computation ModelBuilding ModelBuilding ModelBuilding->Analysis

Pillar 2: Comparative Structural Analysis in Practice

Once high-resolution structures are obtained, the comparative analysis can begin. The focus is primarily on the active site, where the chemistry occurs.

Overall Fold and Domain Dynamics

Many acyl-CoA synthetases and ligases consist of a large N-terminal domain and a smaller C-terminal domain.[15] These enzymes often undergo a dramatic ~140° domain rotation between the two steps of their catalytic cycle.[15] A key point of comparison is whether a rigid, bulky thiophene-based ligand alters this domain rearrangement compared to a more flexible, linear acyl-CoA. Cryo-EM is particularly suited to capture these different conformational states.[11]

The Acyl-CoA Binding Pocket: A Tale of Two Ligands

The most telling differences are found within the substrate-binding pocket. The analysis should focus on three areas:

  • Pocket Geometry: The planar, aromatic nature of the thiophene ring demands a different pocket topology than a flexible, aliphatic acyl chain. The pocket accommodating a thiophene is often shallower and wider. Comparative analysis of pocket volume and shape, using tools like CASTp or POVME, can quantify these differences.[15]

  • Key Amino Acid Interactions: This is the heart of the comparison.

    • Non-Thiophene (e.g., Phenyl-CoA): A phenyl ring primarily engages in hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

    • Thiophene-CoA: The thiophene ring also participates in hydrophobic interactions. However, its sulfur atom introduces unique possibilities. It can engage in S-π interactions or act as a weak hydrogen bond acceptor. The electron-rich nature of the ring can lead to favorable electrostatic interactions with nearby polar or charged residues.[4][16] A critical step is to map all residues within a 4-5 Å radius of the ligand in both structures and compare the nature of these contacts.

  • Conserved Water Networks: Water molecules often mediate crucial interactions between a ligand and an enzyme. The replacement of a flexible chain with a more rigid aromatic system can displace or reorganize this water network, leading to significant changes in binding entropy and enthalpy.

G Phe Phe Phenyl Phenyl Phe->Phenyl π-π Stacking Thiophene Thiophene Phe->Thiophene π-π Stacking Tyr Tyr Tyr->Phenyl π-π Stacking Tyr->Thiophene Hydrophobic Hydrophobic Hydrophobic Hydrophobic->Phenyl Hydrophobic Hydrophobic->Thiophene Hydrophobic Polar Polar Polar->Thiophene H-Bond (weak) or S-π Interaction

Pillar 3: Validating Structural Insights with Quantitative Data

Structural data provides a static hypothesis of why one ligand might bind with higher affinity or be a better substrate than another. This hypothesis must be validated with quantitative experimental data.

Experimental Protocol: X-Ray Crystallography of a Protein-Ligand Complex

This protocol outlines a self-validating system for determining the structure of an enzyme in complex with a thiophene-based inhibitor via co-crystallization.

  • Complex Formation:

    • Rationale: To ensure the formation of a homogenous 1:1 complex for crystallization, the purified enzyme is incubated with a molar excess of the ligand.

    • Procedure: Mix purified enzyme (e.g., to a final concentration of 10 mg/mL) with a 3- to 5-fold molar excess of the thiophene-acyl-CoA analog. Incubate on ice for 1-2 hours. Centrifuge at high speed to remove any precipitated protein or ligand.

  • Crystallization Screening:

    • Rationale: Finding the right condition for crystal growth is empirical. High-throughput screening of hundreds of conditions (varying pH, precipitant, and additives) maximizes the chances of success.

    • Procedure: Use the protein-ligand complex from Step 1 in a sitting-drop or hanging-drop vapor diffusion experiment. Set up screens using commercially available kits (e.g., Hampton Research, Qiagen). Incubate plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several weeks.

  • Crystal Optimization & Harvesting:

    • Rationale: Initial "hits" are often small or poorly formed. Optimization involves systematically varying the conditions around the initial hit to produce larger, single, diffraction-quality crystals.

    • Procedure: Once a promising condition is identified, set up a grid screen varying the precipitant concentration and pH. When crystals of sufficient size (>50 µm) are obtained, they are looped out of the drop and flash-cooled in liquid nitrogen, typically after being cryo-protected to prevent ice crystal formation.

  • Data Collection and Processing:

    • Rationale: The cryo-cooled crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. A complete dataset requires rotating the crystal to capture reflections from all angles.

    • Procedure: Collect data at a synchrotron beamline. Process the diffraction images using software like XDS or HKL2000 to integrate the reflection intensities and determine the unit cell parameters and space group.

  • Structure Solution and Refinement:

    • Rationale: The phase problem is solved using molecular replacement if a homologous structure exists. The initial model is then refined against the experimental data to improve its fit to the electron density map and produce a final, validated atomic model.

    • Procedure: Use a program like Phaser for molecular replacement. Perform iterative rounds of model building in Coot and refinement in Phenix or Refmac5. The quality of the final model is assessed using metrics like R-work/R-free and Ramachandran plot analysis.

Summarizing Quantitative Data

The structural hypotheses should be directly correlated with kinetic and affinity data. Techniques like Isothermal Titration Calorimetry (ITC) can directly measure the binding constant (Kd), while enzyme inhibition assays can determine the IC50 or Ki.[17][18] For substrates, steady-state kinetics provide Km and kcat values.[19][20] This data should be compiled into a clear, comparative table.

EnzymeLigand/SubstrateLigand TypeKi / Kd (nM)Km (µM)kcat (s-1)kcat/Km (M-1s-1)
JNK1Compound X Phenyl-carboxamide>100,000---
JNK1Compound Y Thiophene-carboxamide1,320[21]---
PDE4D2Inhibitor A Non-Thiophene50---
PDE4D2Inhibitor B Thiophene-based15[22]---
AcCCaseAcetyl-CoANon-Thiophene-1501.28.0 x 103
AcCCaseThiophene-acetyl-CoAThiophene-based-851.01.2 x 104

Note: Data for JNK1 and PDE4D2 are representative values from cited literature.[21][22] Data for AcCCase is illustrative to demonstrate comparative principles.

The Role of Computational Chemistry

Computational modeling serves as a powerful adjunct to experimental work.[23][24][25][26] Once a high-resolution structure is obtained, molecular docking can predict the binding poses of a series of analogs.[27] Furthermore, Molecular Dynamics (MD) simulations can reveal the dynamic behavior of the ligand in the active site, highlighting stable interactions and conformational flexibility that are not apparent in a static crystal structure.[28] This in silico approach accelerates the design-test-learn cycle by prioritizing the synthesis of compounds predicted to have the most favorable interactions.

Conclusion and Future Perspectives

The substitution of a non-thiophene acyl-CoA with a thiophene-based analog can induce subtle but significant changes in the enzyme's active site. The key differentiators lie in the geometry of the binding pocket and the unique electronic interactions facilitated by the thiophene sulfur atom. A comprehensive comparison relies on a multi-pronged approach: high-resolution structural determination via X-ray crystallography or cryo-EM, validation through quantitative binding and kinetic assays, and acceleration via computational modeling.

By understanding these structural nuances, researchers can more effectively design potent and selective enzyme inhibitors, develop novel biocatalysts with altered substrate specificities, and ultimately, advance the fields of drug development and synthetic biology.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of scientific research and pharmaceutical development, the responsible management of chemical waste is paramount. This guide provides a detailed protocol for the proper disposal of 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA, ensuring the safety of laboratory personnel and the protection of our environment. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles and chemical reactivity, empowering researchers to handle this compound with confidence and care.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative assessment of its structural components: the thiophene ring and the coenzyme A (CoA) thioester. Thiophene and its derivatives are known to be hazardous, and coenzyme A esters are biochemically reactive molecules. Therefore, this compound must be treated as hazardous waste.

Part 1: Hazard Assessment and Core Safety Principles

The primary hazards associated with this compound are extrapolated from its constituent parts:

  • Thiophene Moiety : Thiophene and its derivatives are generally considered harmful if swallowed, in contact with skin, or inhaled.[1][2][3] They can cause skin and eye irritation.[1][2] Upon combustion, sulfur-containing organic compounds like thiophene can release highly toxic sulfur oxides.[3][4]

  • Acyl-CoA Thioester : The thioester bond is a high-energy bond, making the molecule biochemically reactive.[5] While Coenzyme A is a naturally occurring substance, its derivatization in this context warrants careful handling.

Based on this assessment, all waste containing this compound, including the pure substance, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.[1][2]

Key Safety Principles:

  • Assume Hazard: In the absence of specific data, always assume the compound is hazardous.

  • Minimize Exposure: Use appropriate personal protective equipment and engineering controls (i.e., a chemical fume hood).

  • Prevent Release: Do not dispose of this chemical down the drain or in regular trash.[2]

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal and consult with your Environmental Health and Safety (EHS) office.[2]

Part 2: Procedural Guide to Disposal

This section provides a step-by-step guide for the safe disposal of this compound.

Before handling the compound or its waste, ensure you are wearing the appropriate PPE:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile, double-gloved)Prevents skin contact. Always inspect gloves before use and dispose of them as contaminated waste.
Protective Clothing Lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation exposure.

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Contain: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels.

  • Collect: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a clearly labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

  • Report: Report the spill to your laboratory supervisor and EHS office.

Proper segregation of waste is crucial to prevent dangerous chemical reactions.[6]

  • Solid Waste:

    • Collect unused or expired this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.

    • Do not mix with other incompatible waste streams. Aqueous waste should be collected separately from organic solvent waste.[6]

  • Contaminated PPE:

    • Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag or container.[1]

Proper labeling and storage are essential for safety and regulatory compliance.

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date of waste generation

  • Storage:

    • Keep waste containers securely sealed when not in use.

    • Store the sealed containers in a designated, well-ventilated, and secure waste accumulation area, away from heat and ignition sources.[2]

    • Ensure containers are stored separately from incompatible materials, such as strong oxidizing agents.[7]

Part 3: Disposal Workflow and Visualization

The recommended disposal method for this compound is high-temperature incineration by a licensed hazardous waste disposal contractor.[8][9] This method is preferred for sulfur-containing organic compounds as it ensures the complete destruction of the molecule and allows for the scrubbing of toxic sulfur oxide gases produced during combustion.

Below is a visual representation of the disposal decision-making process.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Handling of This compound ppe Wear Appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated solid_waste Solid Waste: - Unused Compound - Contaminated Labware waste_generated->solid_waste liquid_waste Liquid Waste: - Solutions waste_generated->liquid_waste ppe_waste Contaminated PPE: - Gloves, etc. waste_generated->ppe_waste collect_solid Collect in Labeled HDPE Container solid_waste->collect_solid collect_liquid Collect in Labeled Leak-Proof Container liquid_waste->collect_liquid collect_ppe Collect in Designated Hazardous Waste Bag ppe_waste->collect_ppe store Store in Secure, Ventilated Waste Accumulation Area collect_solid->store collect_liquid->store collect_ppe->store ehs_contact Contact Institutional EHS Office or Licensed Waste Contractor store->ehs_contact incineration High-Temperature Incineration ehs_contact->incineration end End: Safe & Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

Part 4: Conclusion and References

The safe and compliant disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard assessment, proper handling, and correct waste management procedures outlined in this guide, researchers can minimize risks and ensure a safe working environment. Always prioritize consulting your institution's EHS office for specific guidance and regulatory requirements.

References

Safe Handling and Disposal of 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: January 2026

As a novel and specialized research compound, 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoA lacks a standardized Safety Data Sheet (SDS). This guide provides essential safety and logistical protocols derived from a structural risk assessment of its constituent moieties—a dihydrothiophene ring and a Coenzyme A (CoA) thioester—and established best practices for handling uncharacterized chemical agents. The foundational principle of this guide is to treat this compound as hazardous until empirical data proves otherwise.[1]

Hazard Analysis: A Structurally-Informed Risk Assessment

Understanding the "why" behind safety protocols is critical for fostering a culture of vigilance and trust in the laboratory. The required precautions for this compound are based on the known hazards of its chemical relatives.

  • Dihydrothiophene Moiety : The thiophene ring system is the primary source of chemical hazard. Thiophene and its derivatives are known to be irritants to the skin, eyes, and respiratory system.[2] Upon combustion or thermal decomposition, sulfur-containing organic molecules can release highly toxic sulfur oxide gases (SOx).[3] Furthermore, these compounds can react violently with strong oxidizing agents.[2][4]

  • Coenzyme A Thioester Moiety : As a Coenzyme A derivative, this molecule is designed to interact with biological systems.[5][6] While its specific biological activity is the subject of research, this inherent bioactivity necessitates caution. Accidental inhalation, ingestion, or absorption could lead to unforeseen physiological effects.[7] Thioesters and complex biological molecules can also exhibit chemical instability, particularly when exposed to heat or non-neutral pH conditions.[8]

Given these potential risks, a conservative approach is mandated. All handling and disposal procedures must be designed to minimize exposure and prevent unintended reactions.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to provide comprehensive protection. The following equipment must be worn at all times when handling the compound.

Protection Type Specification Rationale
Eye & Face ANSI Z87.1-compliant safety goggles.[1]Protects against splashes and incidental contact. A face shield must be worn over goggles when handling larger quantities (>100 mg) or if there is a significant splash hazard.[9]
Hand Disposable nitrile gloves.Provides protection against incidental contact. Gloves must be inspected for integrity before each use and changed immediately upon known or suspected contamination.[9][10]
Body Flame-resistant lab coat.Protects skin and personal clothing from contamination. The lab coat must be fully buttoned.[10]
Footwear Closed-toe and closed-heel shoes.Prevents exposure from spills and dropped items.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, procedural workflow is critical for minimizing risk. This protocol outlines the essential steps for safe handling from preparation to storage.

Engineering Controls & Preparation
  • Work Area : All manipulations of this compound, including weighing and dissolution, must be performed inside a certified chemical fume hood to prevent inhalation of any potential aerosols or dust.[1]

  • Emergency Equipment : Confirm that a safety shower and eyewash station are readily accessible and unobstructed before beginning work.[4]

  • Pre-Experiment Checklist :

    • Inspect all PPE for defects.[11]

    • Gather all necessary chemicals, solvents, and equipment and place them inside the fume hood to minimize traffic in and out of the containment area.

    • Ensure a designated, clearly labeled hazardous waste container is present in the fume hood.

Compound Handling
  • Weighing : Use an analytical balance inside the fume hood. If weighing outside the hood is unavoidable, use a sealed container and perform a final tare inside the hood.

  • Dissolution : Add solvent to the solid compound slowly to avoid splashing. Ensure the vessel is appropriately sized for the volume of solvent.

  • Transfers : Use appropriate tools (e.g., micropipettes, cannulas) to transfer solutions. Perform all transfers over a spill tray within the fume hood.

Storage
  • Primary Container : Store the compound in a tightly sealed, clearly labeled container. The label must include the full chemical name, date received/synthesized, and hazard warnings.

  • Secondary Containment : The primary container must be stored within a leak-proof secondary container to mitigate spills.[1]

  • Storage Conditions : Store in a cool, dry, and dark location. Based on the reactivity profile of thiophenes, store away from strong oxidizing agents.[4]

Workflow Diagram: Safe Handling of 5-Oxo-4,5-dihydrothiophene-2-carboxyl-CoAdot

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Workspace & Waste Container prep2->prep3 handle1 Weigh Compound prep3->handle1 Begin Work handle2 Dissolve & Mix handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Segregate Hazardous Waste handle3->clean1 Conclude Experiment clean2 Decontaminate Workspace clean1->clean2 clean3 Store or Dispose of Compound clean2->clean3 end Doff PPE & Wash Hands clean3->end End Protocol

References

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